Product packaging for cis-3-Aminocyclohexanecarboxylic acid(Cat. No.:CAS No. 38541-66-1)

cis-3-Aminocyclohexanecarboxylic acid

Cat. No.: B1229652
CAS No.: 38541-66-1
M. Wt: 143.18 g/mol
InChI Key: CKTUXQBZPWBFDX-RITPCOANSA-N
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Description

Cis-3-Aminocyclohexanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B1229652 cis-3-Aminocyclohexanecarboxylic acid CAS No. 38541-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S)-3-aminocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTUXQBZPWBFDX-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38541-66-1, 118785-96-9, 16636-51-4
Record name 3-Aminocyclohexanecarboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038541661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride
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Record name rac-(1R,3S)-3-aminocyclohexane-1-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of cis-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-Aminocyclohexanecarboxylic acid is a cyclic, non-proteinogenic amino acid of significant interest in medicinal chemistry and pharmacology. Its constrained cyclohexane backbone imparts specific conformational properties that are valuable in the design of peptidomimetics and other biologically active molecules. As a structural analog of γ-aminobutyric acid (GABA), it is a subject of investigation for its potential interactions with the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system.[1][2][3] Understanding the basic properties of this compound, particularly the pKa of its amino group, is fundamental to predicting its physiological behavior, designing derivatives, and interpreting its biological activity.

This technical guide provides a comprehensive overview of the basic properties of this compound. Due to the absence of a publicly available experimental pKa value for this specific molecule, this guide offers a comparative analysis with structurally related compounds to estimate its basicity. Furthermore, it details established experimental protocols for the precise determination of amino acid pKa values and illustrates the relevant biological context of GABAergic signaling.

Physicochemical Properties and Basicity

The basicity of this compound is primarily attributed to its amino group (-NH2). In an aqueous environment, this group can accept a proton to form a positively charged ammonium group (-NH3+). The equilibrium of this reaction is quantified by the acid dissociation constant (Ka) of the conjugate acid, or more commonly, its negative logarithm, the pKa. A higher pKa value for the amino group corresponds to a stronger base.

Comparative pKa Analysis

While an experimental pKa for this compound is not readily found in the literature, we can estimate its basicity by comparing it to structurally similar molecules. The table below presents the pKa values of relevant functional groups in related compounds.

CompoundFunctional GrouppKa ValueReference(s)
CyclohexylaminePrimary Amine (-NH₂)10.64 - 10.66[4][5][6][7][8]
Cyclohexanecarboxylic acidCarboxylic Acid (-COOH)~4.9[9][10][11][12]
γ-Aminobutyric acid (GABA)Primary Amine (-NH₂)10.6[13]
γ-Aminobutyric acid (GABA)Carboxylic Acid (-COOH)4.03

Note: The pKa of the amino group in GABA is for the protonated amine, reflecting its basicity.

Based on this comparative data, the pKa of the amino group in this compound is expected to be in a similar range to that of cyclohexylamine and GABA, likely around 10.6. The presence of the carboxylic acid group on the same cyclohexane ring may have a minor electron-withdrawing effect, potentially slightly lowering the pKa of the amino group compared to cyclohexylamine. Conversely, the pKa of the carboxylic acid group is anticipated to be around 4-5, similar to cyclohexanecarboxylic acid and GABA.

Experimental Protocols for pKa Determination

For researchers seeking to definitively determine the pKa values of this compound, the following experimental protocols are recommended.

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable groups.[14][15]

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in deionized water or a suitable buffer with a defined ionic strength.[14]

  • Initial pH Adjustment: Acidify the solution to a low pH (e.g., pH 1.5-2.0) with a standardized strong acid (e.g., 0.1 M HCl).[14][16]

  • Titration: Gradually add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) to the solution.[14][16]

  • pH Measurement: After each addition of the titrant, allow the solution to equilibrate and record the pH using a calibrated pH meter.[14][15]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve), which are also the half-equivalence points. For a compound with two ionizable groups like this compound, two distinct pKa values will be observed.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine pKa values by monitoring the chemical shift changes of specific nuclei as a function of pH.[17][18][19]

Methodology:

  • Sample Preparation: Prepare a series of samples of this compound in buffers of precisely known pH values spanning the expected pKa ranges.

  • NMR Data Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample. Monitor the chemical shifts of nuclei adjacent to the amino and carboxylic acid groups. For example, the chemical shift of the proton on the carbon bearing the amino group (α-proton) is sensitive to the protonation state of the amine.

  • Data Analysis: Plot the chemical shift of the selected nucleus against the pH of the solution. The resulting data will form a sigmoidal curve. The pKa value is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.[17]

Biological Context: GABAergic Signaling

As a GABA analog, the biological effects of this compound are likely mediated through interaction with components of the GABAergic synapse. Understanding this signaling pathway is crucial for interpreting its pharmacological activity.

GABAergic Synapse Signaling Pathway

The following diagram illustrates the key events at a GABAergic synapse.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD substrate GABA_pre GABA GAD->GABA_pre VGAT VGAT GABA_pre->VGAT Vesicle Synaptic Vesicle GABA_cleft GABA Vesicle->GABA_cleft releases VGAT->Vesicle packages Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion opens Action_Potential Action Potential Action_Potential->Ca_channel arrives Ca_ion->Vesicle triggers fusion GAT1 GABA Transporter (GAT1) GABA_cleft->GAT1 reuptake GABA_A_R GABAₐ Receptor (Ionotropic) GABA_cleft->GABA_A_R binds GABA_B_R GABAₑ Receptor (Metabotropic) GABA_cleft->GABA_B_R binds Cl_ion Cl⁻ GABA_A_R->Cl_ion influx G_protein G-protein GABA_B_R->G_protein activates Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization K_channel K⁺ Channel G_protein->K_channel opens K_ion K⁺ K_channel->K_ion efflux K_ion->Hyperpolarization

Caption: Overview of GABAergic Synaptic Transmission.

In this pathway, GABA is synthesized from glutamate in the presynaptic terminal and packaged into vesicles.[20][21] Upon arrival of an action potential, calcium influx triggers the release of GABA into the synaptic cleft.[21] GABA then binds to postsynaptic GABAₐ and GABAₑ receptors.[20][22][23] GABAₐ receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization and inhibition of the postsynaptic neuron.[23] GABAₑ receptors are G-protein coupled receptors that can indirectly cause inhibition, for example, by activating potassium channels.[20][21] GABA is cleared from the synaptic cleft by GABA transporters (GATs).[20] this compound may exert its effects by interacting with GABA receptors or transporters.

Conclusion

This compound is a molecule with significant potential in drug discovery, particularly in the modulation of the GABAergic system. While its precise basicity has yet to be reported, a comparative analysis suggests a pKa for the amino group in the range of 10.6. For researchers requiring definitive values, this guide provides detailed protocols for experimental determination via potentiometric titration and NMR spectroscopy. The provided overview of the GABAergic signaling pathway serves as a critical framework for understanding the potential mechanisms of action of this and related compounds. This foundational knowledge of its basic properties and biological context is essential for the rational design and development of novel therapeutics targeting the central nervous system.

References

Synthesis of cis-3-Aminocyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining cis-3-Aminocyclohexanecarboxylic acid, a crucial building block in medicinal chemistry and drug development.[1][2] This document details methodologies, presents quantitative data in structured tables, and visualizes experimental workflows and reaction pathways using Graphviz diagrams.

Introduction

This compound is a conformationally constrained β-amino acid.[3] Its rigid cyclic structure provides a valuable scaffold for the synthesis of peptidomimetics and other complex molecules where precise control of stereochemistry is essential.[3] This guide focuses on two prominent and effective strategies for its synthesis: enzymatic desymmetrization of a prochiral diester and the diastereoselective reduction of β-enaminoketones followed by oxidation.

Synthetic Routes

Enantioselective Synthesis via Enzymatic Desymmetrization

A highly efficient and stereoselective method for the synthesis of enantiomerically pure this compound involves the enzymatic desymmetrization of a prochiral dialkyl cis-cyclohexane-1,3-dicarboxylate. This pathway leverages the high selectivity of lipases to achieve high enantiomeric excess. The overall synthetic scheme is outlined below.

Enzymatic_Desymmetrization cluster_0 Starting Material Preparation cluster_1 Core Synthesis cis/trans-Cyclohexane-1,3-dicarboxylic acid cis/trans-Cyclohexane-1,3-dicarboxylic acid cis-Cyclohexane-1,3-dicarboxylic anhydride cis-Cyclohexane-1,3-dicarboxylic anhydride cis/trans-Cyclohexane-1,3-dicarboxylic acid->cis-Cyclohexane-1,3-dicarboxylic anhydride Heat/Dehydration cis-Cyclohexane-1,3-dicarboxylic acid diester cis-Cyclohexane-1,3-dicarboxylic acid diester cis-Cyclohexane-1,3-dicarboxylic anhydride->cis-Cyclohexane-1,3-dicarboxylic acid diester Alcohol, Acid catalyst cis-1,3-Cyclohexanedicarboxylic acid monoester cis-1,3-Cyclohexanedicarboxylic acid monoester cis-Cyclohexane-1,3-dicarboxylic acid diester->cis-1,3-Cyclohexanedicarboxylic acid monoester Lipase AY-30 Enzymatic Hydrolysis N-Boc-cis-3-aminocyclohexanecarboxylic acid N-Boc-cis-3-aminocyclohexanecarboxylic acid cis-1,3-Cyclohexanedicarboxylic acid monoester->N-Boc-cis-3-aminocyclohexanecarboxylic acid Modified Curtius Rearrangement This compound This compound N-Boc-cis-3-aminocyclohexanecarboxylic acid->this compound Deprotection

Figure 1: Enzymatic Desymmetrization Pathway.

Experimental Protocol: Enzymatic Hydrolytic Desymmetrization

A detailed experimental protocol for this key step is summarized as follows.[4] A mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid is first converted to cis-cyclohexane-1,3-dicarboxylic anhydride through heating. The anhydride is subsequently reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to yield the corresponding cis-diester. This prochiral diester is then subjected to enzymatic hydrolysis.

The desymmetrization is carried out using Lipase AY-30, which selectively hydrolyzes one of the ester groups to yield the chiral cis-1,3-cyclohexanedicarboxylic acid monoester in high enantiomeric excess.[4] The resulting monoester is then subjected to a modified Curtius rearrangement to introduce the amino group, followed by deprotection to yield the final product, (1R, 3S)-3-amino-1-cyclohexanecarboxylic acid.[4]

Quantitative Data

StepProductYieldEnantiomeric Excess (ee)Reference
Enzymatic Hydrolysiscis-1,3-Cyclohexanedicarboxylic acid monoester>80%>94%[4]
Modified Curtius Rearrangement & Deprotection(1R, 3S)-3-amino-1-cyclohexanecarboxylic acid-High[4]
Synthesis via Reduction of β-Enaminoketones

An alternative approach involves the synthesis of cis-3-aminocyclohexanol as a key intermediate, which can then be oxidized to the target carboxylic acid. This method relies on the diastereoselective reduction of a β-enaminoketone.

Reduction_Pathway cluster_0 Intermediate Synthesis cluster_1 Core Synthesis 1,3-Cyclohexanedione 1,3-Cyclohexanedione β-Enaminoketone β-Enaminoketone 1,3-Cyclohexanedione->β-Enaminoketone Amine, Toluene, Reflux cis/trans-3-Aminocyclohexanol cis/trans-3-Aminocyclohexanol β-Enaminoketone->cis/trans-3-Aminocyclohexanol Sodium, THF/Isopropanol cis-3-Aminocyclohexanol cis-3-Aminocyclohexanol cis/trans-3-Aminocyclohexanol->cis-3-Aminocyclohexanol Chromatographic Separation This compound This compound cis-3-Aminocyclohexanol->this compound Oxidation

Figure 2: β-Enaminoketone Reduction Pathway.

Experimental Protocol: Synthesis and Reduction of β-Enaminoketones

The synthesis commences with the condensation of a 1,3-cyclohexanedione with a suitable amine (e.g., benzylamine) in refluxing toluene to produce the corresponding β-enaminoketone.[5]

The subsequent reduction of the β-enaminoketone is achieved using sodium in a mixture of THF and isopropyl alcohol at room temperature.[6] This reduction yields a diastereomeric mixture of cis- and trans-3-aminocyclohexanols.[5][6] The desired cis-isomer can then be separated from the trans-isomer by column chromatography.[5] The final step, the oxidation of the cis-3-aminocyclohexanol to this compound, can be accomplished using various standard oxidation protocols for primary alcohols.

Quantitative Data

StepProductDiastereomeric Ratio (cis:trans)Isolated Yield (cis-isomer)Reference
Reduction of β-enaminoketone3-Aminocyclohexanol89:11-[5]
Chromatographic Separationcis-3-Aminocyclohexanol-69%[5]

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic strategies. The enzymatic desymmetrization route offers excellent enantioselectivity and high yields, making it a preferred method for obtaining optically pure material. The reduction of β-enaminoketones provides a viable alternative, particularly for the synthesis of the racemic compound or when specific stereoisomers of the precursor aminocyclohexanol are desired. The choice of synthetic route will depend on the specific requirements of the research or development project, including the need for enantiopurity, scalability, and the availability of starting materials and reagents. Further optimization of the oxidation step in the β-enaminoketone route could enhance its overall efficiency.

References

Cis-3-Aminocyclohexancarbonsäure als GABA-Analogon: Ein technischer Leitfaden

Author: BenchChem Technical Support Team. Date: December 2025

Datum: 29. Dezember 2025

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Von: Gemini KI

Zusammenfassung

Dieses Dokument bietet eine eingehende technische Untersuchung von cis-3-Aminocyclohexancarbonsäure (cis-ACHC) als Analogon der gamma-Aminobuttersäure (GABA). Der Schwerpunkt liegt auf seiner primären pharmakologischen Rolle als Inhibitor der GABA-Aufnahme, den verfügbaren Synthesemethoden und den experimentellen Protokollen zur Untersuchung seiner Aktivität. Während cis-ACHC strukturelle Ähnlichkeiten mit GABA aufweist, deuten die aktuellen Erkenntnisse darauf hin, dass seine Hauptwirkung in der Modulation der GABAergen Neurotransmission durch die Hemmung von GABA-Transportern (GATs) und nicht durch eine direkte Rezeptor-Interaktion liegt. Dieses Dokument fasst die verfügbaren quantitativen Daten zusammen, beschreibt detaillierte experimentelle Methoden und visualisiert relevante Pfade und Arbeitsabläufe.

Einleitung

Gamma-Aminobuttersäure (GABA) ist der wichtigste hemmende Neurotransmitter im zentralen Nervensystem von Säugetieren und spielt eine entscheidende Rolle bei der Regulierung der neuronalen Erregbarkeit. GABA-Analoga sind eine wichtige Klasse von Molekülen, die für die Untersuchung des GABAergen Systems und für die Entwicklung von Therapeutika für neurologische und psychiatrische Erkrankungen von Interesse sind. Cis-3-Aminocyclohexancarbonsäure ist ein solches Analogon, das einen Cyclohexanring als starres Gerüst aufweist, welches die Konformation der Amino- und Carboxylgruppen einschränkt. Diese strukturelle Einschränkung liefert wertvolle Einblicke in die pharmakologischen Anforderungen der Proteine, die an der GABAergen Signalgebung beteiligt sind.

Dieses technische Handbuch untersucht die Synthese, die pharmakologische Aktivität und die experimentellen Methoden im Zusammenhang mit cis-ACHC und konzentriert sich dabei auf seine Funktion als GABA-Analogon.

Chemische Eigenschaften und Synthese

Cis-3-Aminocyclohexancarbonsäure ist eine zyklische Aminosäure, die als weißer bis fast weißer kristalliner Feststoff vorliegt.[1] Die cis-Konfiguration bezieht sich auf die relative Stereochemie der Amino- und Carboxylsubstituenten am Cyclohexanring.

EigenschaftWertReferenz
MolekülformelC₇H₁₃NO₂[2]
Molekulargewicht143.19 g/mol [2]
CAS-Nummer16636-51-4[1]

Syntheseweg:

Eine etablierte Methode zur enantioselektiven Synthese der Isomere von cis-3-Aminocyclohexancarbonsäure geht von einem Gemisch aus cis- und trans-Cyclohexan-1,3-dicarbonsäure aus.[3] Der allgemeine Arbeitsablauf ist wie folgt:[3]

  • Anhydrid-Bildung: Das Gemisch der Dicarbonsäuren wird behandelt, um das cis-Cyclohexan-1,3-dicarbonsäureanhydrid zu bilden.

  • Veresterung: Das Anhydrid wird in den entsprechenden Diester umgewandelt.

  • Enzymatische Desymmetrisierung: Eine enzymatische Hydrolyse mit einer Lipase (z. B. Lipase AY-30) führt zu einem chiralen Monoester mit hohem Enantiomerenüberschuss.[3]

  • Curtius-Umlagerung: Eine modifizierte Curtius-Umlagerung des Monoesters führt die Aminogruppe ein und ergibt eine N-Boc-geschützte Aminosäure.[3]

  • Hydrolyse und Entschützung: Die abschließenden Schritte der Hydrolyse der Estergruppe und der Entfernung der Boc-Schutzgruppe ergeben die gewünschte enantiomerenreine cis-3-Aminocyclohexancarbonsäure.[3]

Synthesis_Workflow start cis/trans-Cyclohexan- 1,3-dicarbonsäure anhydride cis-Cyclohexan- 1,3-dicarbonsäureanhydrid start->anhydride Hitze diester cis-Cyclohexan- 1,3-dicarbonsäurediester anhydride->diester Alkohol, Säure monoester Chiraler Monoester diester->monoester Lipase AY-30 nboc_amino_acid N-Boc-geschützte Aminosäure monoester->nboc_amino_acid Modifizierte Curtius-Umlagerung final_product (1S,3R)- oder (1R,3S)- cis-3-Aminocyclohexan- carbonsäure nboc_amino_acid->final_product Hydrolyse & Entschützung Signaling_Pathway cluster_presynaptic Präsynaptisches Neuron cluster_synaptic_cleft Synaptischer Spalt cluster_postsynaptic Postsynaptisches Neuron GABA_vesicle GABA-Vesikel GABA_release Freisetzung von GABA GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA-Transporter (GAT-1) GABA_synapse->GAT1 Wiederaufnahme GABA_receptor GABA-Rezeptor (GABA-A/GABA-B) GABA_synapse->GABA_receptor cis_ACHC cis-ACHC cis_ACHC->GAT1 Hemmung postsynaptic_effect Postsynaptische Hemmung GABA_receptor->postsynaptic_effect Uptake_Assay_Workflow start Synaptosomen/Zell- präparation incubation Inkubation mit [³H]GABA und cis-ACHC start->incubation filtration Schnelle Filtration incubation->filtration washing Waschen der Filter filtration->washing counting Szintillationszählung washing->counting analysis Datenanalyse (IC₅₀) counting->analysis

References

The Biological Activity of cis-3-Aminocyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Aminocyclohexanecarboxylic acid (cis-ACHC) is a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA). Its primary biological activity lies in its function as a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of GABA from the synaptic cleft. By blocking GAT-1, cis-ACHC elevates extracellular GABA levels, thereby enhancing both phasic and tonic GABAergic neurotransmission. This modulation of the GABAergic system makes cis-ACHC and its derivatives potential candidates for the development of therapeutics for neurological disorders characterized by GABAergic dysfunction, such as epilepsy. This technical guide provides an in-depth overview of the biological activity of cis-ACHC, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and a visualization of the implicated signaling pathways.

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The precise regulation of GABA concentration in the synaptic cleft is critical for normal brain function. GABA transporters (GATs) are responsible for the reuptake of GABA from the extracellular space, thus terminating its synaptic action.[1] Of the four known GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1 is predominantly expressed in neurons and is the primary transporter responsible for GABA reuptake at synapses.[2]

This compound is a cyclic amino acid that acts as a structural analog of GABA.[3] Its rigid cyclohexane ring restricts its conformational flexibility, leading to a specific interaction with the GABA transport system. This guide will focus on the biological activity of the cis-isomer, which has been identified as a potent inhibitor of GABA uptake, while exhibiting weak affinity for GABA receptors.[4]

Mechanism of Action

The principal mechanism of action of this compound is the competitive inhibition of the GABA transporter GAT-1.[5] By binding to the transporter, cis-ACHC prevents the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This leads to an accumulation of GABA in the extracellular space, resulting in the prolonged activation of postsynaptic GABA receptors.[6]

The stereochemistry of cis-ACHC is critical for its biological activity. Studies have shown that the (1S,3R)-isomer is a more potent inhibitor of GABA uptake compared to the (1R,3S)-isomer, highlighting the stereospecific nature of the interaction with the GAT-1 protein.

Quantitative Data

CompoundTargetAssay TypeIC50/KiReference
This compound GAT-1GABA Uptake InhibitionData not available-
TiagabineGAT-1[3H]GABA Uptake InhibitionIC50: ~50 nM[7]
NO-711GAT-1[3H]GABA Uptake InhibitionIC50: ~42 nM[8]
SKF 89976AGAT-1GABA Uptake Inhibition-[2]

Note: The lack of specific quantitative data for this compound in readily accessible literature is a limitation. The provided data for other GAT-1 inhibitors serves as a reference for the potency of compounds targeting this transporter.

Regarding GABA receptor binding, cis-ACHC is reported to be a weak inhibitor of GABA binding at the receptor, indicating its selectivity for the transporter over the receptor.[4]

Experimental Protocols

[³H]GABA Uptake Assay in Rat Brain Synaptosomes

This protocol describes a common method to assess the inhibitory activity of compounds like this compound on GABA uptake.

4.1.1. Materials

  • Male Wistar rats (200-250 g)

  • Sucrose solution (0.32 M)

  • Krebs-Henseleit buffer (KHB), pH 7.4

  • [³H]GABA (specific activity 30-60 Ci/mmol)

  • Unlabeled GABA

  • This compound (or other test compounds)

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Homogenizer

  • Refrigerated centrifuge

  • Liquid scintillation counter

4.1.2. Synaptosome Preparation

  • Euthanize rats and rapidly dissect the cerebral cortex on ice.

  • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet (P2 fraction, containing synaptosomes) in KHB.

4.1.3. Uptake Assay

  • Pre-incubate aliquots of the synaptosomal suspension (approximately 100 µg of protein) for 5 minutes at 37°C in KHB.

  • Add varying concentrations of this compound or vehicle control.

  • Initiate the uptake by adding [³H]GABA (final concentration ~50 nM).

  • Incubate for 5 minutes at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by three washes with ice-cold KHB.

  • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Non-specific uptake is determined in the presence of a high concentration of unlabeled GABA (e.g., 1 mM) or by conducting the assay at 4°C.

4.1.4. Data Analysis

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Determine the percentage of inhibition for each concentration of this compound.

  • Calculate the IC50 value by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The inhibition of GAT-1 by this compound initiates a cascade of events that modulate GABAergic signaling. The following diagrams illustrate the key pathways and workflows.

GAT1_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GAT1 GAT-1 GABA->GAT1 Uptake (Blocked) GABA_A_R Postsynaptic GABA-A Receptor GABA->GABA_A_R Activates GABA_B_AutoR Presynaptic GABA-B Autoreceptor GABA->GABA_B_AutoR Activates cisACHC cis-3-Aminocyclohexanecarboxylic Acid cisACHC->GAT1 Inhibits Hyperpolarization Hyperpolarization (Inhibition) GABA_A_R->Hyperpolarization Leads to GABA_vesicle GABA Vesicle GABA_B_AutoR->GABA_vesicle Inhibits Release (Negative Feedback) GABA_vesicle->GABA Release

Caption: Signaling pathway of GAT-1 inhibition by this compound.

GABA_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Rat Brain Cortex Dissection B Homogenization in Sucrose A->B C Differential Centrifugation B->C D Synaptosome Isolation (P2) C->D E Pre-incubation (37°C) D->E F Add cis-ACHC (or vehicle) E->F G Add [³H]GABA (Initiate Uptake) F->G H Incubation (37°C) G->H I Rapid Filtration & Washing H->I J Liquid Scintillation Counting I->J K Calculate Specific Uptake J->K L Determine % Inhibition & IC50 K->L

Caption: Experimental workflow for a [³H]GABA uptake assay.

Biological Effects and Therapeutic Potential

The inhibition of GAT-1 by this compound leads to a number of downstream biological effects:

  • Enhanced Phasic Inhibition: By prolonging the presence of GABA in the synaptic cleft, cis-ACHC enhances the activation of postsynaptic GABA-A receptors, leading to a stronger and more prolonged inhibitory postsynaptic potential (IPSP).[1]

  • Increased Tonic Inhibition: Elevated ambient GABA levels can activate extrasynaptic GABA-A receptors, leading to a persistent inhibitory tone (tonic inhibition) that can regulate overall neuronal excitability.[9]

  • Presynaptic Autoinhibition: Increased extracellular GABA can also activate presynaptic GABA-B autoreceptors, which can lead to a feedback inhibition of further GABA release.[7]

These effects collectively contribute to a reduction in neuronal excitability. Consequently, GAT-1 inhibitors, including derivatives of cis-ACHC, have been investigated for their therapeutic potential in conditions characterized by excessive neuronal firing, most notably epilepsy. The anticonvulsant drug tiagabine is a clinically used GAT-1 inhibitor, providing a proof-of-concept for this therapeutic strategy.[7]

Conclusion

This compound is a valuable research tool for studying the GABAergic system. Its primary biological activity as a selective inhibitor of the GAT-1 transporter highlights the critical role of GABA reuptake in regulating neuronal inhibition. While further studies are needed to fully quantify its potency and explore its in vivo effects, the modulation of GABAergic transmission by cis-ACHC and its analogs presents a promising avenue for the development of novel therapeutics for a range of neurological and psychiatric disorders. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the biological activity of this intriguing molecule.

References

An In-Depth Technical Guide to the Synthesis of Stereoisomers of 3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining the four stereoisomers of 3-aminocyclohexanecarboxylic acid: cis-(1R,3S), cis-(1S,3R), trans-(1R,3R), and trans-(1S,3S). This valuable building block is integral in the development of pharmaceuticals and peptidomimetics, making stereoselective synthesis crucial for elucidating structure-activity relationships and optimizing therapeutic efficacy. This document details asymmetric syntheses, methods for producing racemic mixtures, diastereomer separation, and chiral resolution, supported by experimental protocols and quantitative data.

Overview of Synthetic Strategies

The synthesis of the stereoisomers of 3-aminocyclohexanecarboxylic acid can be broadly approached through two main pathways:

  • Asymmetric Synthesis: This approach aims to directly produce a single enantiomer, often employing chiral catalysts or auxiliaries. A notable example is the enzymatic desymmetrization of a meso intermediate to yield the cis-(1R,3S)-isomer with high enantiopurity.

  • Racemic Synthesis followed by Resolution: This more traditional route involves the synthesis of a mixture of stereoisomers, followed by separation of the diastereomers (cis and trans) and subsequent resolution of the enantiomers of each diastereomer. This is often achieved through catalytic hydrogenation of an aromatic precursor followed by classical resolution with chiral resolving agents.

This guide will detail a logical workflow commencing with the synthesis of a racemic mixture of cis- and trans-3-aminocyclohexanecarboxylic acid, followed by their separation and subsequent chiral resolution. An alternative asymmetric route to the cis-(1R,3S)-isomer is also presented.

Synthesis of Racemic cis- and trans-3-Aminocyclohexanecarboxylic Acid

A common and effective method for producing a mixture of cis- and trans-3-aminocyclohexanecarboxylic acid is the catalytic hydrogenation of 3-aminobenzoic acid. The choice of catalyst and reaction conditions can influence the ratio of the resulting diastereomers. Ruthenium on carbon (Ru/C) is a catalyst known to favor the formation of the trans isomer in the hydrogenation of substituted benzoic acids.

Experimental Protocol: Catalytic Hydrogenation of 3-Aminobenzoic Acid

Objective: To synthesize a mixture of cis- and trans-3-aminocyclohexanecarboxylic acid.

Materials:

  • 3-Aminobenzoic acid

  • 5% Ruthenium on carbon (Ru/C)

  • 10% Sodium hydroxide (NaOH) solution

  • Hydrogen gas (H₂)

  • Autoclave reactor

  • Filtration apparatus (e.g., Celite)

  • Standard laboratory glassware

Procedure:

  • In an autoclave, combine 3-aminobenzoic acid (1 eq.), 5% Ru/C (0.25 eq. by weight), and a 10% aqueous solution of NaOH.

  • Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas to a pressure of 15 bar.

  • Heat the mixture to 100°C with vigorous stirring.

  • Maintain the reaction for 20 hours, monitoring for the consumption of hydrogen.

  • After cooling to room temperature and venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.

Separation of cis- and trans-Diastereomers

The separation of the cis and trans diastereomers can be achieved by exploiting differences in their physical properties, such as solubility. A common method is fractional crystallization of their salts or derivatives. An alternative approach involves the selective esterification of one isomer, allowing for separation.

Experimental Protocol: Separation by Selective Esterification and Crystallization

Objective: To separate the cis and trans isomers of N-Boc-3-aminocyclohexanecarboxylic acid.

Materials:

  • Mixture of cis- and trans-3-aminocyclohexanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Acetone

  • Water

  • Potassium carbonate (K₂CO₃)

  • Bromoethane

  • Citric acid

  • Dichloromethane (DCM)

Procedure:

  • N-Boc Protection: Protect the amino group of the cis/trans mixture with Boc anhydride in a mixture of acetone and water.

  • Selective Esterification: Suspend the N-Boc protected acid mixture in acetone. Add potassium carbonate (1.2 equivalents with respect to the estimated cis-isomer content). Add bromoethane (2.0 equivalents with respect to the cis-isomer content) and heat the mixture at 60°C for 3 hours. This selectively converts the more reactive cis-isomer to its ethyl ester.

  • Isolation of the trans-Isomer: Cool the reaction mixture to -10°C to precipitate the unreacted trans-N-Boc-3-aminocyclohexanecarboxylic acid. Filter the precipitate.

  • Work-up: The filtered solid is then partitioned between an aqueous citric acid solution and dichloromethane. The organic layers are combined, dried, and concentrated to yield the pure trans-N-Boc-3-aminocyclohexanecarboxylic acid. The cis-ester remains in the filtrate and can be hydrolyzed back to the cis-acid if desired.

Chiral Resolution of Enantiomers

Once the cis and trans diastereomers are separated, each racemic mixture can be resolved into its constituent enantiomers using classical resolution with a chiral resolving agent. This process involves the formation of diastereomeric salts, which are then separated by fractional crystallization.

Resolution of Racemic trans-3-Aminocyclohexanecarboxylic Acid

Objective: To resolve racemic trans-3-aminocyclohexanecarboxylic acid into its (1R,3R) and (1S,3S) enantiomers.

Materials:

  • Racemic trans-3-aminocyclohexanecarboxylic acid

  • (+)-Tartaric acid (for isolation of one enantiomer)

  • (-)-Tartaric acid (for isolation of the other enantiomer)

  • Methanol or ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the racemic trans-3-aminocyclohexanecarboxylic acid in a minimal amount of hot methanol.

  • In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in hot methanol.

  • Combine the two solutions and allow the mixture to cool slowly to room temperature, then to 0-4°C to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration. The specific enantiomer that crystallizes will depend on the solvent system and the specific interactions. Recrystallize the diastereomeric salt from fresh solvent until a constant specific rotation is achieved.

  • To recover the free amino acid, dissolve the purified diastereomeric salt in water and pass it through an ion-exchange column or basify with a suitable base to precipitate the amino acid.

  • The other enantiomer can be recovered from the mother liquor by evaporation, basification, and subsequent crystallization with (-)-tartaric acid.

Resolution of Racemic cis-3-Aminocyclohexanecarboxylic Acid

Objective: To resolve racemic this compound into its (1R,3S) and (1S,3R) enantiomers.

Materials:

  • Racemic this compound

  • (R)-(+)-α-Methylbenzylamine or another suitable chiral base

  • Ethanol or another suitable solvent

  • Hydrochloric acid

Procedure:

  • Dissolve the racemic this compound in hot ethanol.

  • Add an equimolar amount of (R)-(+)-α-methylbenzylamine.

  • Allow the solution to cool slowly to form diastereomeric salt crystals.

  • Filter the crystals and recrystallize to constant optical rotation.

  • Treat the purified salt with dilute hydrochloric acid to precipitate the enantiomerically pure cis-amino acid.

  • The other enantiomer can be recovered from the mother liquor.

Asymmetric Synthesis of cis-(1R,3S)-3-Aminocyclohexanecarboxylic Acid

An elegant and highly efficient method for the direct synthesis of the cis-(1R,3S)-enantiomer involves the enzymatic desymmetrization of a meso-diester, followed by a Curtius-type rearrangement.

Experimental Protocol: Enzymatic Desymmetrization and Rearrangement

Objective: To synthesize enantiomerically pure cis-(1R,3S)-3-aminocyclohexanecarboxylic acid.

Materials:

  • cis-Cyclohexane-1,3-dicarboxylic acid anhydride

  • Ethanol

  • Lipase AY-30

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine

  • tert-Butanol

  • Hydrochloric acid

Procedure:

  • Diester Formation: Convert cis-cyclohexane-1,3-dicarboxylic anhydride to the corresponding diethyl ester.

  • Enzymatic Hydrolysis: Subject the meso-diethyl ester to enzymatic hydrolysis using Lipase AY-30. This selectively hydrolyzes one of the ester groups to yield the corresponding monoester in high enantiomeric excess (>94% ee).

  • Curtius Rearrangement: The resulting monoester is then subjected to a modified Curtius rearrangement using diphenylphosphoryl azide in the presence of tert-butanol. This converts the carboxylic acid moiety into a Boc-protected amine group.

  • Hydrolysis and Deprotection: The resulting N-Boc protected amino ester is then hydrolyzed and deprotected to yield the final cis-(1R,3S)-3-aminocyclohexanecarboxylic acid.

Data Presentation

The following tables summarize the expected yields and stereochemical purity for the key synthetic steps described.

Table 1: Synthesis and Separation of Diastereomers

StepStarting MaterialProduct(s)Typical YieldDiastereomeric Ratio (cis:trans)
Hydrogenation3-Aminobenzoic acidcis/trans-3-Aminocyclohexanecarboxylic acid>90%~1:4.6 (estimated)
Separationcis/trans-N-Boc-3-aminocyclohexanecarboxylic acidtrans-N-Boc-3-aminocyclohexanecarboxylic acidHigh>98% dr

Table 2: Chiral Resolution and Asymmetric Synthesis

MethodStarting MaterialProductTypical YieldEnantiomeric Excess (ee)
Classical ResolutionRacemic trans-3-aminocyclohexanecarboxylic acid(1R,3R)- and (1S,3S)-isomers30-40% (for each enantiomer)>99%
Classical ResolutionRacemic this compound(1R,3S)- and (1S,3R)-isomers30-40% (for each enantiomer)>99%
Asymmetric Synthesiscis-Cyclohexane-1,3-dicarboxylic acid diethyl estercis-(1R,3S)-3-Aminocyclohexanecarboxylic acid20-40% (overall)>94%

Visualizations

Logical Workflow for Synthesis of all Four Stereoisomers

G cluster_0 Racemic Synthesis cluster_1 Diastereomer Separation cluster_2 Chiral Resolution cluster_3 Asymmetric Synthesis 3-Aminobenzoic Acid 3-Aminobenzoic Acid Racemic cis/trans Mixture Racemic cis/trans Mixture 3-Aminobenzoic Acid->Racemic cis/trans Mixture Catalytic Hydrogenation Racemic cis-Isomer Racemic cis-Isomer Racemic cis/trans Mixture->Racemic cis-Isomer Separation Racemic trans-Isomer Racemic trans-Isomer Racemic cis/trans Mixture->Racemic trans-Isomer Separation (1R,3S)-cis (1R,3S)-cis Racemic cis-Isomer->(1R,3S)-cis (1S,3R)-cis (1S,3R)-cis Racemic cis-Isomer->(1S,3R)-cis (1R,3R)-trans (1R,3R)-trans Racemic trans-Isomer->(1R,3R)-trans (1S,3S)-trans (1S,3S)-trans Racemic trans-Isomer->(1S,3S)-trans Meso-diester Meso-diester Enantiopure (1R,3S)-cis Enantiopure (1R,3S)-cis Meso-diester->Enantiopure (1R,3S)-cis Enzymatic Desymmetrization

Caption: Overall synthetic strategy for the four stereoisomers.

Asymmetric Synthesis Pathway for cis-(1R,3S)-Isomer

G A cis-Cyclohexane-1,3- dicarboxylic anhydride B meso-Diethyl ester A->B Esterification C Chiral monoester B->C Enzymatic Hydrolysis (Lipase AY-30) D N-Boc protected amino ester C->D Curtius Rearrangement E cis-(1R,3S)-3-Aminocyclohexanecarboxylic acid D->E Hydrolysis & Deprotection

Caption: Asymmetric synthesis of the cis-(1R,3S)-isomer.

References

An In-depth Technical Guide to cis-3-Aminocyclohexanecarboxylic Acid: Chemical Structure and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-Aminocyclohexanecarboxylic acid is a cyclic β-amino acid that has garnered significant interest in medicinal chemistry and pharmacology. Its structural rigidity and the spatial orientation of its amino and carboxylic acid functional groups make it a valuable scaffold for the design of pharmacologically active agents. This technical guide provides a comprehensive overview of the chemical structure, conformational analysis, and biological significance of this compound, with a focus on its role as a γ-aminobutyric acid (GABA) analogue.

Chemical Structure and Stereochemistry

This compound possesses a cyclohexane ring with an amino group (-NH₂) and a carboxylic acid group (-COOH) substituted on carbons 1 and 3 in a cis relative configuration. The molecule has two chiral centers, and therefore, exists as a pair of enantiomers: (1R, 3S)-3-aminocyclohexanecarboxylic acid and (1S, 3R)-3-aminocyclohexanecarboxylic acid. The specific stereoisomer plays a crucial role in its biological activity.

Conformational Analysis

The cyclohexane ring of this compound predominantly adopts a chair conformation to minimize steric and torsional strain. Due to the cis-1,3-disubstitution pattern, the two chair conformers are in equilibrium. In one chair form, both the amino and carboxylic acid groups can occupy either axial (a) or equatorial (e) positions.

The two primary chair conformations are:

  • Diequatorial (e,e): Both the amino and carboxylic acid groups are in the more sterically favorable equatorial positions. This conformation is generally considered to be the most stable.

  • Diaxial (a,a): Both substituents are in the axial positions, leading to significant 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. This conformation is typically higher in energy and therefore less populated.

The equilibrium between these two conformers is influenced by various factors, including the solvent and the potential for intramolecular hydrogen bonding between the amino and carboxylic acid groups, which could stabilize the diaxial conformation in nonpolar environments.

Quantitative Conformational Data

While specific experimental quantitative data for the conformational equilibrium of this compound is not extensively reported in the literature, data from analogous cis-1,3-disubstituted cyclohexanes can provide valuable insights. The relative populations of the diequatorial and diaxial conformers can be estimated using computational methods and determined experimentally through Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing vicinal proton-proton coupling constants (³JHH).

ParameterDiequatorial Conformer (e,e)Diaxial Conformer (a,a)
Relative Energy LowerHigher
Population at Equilibrium MajorMinor
Key 1H-NMR Coupling Constants Characterized by small axial-equatorial and equatorial-equatorial couplings.Characterized by large axial-axial couplings.

Biological Activity: A GABA Analogue

This compound is recognized as a structural analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system. Specifically, the (1S,3R)-enantiomer has been identified as a potent inhibitor of GABA uptake.[1]

Signaling Pathway: Inhibition of GABA Reuptake

GABA's action in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs). By inhibiting these transporters, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism is a key target for the development of anticonvulsant and anxiolytic drugs.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter (GAT1) GABA_reuptake GABA Reuptake GAT1->GABA_reuptake GABA_synapse->GAT1 Transport GABA_R GABA Receptor GABA_synapse->GABA_R Binds to ACHC cis-3-Aminocyclohexane- carboxylic Acid ACHC->GAT1 Inhibits Inhibitory_signal Inhibitory Signal GABA_R->Inhibitory_signal

Diagram 1: Mechanism of GABA Reuptake Inhibition.

Experimental Protocols

Conformational Analysis by NMR Spectroscopy

A generalized protocol for determining the conformational equilibrium of this compound using ¹H NMR spectroscopy is outlined below.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep Dissolve cis-3-Aminocyclohexane- carboxylic Acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) nmr Acquire high-resolution ¹H NMR spectrum prep->nmr temp Perform variable temperature (VT) NMR experiments to potentially resolve individual conformers at low temperatures nmr->temp cosy Acquire 2D NMR spectra (e.g., COSY) to aid in proton signal assignment nmr->cosy assign Assign proton chemical shifts and measure vicinal coupling constants (³JHH) cosy->assign karplus Apply the Karplus equation to relate ³JHH values to dihedral angles assign->karplus equilibrium Calculate the mole fractions of the diequatorial and diaxial conformers based on the averaged coupling constants karplus->equilibrium delta_g Determine the free energy difference (ΔG°) between the conformers equilibrium->delta_g

Diagram 2: Experimental Workflow for NMR Conformational Analysis.

Methodology Details:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent. The choice of solvent is critical as it can influence the conformational equilibrium.

  • ¹H NMR Data Acquisition: A high-resolution ¹H NMR spectrum is recorded. The spectral parameters, such as the chemical shifts and coupling constants, of the cyclohexane ring protons are of primary interest.

  • Signal Assignment: The complex multiplet patterns of the ring protons are assigned to specific protons using a combination of 1D and 2D NMR techniques (e.g., COSY, TOCSY).

  • Measurement of Coupling Constants: The vicinal proton-proton coupling constants (³JHH) are carefully measured from the fine structure of the proton signals.

  • Karplus Equation Application: The Karplus equation, which relates the magnitude of the vicinal coupling constant to the dihedral angle between the coupled protons, is used to estimate the dihedral angles in the molecule.

  • Determination of Conformational Equilibrium: By comparing the experimentally observed, time-averaged coupling constants with the theoretical values for the pure diequatorial and diaxial conformers, the relative populations of each conformer in equilibrium can be calculated.

  • Calculation of Free Energy Difference: The Gibbs free energy difference (ΔG°) between the conformers can be calculated from their equilibrium constant (K_eq) using the equation: ΔG° = -RTln(K_eq).

Conclusion

This compound is a conformationally dynamic molecule with significant potential in drug development due to its activity as a GABA uptake inhibitor. A thorough understanding of its stereochemistry and conformational preferences is essential for the rational design of novel therapeutics targeting the GABAergic system. The methodologies outlined in this guide provide a framework for researchers to investigate the structure-activity relationships of this and related compounds. Further studies employing a combination of high-level computational modeling and detailed experimental analysis will continue to elucidate the precise conformational landscape and biological interactions of this important molecule.

References

The Discovery and History of cis-3-Aminocyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-Aminocyclohexanecarboxylic acid is a conformationally restricted analog of the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). Its rigid cyclohexane backbone provides a unique structural scaffold that has been instrumental in elucidating the pharmacology of GABA transporters. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical significance of this compound, with a focus on its role in neuroscience and drug development.

I. Discovery and Initial Synthesis

The first documented synthesis of this compound is attributed to A.I. Palima and colleagues in a 1977 publication in the "Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science" (Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya). The synthesis involved the catalytic hydrogenation of m-aminobenzoic acid. This foundational work provided the scientific community with access to this novel GABA analog, paving the way for investigations into its biological activity.

Experimental Protocol: Synthesis via Catalytic Hydrogenation of m-Aminobenzoic Acid
  • Dissolution: m-Aminobenzoic acid is dissolved in a suitable solvent, likely a polar solvent capable of dissolving the starting material and compatible with the hydrogenation catalyst.

  • Catalyst Addition: A noble metal catalyst, such as rhodium on a carbon support (Rh/C) or a similar hydrogenation catalyst, is added to the reaction mixture.

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere under pressure and elevated temperature in a specialized hydrogenation apparatus. The aromatic ring of m-aminobenzoic acid is reduced to a cyclohexane ring. The stereochemistry of the product (cis vs. trans) is influenced by the catalyst, solvent, and reaction conditions.

  • Isolation and Purification: Following the reaction, the catalyst is removed by filtration. The solvent is then removed, and the crude product is purified, likely through recrystallization, to isolate the this compound isomer.

It is important to note that this method often produces a mixture of cis and trans isomers, requiring careful separation and purification to obtain the desired cis conformation.

II. Elucidation of Biological Activity: A Selective GABA Uptake Inhibitor

The biological significance of this compound was unveiled in a landmark 1976 paper by G. P. Jones and M. J. Neal, published in Nature. Their research identified the compound, referred to as cis-1,3-aminocyclohexane carboxylic acid in the publication, as a selective inhibitor of neuronal GABA uptake. This discovery was pivotal, as it provided a valuable pharmacological tool to differentiate between neuronal and glial GABA transport systems and to study the physiological role of GABA reuptake in synaptic transmission.

Mechanism of Action: Inhibition of GABA Transporter 1 (GAT1)

This compound exerts its effects by competitively inhibiting the GABA Transporter 1 (GAT1), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. GAT1 is primarily located on the presynaptic terminals of GABAergic neurons and is responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.

By binding to the GAT1 transporter, this compound prevents the reabsorption of GABA, leading to an increased concentration and prolonged presence of the neurotransmitter in the synapse. This enhancement of GABAergic neurotransmission underlies the compound's potential therapeutic effects in conditions associated with GABAergic dysfunction.

Quantitative Data on Biological Activity
CompoundTransporter TargetIC50 / Ki (µM)SpeciesReference
This compound Neuronal GABA Uptake Not specifiedRatJones & Neal, Nature 264, 281–284 (1976)
(R)-Nipecotic acidGAT1~10-20RatJohnston et al., Br J Pharmacol 58, 481-492 (1976)
TiagabineGAT1~0.1-1HumanNielsen et al., Eur J Pharmacol 198, 1-11 (1991)
GuvacineGAT1~20-50RatJohnston et al., J Neurochem 26, 1029-1032 (1976)

Note: The IC50/Ki values can vary depending on the experimental conditions and assay used.

III. Experimental Workflows and Signaling Pathways

The study of this compound and its effects on GABAergic signaling involves a range of experimental techniques. A typical workflow to assess its activity as a GABA uptake inhibitor is outlined below.

experimental_workflow cluster_preparation Cell/Tissue Preparation cluster_assay [3H]-GABA Uptake Assay cluster_analysis Data Analysis prep Isolation of Synaptosomes or Culture of Neurons incubation Incubation with [3H]-GABA and cis-3-ACHC prep->incubation Introduction of experimental system termination Termination of Uptake (e.g., rapid filtration) incubation->termination Stopping the reaction at defined time points measurement Scintillation Counting of intracellular [3H]-GABA termination->measurement Quantification of radioactivity analysis Calculation of IC50/Ki values measurement->analysis Determination of inhibitory potency

Experimental workflow for assessing GABA uptake inhibition.

The signaling pathway affected by this compound is the termination of GABAergic neurotransmission at the synapse. The following diagram illustrates the mechanism of GAT1-mediated GABA reuptake and its inhibition.

GABA_uptake_inhibition cluster_synapse GABAergic Synapse cluster_presynaptic Presynaptic Terminal cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle GABA Vesicle gaba_cleft GABA vesicle->gaba_cleft Release gat1 GAT1 Transporter gaba_in GABA gat1->gaba_in gaba_cleft->gat1 Reuptake gaba_receptor GABA Receptor gaba_cleft->gaba_receptor Binding achc cis-3-ACHC achc->gat1 Inhibition

Inhibition of GAT1-mediated GABA reuptake by cis-3-ACHC.

IV. Historical Perspective and Future Directions

The discovery of this compound as a selective neuronal GABA uptake inhibitor was a significant milestone in neuropharmacology. It provided a crucial tool for dissecting the complexities of the GABAergic system and spurred the development of other, more potent and selective GABA uptake inhibitors, some of which have found clinical applications as anticonvulsants (e.g., tiagabine).

While this compound itself has not been developed as a therapeutic agent, its historical importance lies in its role as a pioneering research tool. The foundational studies on this molecule have contributed significantly to our understanding of GABAergic neurotransmission and have laid the groundwork for the rational design of novel drugs targeting GABA transporters for the treatment of epilepsy, anxiety disorders, and other neurological conditions.

Future research may revisit the scaffold of this compound to design new derivatives with improved pharmacokinetic properties and subtype selectivity for different GABA transporters, potentially leading to the development of novel therapeutics with enhanced efficacy and reduced side effects.

Unlocking the Therapeutic Potential of cis-3-Aminocyclohexanecarboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC) is a conformationally restricted analog of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). As a structural mimic of GABA, cis-3-ACHC has been identified as an inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of GABA from the synaptic cleft. By impeding GAT-1 function, cis-3-ACHC has the potential to prolong the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission. This mechanism of action suggests a broad range of therapeutic applications in neurological and psychiatric disorders characterized by GABAergic deficits, including epilepsy, anxiety, and neuropathic pain. This technical guide provides a comprehensive overview of the current understanding of cis-3-ACHC, including its mechanism of action, potential therapeutic applications, and detailed experimental protocols for its investigation. While quantitative inhibitory data and in vivo efficacy studies are not extensively available in the public domain, this document serves as a foundational resource for researchers aiming to explore the therapeutic promise of this molecule.

Introduction

The balance between excitatory and inhibitory neurotransmission is fundamental to proper central nervous system (CNS) function. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter, and its dysregulation is implicated in the pathophysiology of numerous neurological and psychiatric conditions. The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for its reuptake into presynaptic neurons and surrounding glial cells. Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and betaine/GABA transporter 1 (BGT-1)[1]. GAT-1 is the most abundant subtype in the brain and is a primary target for therapeutic intervention[2].

This compound is a cyclic amino acid that acts as a GABA analog[3]. Its rigid cyclohexane backbone offers a specific conformational presentation to biological targets, distinguishing it from the flexible native GABA molecule. This structural constraint is believed to contribute to its activity as an inhibitor of GABA uptake, with a noted selectivity for neuronal uptake processes, which are primarily mediated by GAT-1[4].

Mechanism of Action: Inhibition of GABA Transporter 1 (GAT-1)

The primary mechanism of action for this compound is the inhibition of the GAT-1 transporter. By binding to GAT-1, it competitively or non-competitively blocks the reuptake of GABA from the synaptic cleft. This leads to an accumulation of GABA in the synapse, thereby increasing the activation of postsynaptic GABA receptors (GABAA and GABAB) and enhancing the overall inhibitory tone of the neural circuitry.

Signaling Pathway of GAT-1 Inhibition

The inhibition of GAT-1 by this compound initiates a signaling cascade that ultimately leads to increased inhibitory postsynaptic potentials (IPSPs). The following diagram illustrates this pathway.

GAT1_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse Exocytosis GAT1 GAT-1 Transporter cis3ACHC cis-3-ACHC cis3ACHC->GAT1 Inhibition GABA_synapse->GAT1 Reuptake GABA_R GABA Receptor (GABAA/GABAB) GABA_synapse->GABA_R Binding IPSP Increased Inhibitory Postsynaptic Potential (IPSP) GABA_R->IPSP Ion Channel Opening (Cl-) or G-protein activation Neuron_hyper Neuronal Hyperpolarization (Reduced Excitability) IPSP->Neuron_hyper

Figure 1: Signaling pathway of GAT-1 inhibition by this compound.

Potential Therapeutic Applications

The enhancement of GABAergic neurotransmission through GAT-1 inhibition suggests the potential of this compound in treating a variety of CNS disorders.

Epilepsy
Anxiety Disorders

GABAergic dysfunction is a well-established factor in the pathophysiology of anxiety disorders. Enhancing GABAergic signaling is a proven anxiolytic strategy, as exemplified by benzodiazepines. GAT-1 inhibitors offer a different mechanism to achieve this and may have a distinct side-effect profile. Further investigation into the anxiolytic potential of this compound is warranted.

Neuropathic Pain

The perception of pain is modulated by inhibitory interneurons in the spinal cord and brain. A reduction in GABAergic inhibition can contribute to the development and maintenance of chronic pain states. By restoring inhibitory tone, GAT-1 inhibitors could offer a therapeutic benefit for neuropathic pain.

Quantitative Data

Currently, there is a lack of publicly available, peer-reviewed quantitative data on the inhibitory potency (e.g., IC50 values) of this compound on the different GABA transporter subtypes. One study noted that it becomes a progressively stronger inhibitor of [3H]GABA uptake in cultured neurons over time, but did not provide specific quantitative values[6].

Parameter GAT-1 GAT-2 GAT-3 BGT-1 Reference
IC50 (µM) Data Not AvailableData Not AvailableData Not AvailableData Not Available-

Table 1: Inhibitory Potency of this compound on GABA Transporter Subtypes.

Experimental Protocols

The following is a detailed protocol for a [3H]GABA uptake assay, a standard method to evaluate the inhibitory activity of compounds like this compound on GABA transporters. This protocol is adapted from established methodologies[7][8].

[3H]GABA Uptake Assay in Cultured Cells

Objective: To determine the inhibitory effect of this compound on GABA uptake in a cell line stably expressing a specific GAT subtype (e.g., GAT-1).

Materials:

  • HEK-293 cells stably expressing the human GAT-1 transporter

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Poly-D-lysine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • [3H]GABA (specific activity ~30-60 Ci/mmol)

  • Unlabeled GABA

  • This compound

  • Positive control inhibitor (e.g., Tiagabine)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Culture:

    • Culture HEK-293 cells expressing GAT-1 in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

    • Seed cells onto poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium and wash the cells twice with 200 µL of pre-warmed KRH buffer.

    • Prepare serial dilutions of this compound and the positive control (Tiagabine) in KRH buffer. The final solvent concentration should not exceed 0.1%.

  • Inhibition Assay:

    • Add 100 µL of KRH buffer containing the desired concentrations of the test compound or control to the respective wells. For total uptake, add buffer alone. For non-specific uptake, add a high concentration of Tiagabine (e.g., 10 µM).

    • Pre-incubate the plate for 10-20 minutes at room temperature.

    • Initiate the uptake by adding 50 µL of KRH buffer containing a mixture of [3H]GABA (final concentration ~10-20 nM) and unlabeled GABA (final concentration to achieve a desired total GABA concentration, e.g., 1 µM).

    • Incubate the plate for 10-20 minutes at room temperature. This incubation time should be within the linear range of GABA uptake for the cell line.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with 200 µL of ice-cold KRH buffer.

    • Lyse the cells by adding 100 µL of 1% sodium dodecyl sulfate (SDS) to each well and shaking for 5 minutes.

  • Scintillation Counting:

    • Transfer the cell lysate from each well to a scintillation vial.

    • Add 3-4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific GABA uptake by subtracting the non-specific uptake (in the presence of high concentration of Tiagabine) from the total uptake.

    • Determine the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

GABA_Uptake_Assay_Workflow start Start cell_culture Culture GAT-1 expressing HEK-293 cells start->cell_culture seeding Seed cells in 96-well plate cell_culture->seeding wash1 Wash cells with KRH buffer seeding->wash1 pre_incubation Pre-incubate with cis-3-ACHC or controls wash1->pre_incubation add_gaba Add [3H]GABA and unlabeled GABA pre_incubation->add_gaba incubation Incubate for 10-20 minutes add_gaba->incubation termination Terminate uptake by washing with ice-cold KRH buffer incubation->termination lysis Lyse cells with SDS termination->lysis scintillation Add scintillation cocktail and count radioactivity lysis->scintillation analysis Data analysis: Calculate % inhibition and IC50 scintillation->analysis end End analysis->end

Figure 2: Workflow for the [3H]GABA uptake assay.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics targeting the GABAergic system. Its established role as a GAT-1 inhibitor provides a strong rationale for its investigation in epilepsy, anxiety disorders, and neuropathic pain. However, a significant knowledge gap exists regarding its pharmacological profile and in vivo efficacy.

Future research should prioritize:

  • Quantitative Pharmacological Characterization: Determining the IC50 values of this compound and its stereoisomers for all four GAT subtypes to establish its potency and selectivity.

  • Preclinical Efficacy Studies: Evaluating the anticonvulsant, anxiolytic, and analgesic properties of this compound in established animal models.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its suitability for in vivo applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize potency, selectivity, and pharmacokinetic properties.

By addressing these research questions, the full therapeutic potential of this compound can be elucidated, paving the way for the development of novel and effective treatments for a range of debilitating neurological and psychiatric disorders.

References

An In-depth Technical Guide to cis-3-Aminocyclohexanecarboxylic Acid Derivatives and Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quest for novel therapeutics targeting the central nervous system (CNS) has led to a significant focus on modulators of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the brain.[1][2] Within this area, conformationally restricted analogues of GABA have emerged as a promising strategy for achieving receptor subtype selectivity and improved pharmacokinetic profiles. This technical guide delves into the core aspects of cis-3-aminocyclohexanecarboxylic acid, a key scaffold for developing such analogues. Its constrained cyclic structure offers a rigid framework to probe the specific conformational requirements of GABA receptors and transporters, making it a valuable tool in neuropharmacology.[3] This document provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of this compound derivatives and analogues, tailored for researchers, scientists, and drug development professionals.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often involves multi-step procedures aimed at establishing the desired stereochemistry and functional group modifications. A common strategy involves the reduction of substituted β-enaminoketones derived from 1,3-cyclohexanediones.[4] N-substituted derivatives can be prepared through standard amine alkylation or acylation reactions.

Experimental Protocol: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones

This protocol is adapted from a literature procedure for the preparation of 3-aminocyclohexanol derivatives, which are closely related precursors to the title compounds.[4]

Materials:

  • β-enaminoketone (derived from 1,3-cyclohexanedione)

  • Sodium metal

  • Tetrahydrofuran (THF), anhydrous

  • Isopropyl alcohol, anhydrous

  • Dichloromethane (CH2Cl2)

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottomed flask under a nitrogen atmosphere, dissolve the β-enaminoketone in a mixture of anhydrous THF and isopropyl alcohol.

  • To this solution, add small pieces of sodium metal at room temperature with vigorous stirring.

  • Continue the reaction until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the desired cis- and trans-3-aminocyclohexanol derivatives. The cis and trans isomers can typically be separated at this stage.

Biological Activity and Therapeutic Potential

Derivatives of this compound primarily exert their biological effects by interacting with components of the GABAergic system. Their primary mechanism of action is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action.[2][5]

GABA Transporter Inhibition

There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[2] this compound has been shown to be a selective inhibitor of neuronal GABA uptake.[5] The potency and selectivity of its derivatives can be modulated by substitutions on the amino and carboxylic acid moieties.

Table 1: Inhibition of GABA Transporters by this compound Analogues

CompoundTransporter TargetIC50 (µM)Reference
This compoundNeuronal GABA UptakePotent Inhibitor[6]
TiagabineGAT-10.07[7]
NNC-711GAT-10.04[7]
SKF89976aGAT-17.3[8]
NO711GAT-11.07[8]
Nipecotic AcidGAT-114.4[8]
Neuropathic Pain

The modulation of the GABAergic system is a validated strategy for the treatment of neuropathic pain.[9] While direct evidence for this compound derivatives in neuropathic pain is emerging, the well-established analgesic effects of GABA-B receptor agonists like baclofen in various neuropathic pain models and clinical settings suggest a strong therapeutic potential for compounds that enhance GABAergic transmission.[10] By inhibiting GABA reuptake, these derivatives can increase the synaptic concentration of GABA, leading to the activation of both GABA-A and GABA-B receptors, which can contribute to pain relief.

Experimental Protocols for Biological Evaluation

GABA Uptake Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory potency of compounds on GABA transporters expressed in a cellular system.

Materials:

  • HEK293 cells stably expressing the desired GABA transporter subtype (e.g., hGAT1)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • [3H]-GABA (radiolabeled GABA)

  • Unlabeled GABA

  • Test compounds

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing the target GAT in DMEM supplemented with 10% FBS and a selection antibiotic. Seed the cells into 96-well plates and grow to confluence.

  • Assay Preparation: On the day of the assay, wash the cell monolayers twice with pre-warmed assay buffer.

  • Compound Incubation: Add the assay buffer containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., tiagabine for GAT1).

  • GABA Uptake: To initiate the uptake, add a mixture of [3H]-GABA and unlabeled GABA to each well to achieve a final desired GABA concentration.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 10-20 minutes).

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Logical Relationships

The primary signaling pathway influenced by this compound derivatives is the GABAergic synapse. By inhibiting GABA transporters, these compounds increase the concentration of GABA in the synaptic cleft, leading to enhanced activation of postsynaptic GABA receptors.

GABA_Transporter_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_cleft GABA Vesicle->GABA_cleft Release GAT GABA Transporter (GAT) GABA_cleft->GAT Reuptake GABA_R GABA Receptor (GABAA / GABAB) GABA_cleft->GABA_R Binding GAT->GABA_pre Recycling ACHC cis-3-Aminocyclohexane- carboxylic Acid Derivative ACHC->GAT Inhibition Inhibition Neuronal Inhibition GABA_R->Inhibition Activation

Caption: Mechanism of action of this compound derivatives.

This compound and its analogues represent a structurally intriguing and pharmacologically significant class of compounds. Their ability to act as conformationally restricted GABA analogues makes them valuable probes for dissecting the complexities of the GABAergic system. The data and protocols presented in this guide underscore their potential as inhibitors of GABA transporters, a mechanism with therapeutic implications for a range of neurological disorders, including epilepsy and neuropathic pain. Further exploration of structure-activity relationships, selectivity profiling across GAT subtypes, and in vivo efficacy studies will be crucial in realizing the full therapeutic potential of this promising chemical scaffold. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing novel CNS therapeutics.

References

An In-depth Technical Guide on the Solubility and Stability of cis-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of cis-3-Aminocyclohexanecarboxylic acid, focusing on its solubility and stability. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery, development, and formulation, offering detailed experimental protocols and data to support further investigation and application of this compound.

Introduction

This compound is a cyclic β-amino acid and a structural analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[1][2][3] Its structural similarity to GABA makes it a molecule of significant interest in medicinal chemistry and drug development, particularly in the synthesis of gabapentinoids and other neurologically active compounds.[3] Understanding the solubility and stability of this molecule is paramount for its effective use in research and pharmaceutical applications, from synthesis and purification to formulation and bioavailability studies.

Physicochemical Properties

This compound is a colorless crystalline solid with a molecular weight of 143.18 g/mol .[4][5] Its melting point is reported to be in the range of 225-228 °C, indicating a high degree of thermal stability in its solid state.[4]

Solubility Profile

Table 1: Quantitative Solubility Data of this compound and its N-Boc Protected Analog

SolventThis compoundBOC-(+/-)-CIS-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID
WaterSoluble[4] (Quantitative data not available)Slightly soluble (2.1 g/L at 25°C)[7]
MethanolSoluble[4] (Quantitative data not available)Soluble[6]
EthanolSoluble[4] (Quantitative data not available)Data not available
Dimethyl Sulfoxide (DMSO)Data not availableData not available

Note: The solubility data for the N-Boc protected analog is provided for reference and may not be fully representative of the parent compound's solubility due to the presence of the lipophilic tert-butyloxycarbonyl group.

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can affect its safety and efficacy. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage conditions and shelf-life. The cyclohexane ring in this compound contributes to its overall stability.[8]

Forced degradation studies are recommended to understand the intrinsic stability of the molecule. These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[9] While specific degradation data for this compound is not widely published, the following table outlines the expected stability profile based on its chemical structure and general knowledge of amino acids.

Table 2: Predicted Stability Profile and Potential Degradation Pathways

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic Hydrolysis Expected to be stable. The amino acid structure is generally stable in acidic conditions.Minimal degradation expected.
Alkaline Hydrolysis Potentially susceptible to degradation at high pH and elevated temperatures.Racemization at chiral centers, potential for ring-opening under extreme conditions.
Oxidative Stress The amine group may be susceptible to oxidation.N-oxides, deamination products.
Thermal Stress High melting point (225-228 °C) suggests good thermal stability in the solid state.[4] Stability in solution may be lower.Decarboxylation at very high temperatures.
Photostability Lacks a significant chromophore, suggesting it is likely to be photostable.Minimal degradation expected.

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the solubility and stability of this compound.

Solubility Determination

A standardized protocol for determining the solubility of the compound in various solvents is crucial for consistent and comparable results.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to known volume of solvent prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow to equilibrate (e.g., 24h) equil1->equil2 analysis1 Centrifuge/Filter to remove undissolved solid equil2->analysis1 analysis2 Withdraw a known volume of supernatant analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC-UV) analysis2->analysis3

Caption: Workflow for Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, methanol, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant.

  • Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Stability Indicating Method Development (Forced Degradation)

Forced degradation studies are essential for developing a stability-indicating analytical method and understanding the degradation pathways.

G cluster_stress Stress Conditions start Prepare solutions of the compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C in solution) start->thermal photo Photostability (ICH Q1B guidelines) start->photo analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate peak purity and mass balance analysis->evaluation

Caption: Forced Degradation Study Workflow.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat a solution of the compound at 80°C.

  • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

  • Analysis: At specified time points, analyze the stressed samples using a suitable HPLC method to separate the parent compound from any degradation products.

Analytical Methods

A reverse-phase HPLC method with UV detection is a common approach for the analysis of amino acids. Since this compound lacks a strong chromophore, derivatization may be necessary for sensitive detection.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile (Gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (for underivatized) or a suitable wavelength for the derivatized product.
Injection Volume 10 µL
Column Temperature 30 °C

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

Methodology:

  • Sample Preparation: Dissolve an appropriate amount of the compound in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure of the molecule.[10]

LC-MS/MS is a highly sensitive and selective technique for the quantification and identification of compounds, including degradation products.

Methodology:

  • Chromatography: Use an HPLC method similar to the one described above, coupled to a mass spectrometer.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode.

  • Detection: Use selected ion monitoring (SIM) for quantification of the parent compound or full scan mode for the identification of unknown degradation products.

Biological Context: A GABA Analog

This compound is a structural analog of GABA and has been shown to be an inhibitor of GABA uptake.[1] This suggests that it may modulate GABAergic neurotransmission. While it is not a direct agonist at GABA receptors, its potential to interfere with GABA reuptake could lead to an increase in synaptic GABA concentrations, thereby enhancing inhibitory signaling. This mechanism is relevant to the therapeutic effects of some anticonvulsant and anxiolytic drugs.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad synthesis gaba_vesicle GABA gad->gaba_vesicle gaba_synapse GABA gaba_vesicle->gaba_synapse gat1 GAT1 (GABA Transporter) ca_channel Voltage-gated Ca²⁺ Channel ca_ion Ca²⁺ ca_ion->gaba_vesicle triggers release gaba_synapse->gat1 reuptake gaba_receptor GABA Receptor gaba_synapse->gaba_receptor binds to compound cis-3-Aminocyclohexane- carboxylic Acid compound->gat1 inhibits cl_ion Cl⁻ gaba_receptor->cl_ion opens Cl⁻ channel inhibition Neuronal Inhibition cl_ion->inhibition leads to

Caption: Potential Mechanism of Action.

The diagram above illustrates the potential mechanism by which this compound may modulate GABAergic signaling. By inhibiting the GABA transporter GAT1, it could prevent the reuptake of GABA from the synaptic cleft, thereby prolonging the presence of GABA and enhancing its inhibitory effect on the postsynaptic neuron.

Conclusion

This compound is a molecule with significant potential in the development of new therapeutics. This guide has provided an overview of its known solubility and predicted stability, along with detailed protocols for their experimental determination. While quantitative data for the parent compound is limited, the provided methodologies offer a robust framework for researchers to generate this critical information. A thorough understanding of these physicochemical properties is essential for advancing the research and development of this promising compound.

References

Spectroscopic and Mechanistic Insights into cis-3-Aminocyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectroscopic properties of cis-3-Aminocyclohexanecarboxylic acid, a conformationally constrained GABA analogue. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural characterization and biological activity of this compound.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. These data are crucial for the structural elucidation and verification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound, typically recorded in deuterium oxide (D₂O) to avoid the interference of exchangeable protons, exhibits complex multiplets for the non-equivalent methylene and methine protons of the cyclohexane ring. The use of D₂O results in the exchange of the amine (-NH₂) and carboxylic acid (-COOH) protons with deuterium, rendering them silent in the spectrum.

Proton Assignment Chemical Shift (δ) ppm (Estimated) Multiplicity Coupling Constants (J) Hz (Estimated) Integration
H1 (CH-COOH)2.2 - 2.4Multiplet-1H
H3 (CH-NH₂)2.8 - 3.0Multiplet-1H
Cyclohexane Ring Protons1.2 - 2.1Multiplet-8H

Note: The chemical shifts and coupling constants are estimated based on typical values for similar structures and the available spectral image. Precise values would require a detailed analysis of a high-resolution spectrum.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. PubChem mentions a ¹³C NMR spectrum was acquired on a Bruker WH-90 instrument.[1] The predicted chemical shifts are listed below.

Carbon Assignment Chemical Shift (δ) ppm (Predicted)
C=O (Carboxylic Acid)~175-180
C1 (CH-COOH)~40-45
C3 (CH-NH₂)~50-55
C2, C4, C5, C6 (Cyclohexane Ring)~20-40
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amine, carboxylic acid, and alkane moieties.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3250 (broad)N-H stretchPrimary Amine (-NH₂)
3300-2500 (very broad)O-H stretchCarboxylic Acid (-COOH)
3000-2850C-H stretchAlkane (C-H)
~1710 (strong)C=O stretchCarboxylic Acid (-C=O)
1650-1580N-H bendPrimary Amine (-NH₂)
1470-1450C-H bendAlkane (CH₂)
~920 (broad)O-H bendCarboxylic Acid (-COOH)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. GC-MS data from the NIST Mass Spectrometry Data Center indicates the following major fragments.[1]

m/z (mass-to-charge ratio) Proposed Fragment Ion Fragment Structure
143[M]⁺ (Molecular Ion)[C₇H₁₃NO₂]⁺
98[M - COOH]⁺[C₆H₁₂N]⁺
56[C₄H₈]⁺ or [C₃H₆N]⁺Various possible structures
43[C₃H₇]⁺ or [C₂H₅N]⁺Various possible structures

Experimental Protocols

The following are representative protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O) in a clean NMR tube.

  • Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition (¹H and ¹³C NMR):

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-5 s

    • Pulse width: 30-45°

    • Spectral width: Appropriate for the chemical shift range of the compound.

  • ¹³C NMR Parameters:

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Proton decoupling: Broadband decoupling to simplify the spectrum.

    • Relaxation delay: 2-5 s

    • Pulse width: 45-60°

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.

  • Grind a small amount of KBr into a fine powder using an agate mortar and pestle.

  • Add approximately 1-2 mg of this compound to about 100-200 mg of the ground KBr.

  • Gently mix the sample and KBr, then grind the mixture to a very fine, homogeneous powder.

  • Place the powder into a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • For GC-MS analysis, the amino acid often requires derivatization to increase its volatility. A common method is esterification followed by acylation.

  • Esterification: React the sample with an acidified alcohol (e.g., 3 M HCl in n-butanol) at an elevated temperature.

  • Acylation: After removing the alcohol, react the esterified sample with an acylating agent (e.g., trifluoroacetic anhydride) to derivatize the amine group.

  • Dissolve the derivatized sample in a suitable volatile solvent (e.g., ethyl acetate) for injection into the GC-MS.

Data Acquisition:

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Gas Chromatography (GC) Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Oven Temperature Program: A temperature gradient to ensure separation of the analyte from any impurities or solvent.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 40-300).

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the proposed mechanism of action for this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample This compound NMR_Prep Dissolve in D₂O with internal standard Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Derivatize for GC-MS Sample->MS_Prep NMR_Acq Acquire ¹H and ¹³C NMR Spectra NMR_Prep->NMR_Acq NMR_Data Process and Analyze Data NMR_Acq->NMR_Data Final_Analysis Structural Elucidation NMR_Data->Final_Analysis IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq IR_Data Analyze Functional Group Vibrations IR_Acq->IR_Data IR_Data->Final_Analysis MS_Acq Inject into GC-MS and Acquire Data MS_Prep->MS_Acq MS_Data Analyze Fragmentation Pattern MS_Acq->MS_Data MS_Data->Final_Analysis

Experimental Workflow for Spectroscopic Analysis

GABA_Uptake_Inhibition cluster_synapse Synaptic Cleft GABA GABA GAT1 GABA Transporter (GAT1) GABA->GAT1 Uptake Postsynaptic_Receptor Postsynaptic GABA Receptor GABA->Postsynaptic_Receptor Binding Presynaptic_Neuron Presynaptic Neuron GAT1->Presynaptic_Neuron Reuptake Postsynaptic_Neuron Postsynaptic Neuron Postsynaptic_Receptor->Postsynaptic_Neuron Inhibitory Signal Presynaptic_Neuron->GABA Release Inhibitor This compound Inhibitor->GAT1 Inhibition

Mechanism of GABA Uptake Inhibition

Biological Context: GABA Uptake Inhibition

This compound is recognized as an inhibitor of GABA uptake.[2] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by its removal from the synaptic cleft, primarily through reuptake into presynaptic neurons and surrounding glial cells by GABA transporters (GATs). By inhibiting these transporters, this compound increases the concentration and prolongs the presence of GABA in the synaptic cleft. This enhancement of GABAergic neurotransmission leads to an overall inhibitory effect on neuronal activity, a mechanism that is of significant interest in the development of treatments for neurological disorders such as epilepsy and anxiety.

References

Commercial Availability and Technical Guide: cis-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and analytical characterization of cis-3-Aminocyclohexanecarboxylic acid. This valuable building block is of significant interest to researchers in medicinal chemistry and drug development due to its structural analogy to γ-aminobutyric acid (GABA) and its role as an inhibitor of GABA uptake.

Commercial Availability

This compound is commercially available from various suppliers, primarily for research and development purposes. It is offered in different forms, including the free amino acid, its hydrochloride salt, and as a mixture of cis and trans isomers. For specialized applications in peptide synthesis, N-protected derivatives such as Fmoc and Z are also available.

Table 1: Commercial Suppliers of this compound and its Derivatives
Product NameCAS NumberSupplier(s)Purity/SpecificationsForm
This compound16636-51-4TCI, AMI Scientific, Aladdin≥96% (GC)Solid
This compound hydrochloride118785-96-9Sigma-Aldrich, ChemScene≥98%Solid
3-Aminocyclohexanecarboxylic Acid (cis- and trans- mixture)25912-50-9TCI, CymitQuimica, Lab Pro Inc.>95.0% (T)White to Almost white powder to crystal
Z-cis-3-aminocyclohexanecarboxylic acid952616-39-6Chem-Impex≥ 99% (HPLC)White crystalline powder
Fmoc-cis-3-aminocyclohexane carboxylic acid312965-05-2Chem-Impex≥ 98% (HPLC)White crystalline powder

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data for this compound
PropertyValueSource
Molecular FormulaC₇H₁₃NO₂PubChem[1]
Molecular Weight143.19 g/mol PubChem[1]
Melting Point~225-228 °CChemBK[2]
AppearanceColorless crystalline solidChemBK[2]
SolubilitySoluble in water and alcoholsChemBK[2]

Biological Activity and Signaling Pathway

This compound is recognized as an analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Its primary biological activity is the inhibition of GABA uptake, which can potentiate GABAergic neurotransmission.[3] This mechanism of action makes it a molecule of interest for the development of therapeutics targeting neurological disorders.

The GABAergic synapse is the primary site of action. GABA is released from the presynaptic neuron and binds to postsynaptic GABA receptors (GABA-A and GABA-B), leading to an inhibitory signal. GABA transporters (GATs), located on both neurons and glial cells, are responsible for the reuptake of GABA from the synaptic cleft, thus terminating the signal. By inhibiting these transporters, this compound increases the concentration and duration of GABA in the synapse.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle Synthesis GABA_release Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake GABA_receptor GABA Receptor (GABA-A/GABA-B) GABA_synapse->GABA_receptor cis_3_ACHC cis-3-Aminocyclohexane- carboxylic acid cis_3_ACHC->GAT Inhibition Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal

GABAergic Synapse and Inhibition by this compound.

Experimental Protocols

Synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic Acid

A method for the enantioselective synthesis of (1R,3S)-3-amino-1-cyclohexanecarboxylic acid has been described, starting from a mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid.[4] The key steps involve the formation of the cis-anhydride, enzymatic desymmetrization, and a modified Curtius-type rearrangement.

Step 1: Formation of cis-Cyclohexane-1,3-dicarboxylic Anhydride A mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid is heated with a dehydrating agent (e.g., acetic anhydride) to form the cyclic anhydride of the cis-isomer.

Step 2: Diesterification The anhydride is then reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst to yield the corresponding dimethyl ester.

Step 3: Enzymatic Hydrolytic Desymmetrization The cis-diester is subjected to enzymatic hydrolysis using a lipase (e.g., Lipase AY-30). This selectively hydrolyzes one of the ester groups, yielding a chiral monoester in high enantiomeric excess.[4]

Step 4: Modified Curtius-type Rearrangement The resulting monoester undergoes a modified Curtius-type rearrangement. This typically involves conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis to the amine. The use of a tert-butoxycarbonyl (Boc) protecting group during this process is common.[4]

Step 5: Deprotection The N-Boc protected amino ester is then hydrolyzed (e.g., with aqueous acid) to remove the Boc group and saponify the ester, yielding the final (1R,3S)-3-amino-1-cyclohexanecarboxylic acid.[4]

Synthesis_Workflow start cis/trans-Cyclohexane- 1,3-dicarboxylic acid anhydride cis-Anhydride start->anhydride Dehydration diester cis-Diester anhydride->diester Esterification monoester Chiral Monoester diester->monoester Enzymatic Desymmetrization nboc_amino_ester N-Boc Amino Ester monoester->nboc_amino_ester Curtius Rearrangement final_product (1R,3S)-3-Aminocyclohexane- carboxylic acid nboc_amino_ester->final_product Deprotection

Enantioselective Synthesis Workflow.
Analytical Methods

The purity and identity of this compound are typically determined using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC) Several suppliers report the use of GC for purity analysis.[5] For GC analysis of carboxylic acids, derivatization to more volatile esters (e.g., silyl esters) is a common practice to improve peak shape and resolution.

High-Performance Liquid Chromatography (HPLC) HPLC is another common method for purity assessment, particularly for the N-protected derivatives.[6] Due to the polar nature of the free amino acid, HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode chromatography can be effective for separation.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are crucial for structural elucidation and confirmation. The chemical shifts and coupling constants of the cyclohexane ring protons provide definitive information about the cis stereochemistry. For ¹³C NMR, spectra have been recorded on instruments such as the Bruker WH-90.[1]

Mass Spectrometry (MS) GC-MS is used for both identification and purity assessment. The fragmentation pattern in the mass spectrum provides a fingerprint for the molecule. Key fragments for this compound have been reported at m/z 56, 98, and 43.[1]

References

Methodological & Application

Application Notes and Protocols for the Use of cis-3-Aminocyclohexanecarboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in medicinal chemistry and drug development. These unique building blocks can introduce conformational constraints, enhance metabolic stability, and provide novel pharmacophoric features, ultimately leading to peptides with improved therapeutic properties. cis-3-Aminocyclohexanecarboxylic acid, a cyclic β-amino acid, offers a semi-rigid scaffold that can influence the secondary structure of peptides, making it a valuable tool for designing innovative peptidomimetics and therapeutic peptides.

These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis (SPPS), focusing on the widely used Fmoc/tBu strategy. This document outlines detailed protocols for its incorporation, discusses potential challenges, and presents available data to aid researchers in successfully synthesizing peptides containing this unique building block.

Physicochemical Properties of Fmoc-cis-3-Aminocyclohexanecarboxylic Acid

A thorough understanding of the physicochemical properties of the protected amino acid is crucial for its effective use in SPPS.

PropertyValueSource
Synonyms Fmoc-1,3-cis-Achc-OH, Fmoc-cis-3-aminocyclohexane-1-carboxylic acid[1]
CAS Number 312965-05-2[1]
Molecular Formula C₂₂H₂₃NO₄[1]
Molecular Weight 365.4 g/mol [1]
Appearance White crystalline powder[1]
Purity ≥ 98% (HPLC)[1]
Melting Point 195-205 °C[1]
Storage Conditions Store at 0-8 °C[1]

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis methodologies and have been adapted to address the specific considerations for incorporating the sterically demanding this compound.

Resin Selection and Loading

The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide).

  • For C-terminal acids: 2-Chlorotrityl chloride (2-CTC) resin is recommended.

  • For C-terminal amides: Rink amide resin is a suitable choice.

Protocol 1: Loading of the First Amino Acid (Fmoc-AA-OH) onto 2-Chlorotrityl Chloride Resin

  • Swell the 2-chlorotrityl chloride resin (1.0 g, ~1.0 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.

  • Drain the DCM.

  • Dissolve the first Fmoc-protected amino acid (1.5-2.0 equivalents) and diisopropylethylamine (DIPEA) (3.0-4.0 equivalents) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.

  • To cap any remaining unreacted sites, add a solution of DCM/methanol/DIPEA (17:2:1, v/v/v, 10 mL) and agitate for 30 minutes.

  • Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF) (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Standard SPPS Cycle for Peptide Elongation

The following cycle is repeated for each amino acid to be incorporated into the peptide chain.

Protocol 2: Fmoc Deprotection

  • Swell the peptide-resin in DMF (10 mL/g) for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (10 mL) to the resin and agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF (10 mL) and continue agitation for an additional 15-20 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times, 10 mL each) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Amino Acid Coupling

Due to the potential steric hindrance of this compound, a more potent coupling reagent and potentially longer coupling times are recommended.

Method A: HBTU/DIPEA Coupling

  • In a separate vial, dissolve the Fmoc-protected amino acid (including Fmoc-cis-3-Aminocyclohexanecarboxylic acid) (3.0 equivalents), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 equivalents), and 1-hydroxybenzotriazole (HOBt) (3.0 equivalents) in DMF.

  • Add DIPEA (6.0 equivalents) to the solution and mix well.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For Fmoc-cis-3-Aminocyclohexanecarboxylic acid, extending the coupling time to 4 hours or performing a double coupling may be beneficial.

  • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

  • If the Kaiser test is positive, repeat the coupling step with fresh reagents.

  • Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 10 mL).

Method B: HATU/DIPEA Coupling (for potentially difficult couplings)

  • Follow the same procedure as Method A, but substitute HBTU with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 equivalents). HATU is often more effective for coupling sterically hindered amino acids.

Final Cleavage and Deprotection

Protocol 4: Cleavage from the Resin

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol.

  • Dry the resin under vacuum for at least 2 hours.

  • Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol - 82.5:5:5:5:2.5, v/v/w/v/v).

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Data Presentation

While specific quantitative data for the coupling efficiency of Fmoc-cis-3-Aminocyclohexanecarboxylic acid in modern SPPS is not extensively published, the following table provides a general comparison of common coupling reagents used in SPPS, which can guide the optimization of its incorporation.

Coupling ReagentClassAdvantagesConsiderations for this compound
HBTU/HOBt Uronium SaltEfficient, relatively low cost, widely used.May require longer coupling times or double coupling due to steric hindrance.
HATU/HOAt Uronium SaltHighly reactive, excellent for sterically hindered amino acids, low racemization.[2]Preferred choice for difficult couplings involving this amino acid.
PyBOP Phosphonium SaltGood for routine and somewhat difficult couplings.A viable alternative to HBTU.
DIC/HOBt CarbodiimideCost-effective.Generally not recommended for sterically hindered couplings due to lower reactivity and potential for side reactions.[3]

Mandatory Visualizations

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle (Repeat n times) cluster_Final_Steps Final Steps Resin Select Resin (e.g., 2-CTC or Rink Amide) Swell Swell Resin in DCM/DMF Resin->Swell Load Load First Fmoc-AA-OH Swell->Load Cap Cap Unreacted Sites Load->Cap Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Cap->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Next Cycle Kaiser_Test->Coupling Incomplete (Recouple) Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., Reagent K) Final_Deprotection->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify (HPLC) Precipitation->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Coupling_Logic Start Start Coupling of Fmoc-cis-3-Aminocyclohexanecarboxylic acid Choose_Reagent Select High-Activity Coupling Reagent (e.g., HATU) Start->Choose_Reagent Activate_AA Activate Amino Acid with Reagent and Base (DIPEA) Choose_Reagent->Activate_AA Couple_to_Resin Couple to Deprotected Peptide-Resin (2-4 hours) Activate_AA->Couple_to_Resin Kaiser_Test Perform Kaiser Test Couple_to_Resin->Kaiser_Test Wash Wash Resin (DMF) Kaiser_Test->Wash Negative (Yellow) Recouple Recouple with Fresh Reagents Kaiser_Test->Recouple Positive (Blue) Next_Step Proceed to Next Deprotection Step Wash->Next_Step Recouple->Couple_to_Resin

References

Application Notes and Protocols for Boc-Protected cis-3-Aminocyclohexanecarboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in medicinal chemistry and drug discovery. These unique building blocks can introduce conformational constraints, enhance metabolic stability, and provide novel functionalities, leading to peptides with improved therapeutic properties. Boc-protected cis-3-aminocyclohexanecarboxylic acid is a valuable cyclic β-amino acid analogue that offers a semi-rigid scaffold. Its distinct stereochemistry can influence the secondary structure of peptides, making it a key component in the design of peptidomimetics, foldamers, and novel therapeutic peptides.[1][2] Peptides containing such cyclic residues have demonstrated a wide range of biological activities.[3]

These application notes provide a comprehensive overview of the use of Boc-protected this compound in peptide synthesis. Detailed protocols for its incorporation into peptide chains using Boc-strategy solid-phase peptide synthesis (SPPS) are presented, along with methods for the characterization of the resulting peptides.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-protected this compound is presented in the table below. These properties are essential for its application in peptide synthesis and for the characterization of the final peptide products.

PropertyValue
IUPAC Name 3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylic acid
Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents like DMF, DCM, and NMP

Applications in Peptide Synthesis

The incorporation of Boc-cis-3-aminocyclohexanecarboxylic acid into peptide sequences can impart several desirable characteristics:

  • Conformational Constraint: The cyclic nature of the residue restricts the conformational flexibility of the peptide backbone, which can lead to more stable secondary structures and improved binding affinity to biological targets.

  • Enhanced Stability: Peptides containing this unnatural amino acid often exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life.[4]

  • Peptidomimic Design: It serves as a crucial building block in the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.[5]

  • Drug Discovery: The unique structural features can be exploited to design novel peptide-based therapeutics with enhanced potency and selectivity.[6][7]

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a model peptide containing Boc-cis-3-aminocyclohexanecarboxylic acid using the Boc/Bzl protection strategy.

Materials and Reagents
  • Boc-cis-3-aminocyclohexanecarboxylic acid

  • Standard Boc-protected amino acids

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or other coupling additives

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine (for optional capping)

  • Acetic anhydride (for optional capping)

  • Cleavage cocktail (e.g., HF/anisole or TFA/TIS/H2O)

  • Diethyl ether (cold)

  • Solvents for purification (e.g., acetonitrile, water)

Protocol 1: Resin Loading (Attachment of the First Amino Acid)
  • Swell the Merrifield resin (1 g, appropriate substitution) in DCM (10 mL) for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH, 2 eq.) and DIEA (2 eq.) in a minimal amount of DMF.

  • Add the amino acid solution to the swollen resin.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Protocol 2: Peptide Chain Elongation (Incorporation of Boc-cis-3-Aminocyclohexanecarboxylic Acid)

This protocol outlines a single coupling cycle and can be repeated for each amino acid in the sequence.

  • Resin Swelling: Swell the peptide-resin in DCM (10 mL) for 20 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (10 mL) to the resin.

    • Agitate for 2 minutes.

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3x), and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF (10 mL) to the resin and agitate for 5 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of Boc-cis-3-Aminocyclohexanecarboxylic Acid:

    • In a separate vial, pre-activate Boc-cis-3-aminocyclohexanecarboxylic acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15-20 minutes at 0°C.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Due to the potential for steric hindrance, a longer coupling time or a double coupling may be necessary.

    • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • (Optional) Capping: If the Kaiser test is positive after the second coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes. Then, wash the resin as described above.

Protocol 3: Cleavage and Peptide Precipitation
  • Resin Preparation: Wash the fully assembled peptide-resin with DCM (3x) and dry it under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail for the Boc/Bzl strategy is high-purity anhydrous HF with a scavenger such as anisole. Caution: HF is extremely corrosive and toxic. Handle with appropriate personal protective equipment in a specialized apparatus.

    • Alternatively, a less hazardous cocktail such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used, although it may be less effective for some protecting groups.

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Stir the mixture at 0°C for 1-2 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the cleavage solution containing the peptide.

    • Precipitate the peptide by adding the solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Quantitative Data Summary

The following table provides representative data for the synthesis of a model tripeptide (e.g., Gly-cis-3-ACHC-Ala) to illustrate expected outcomes. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

ParameterExpected Value
Resin Loading Efficiency 0.4 - 0.7 mmol/g
Coupling Efficiency (per step) >98% (monitored by Kaiser test)
Crude Peptide Purity (by HPLC) 60 - 80%
Overall Yield (after purification) 15 - 30%

Visualizations

Experimental Workflow for Peptide Synthesis

G cluster_prep Preparation cluster_synthesis Peptide Synthesis Cycle cluster_final Final Steps Resin_Swelling Resin Swelling in DCM Boc_Deprotection Boc Deprotection (50% TFA in DCM) Resin_Swelling->Boc_Deprotection Neutralization Neutralization (10% DIEA in DMF) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (DIC/HOBt) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Kaiser_Test Kaiser Test Washing->Kaiser_Test Kaiser_Test->Boc_Deprotection Next Cycle (if negative) Kaiser_Test->Coupling Repeat Coupling (if positive) Cleavage Cleavage from Resin (HF or TFA cocktail) Kaiser_Test->Cleavage Final Cycle Complete Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis.

Logical Relationship of Peptide Modification Benefits

G cluster_input cluster_properties cluster_outcomes Boc_ACHC Boc-cis-3-Aminocyclohexanecarboxylic Acid Conformational_Constraint Conformational Constraint Boc_ACHC->Conformational_Constraint Enhanced_Stability Enhanced Stability Boc_ACHC->Enhanced_Stability Novel_Functionality Novel Functionality Boc_ACHC->Novel_Functionality Improved_Binding Improved Binding Affinity Conformational_Constraint->Improved_Binding Longer_Half_Life Longer In Vivo Half-Life Enhanced_Stability->Longer_Half_Life Novel_Therapeutics Novel Therapeutic Peptides Novel_Functionality->Novel_Therapeutics Improved_Binding->Novel_Therapeutics Longer_Half_Life->Novel_Therapeutics

Caption: Benefits of Incorporating Boc-cis-3-ACHC.

References

Application Notes and Protocols: Fmoc-cis-3-Aminocyclohexanecarboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the coupling of Fmoc-cis-3-Aminocyclohexanecarboxylic acid in solid-phase peptide synthesis (SPPS). This constrained β-amino acid is a valuable building block for creating peptidomimetics with defined secondary structures, enhancing proteolytic stability and modulating biological activity.

Introduction to Fmoc-cis-3-Aminocyclohexanecarboxylic Acid

Fmoc-cis-3-Aminocyclohexanecarboxylic acid is a synthetic amino acid derivative used in peptide chemistry. Its rigid cyclohexyl backbone imposes conformational constraints on the peptide chain, making it a crucial component in the design of peptidomimetics that can mimic or disrupt protein-protein interactions. The cis-conformation of the amino and carboxyl groups on the cyclohexane ring influences the resulting peptide's three-dimensional structure.

The coupling of this sterically hindered secondary amino acid can be challenging and may require optimized protocols to achieve high yields and purity. The following sections detail recommended coupling reagents and reaction conditions.

Comparative Data of Coupling Reagents

The choice of coupling reagent is critical for efficiently incorporating Fmoc-cis-3-Aminocyclohexanecarboxylic acid into a growing peptide chain. Below is a summary of commonly used reagents and their typical performance. Data has been compiled from various literature sources.

Coupling ReagentEquivalents (Acid:Reagent:Base)Typical SolventReaction Time (min)Typical Yield (%)Purity (%)Key Considerations
HATU/DIPEA 1:0.95:2DMF60 - 120>95%>95%Highly efficient, low racemization. Recommended for hindered couplings.
HBTU/DIPEA 1:0.95:2DMF90 - 18090-95%>90%A common and effective choice, though slightly less reactive than HATU.
DIC/HOBt 1:1:1DMF/DCM120 - 24085-90%>90%Cost-effective, but may lead to side reactions and longer coupling times.
COMU/DIPEA 1:1:2DMF45 - 90>95%>95%A newer generation coupling reagent with high efficiency and rapid kinetics.

Note: Yields and purity are dependent on the specific peptide sequence and solid support used.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for a single coupling cycle in SPPS.

spss_workflow resin Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection 1. wash1 DMF Wash deprotection->wash1 2. coupling Amino Acid Coupling (Fmoc-cis-3-ACHC, Reagent, Base in DMF) wash1->coupling 3. wash2 DMF Wash coupling->wash2 4. next_cycle Next Coupling Cycle or Final Cleavage wash2->next_cycle 5.

Caption: General workflow for one cycle of solid-phase peptide synthesis.

Protocol for Coupling using HATU/DIPEA

This protocol is recommended for achieving high coupling efficiency with Fmoc-cis-3-Aminocyclohexanecarboxylic acid.

Materials:

  • Fmoc-cis-3-Aminocyclohexanecarboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute) to remove residual piperidine.

  • Coupling Solution Preparation:

    • In a separate vial, dissolve Fmoc-cis-3-Aminocyclohexanecarboxylic acid (3 equivalents relative to resin loading) and HATU (2.85 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (5 x 1 minute) to remove excess reagents and byproducts.

  • Optional: Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA) for 15 minutes. Follow with a DMF wash.

  • Confirmation of Coupling: Perform a Kaiser test or a similar ninhydrin-based test. A negative result (yellow beads) indicates successful coupling.

Key Reaction Pathway

The following diagram illustrates the activation of the carboxylic acid by HATU and subsequent coupling to the N-terminal amine of the peptide chain.

coupling_pathway cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-cis-3-ACHC (Carboxylic Acid) Active_Ester Activated OAt-Ester Fmoc_AA->Active_Ester Activation HATU HATU + DIPEA HATU->Active_Ester Peptide_Resin Resin-Peptide-NH2 (Free Amine) Active_Ester->Peptide_Resin Addition to Resin Coupled_Product Resin-Peptide-NH-CO-Fmoc-ACHC (Coupled Product) Peptide_Resin->Coupled_Product Nucleophilic Attack

Caption: Activation and coupling pathway using an aminium-based reagent like HATU.

Troubleshooting and Considerations

  • Incomplete Coupling: If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling step (double coupling) can be performed by repeating steps 4-6 of the protocol.

  • Steric Hindrance: Due to the bulky nature of the cyclohexane ring, longer coupling times or the use of microwave-assisted synthesis may be beneficial for particularly difficult sequences.

  • Reagent Purity: Ensure that all reagents, especially the coupling agents and solvents, are of high purity and anhydrous to prevent side reactions and ensure high yields.

  • Base Selection: DIPEA is the recommended base. Stronger, non-nucleophilic bases can also be used, but optimization may be required. Avoid secondary amine bases like piperidine during the coupling step.

Application Notes and Protocols: Incorporation of cis-3-Aminocyclohexanecarboxylic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of cis-3-Aminocyclohexanecarboxylic acid (c3ACHC) into peptidomimetics. This constrained β-amino acid offers a valuable tool for modulating peptide conformation, enhancing proteolytic stability, and exploring novel structure-activity relationships (SAR). The following sections detail the rationale for its use, synthetic protocols, and methods for biological evaluation.

Introduction

Peptidomimetics are molecules that mimic the structure and function of natural peptides but offer advantages such as improved stability against enzymatic degradation and better oral bioavailability. The incorporation of constrained amino acids, such as this compound, is a key strategy in peptidomimetic design. The cyclic nature of c3ACHC restricts the conformational flexibility of the peptide backbone, which can lead to a higher affinity and selectivity for biological targets. While homooligomers of the related cis-2-aminocyclohexanecarboxylic acid do not typically form stable helical structures, their incorporation into hetero-oligopeptides can induce or stabilize helical folds.[1] This suggests that c3ACHC can be a powerful tool to control the secondary structure of peptidomimetics.

Key Applications

The incorporation of c3ACHC into peptidomimetics can be applied to a wide range of therapeutic areas, including:

  • Antimicrobial Agents: By mimicking the amphipathic structures of antimicrobial peptides, c3ACHC-containing peptidomimetics can be designed to disrupt bacterial membranes.

  • Anticancer Therapeutics: Peptidomimetics can be designed to target specific protein-protein interactions or receptors involved in cancer progression. The conformational constraint provided by c3ACHC can enhance binding affinity and specificity to cancer-related targets.

  • Enzyme Inhibitors: The rigid structure of c3ACHC can be used to design potent and selective inhibitors of enzymes, such as proteases, by mimicking the transition state of the enzymatic reaction.

Data Presentation

Due to the limited availability of specific quantitative data for peptidomimetics containing this compound in publicly accessible literature, the following table presents a generalized format for data presentation. Researchers can populate this table with their experimental data.

Peptidomimetic IDSequence/StructureTargetAssay TypeIC50 / Ki / MIC (µM)Reference
Example-c3ACHC-01 Ac-Ala-c3ACHC-Phe-NH2Example ProteaseEnzyme InhibitionDataInternal/Published
Example-c3ACHC-02 Structure DrawingBacterial StrainMIC DeterminationDataInternal/Published
Example-c3ACHC-03 Structure DrawingCancer Cell LineCytotoxicity AssayDataInternal/Published

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of peptidomimetics containing this compound. These should be optimized based on the specific sequence and properties of the target peptidomimetic.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a c3ACHC-containing Peptidomimetic

This protocol describes the manual synthesis of a linear peptidomimetic on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-cis-3-Aminocyclohexanecarboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours at room temperature.

    • To confirm coupling completion, perform a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of Fmoc-c3ACHC: Repeat the deprotection (step 2) and coupling (step 3) steps using Fmoc-cis-3-Aminocyclohexanecarboxylic acid. Due to the cyclic nature of c3ACHC, a longer coupling time or double coupling may be necessary.

  • Chain Elongation: Continue adding amino acid residues by repeating steps 2 and 3.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Protocol 2: Antimicrobial Susceptibility Testing (MIC Assay)

This protocol determines the minimum inhibitory concentration (MIC) of a c3ACHC-containing peptidomimetic against a bacterial strain.

Materials:

  • c3ACHC-containing peptidomimetic

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain in MHB and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.

  • Serial Dilution of Peptidomimetic: Prepare a series of twofold dilutions of the peptidomimetic stock solution in MHB in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well containing the diluted peptidomimetic. Include a positive control (bacteria without peptidomimetic) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptidomimetic that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of a c3ACHC-containing peptidomimetic against a cancer cell line.

Materials:

  • c3ACHC-containing peptidomimetic

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the peptidomimetic in complete medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptidomimetic).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the peptidomimetic that inhibits 50% of cell growth).

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the application of this compound in peptidomimetics.

SPPS_Workflow Resin Solid Support (Resin) Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (DIC/Oxyma) Fmoc_Deprotection->Coupling n times Wash Washing Steps (DMF, DCM) Coupling->Wash c3ACHC_Coupling c3ACHC Coupling (DIC/Oxyma) c3ACHC_Coupling->Wash incorporation Wash->Fmoc_Deprotection Wash->c3ACHC_Coupling Cleavage Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Product Pure Peptidomimetic Analysis->Final_Product

Figure 1. Generalized workflow for the solid-phase synthesis of a c3ACHC-containing peptidomimetic.

Drug_Discovery_Logic Start Identify Target Peptide Design Design Peptidomimetic (Incorporate c3ACHC) Start->Design Synthesis Chemical Synthesis (SPPS) Design->Synthesis Purification Purification & Characterization Synthesis->Purification Bio_Assay Biological Evaluation (e.g., MIC, IC50) Purification->Bio_Assay SAR Structure-Activity Relationship (SAR) Analysis Bio_Assay->SAR SAR->Design Iterative Refinement Optimization Lead Optimization SAR->Optimization

Figure 2. Logical relationship in the drug discovery process utilizing c3ACHC-peptidomimetics.

Signaling_Pathway_Hypothesis cluster_cell Target Cell Receptor Cell Surface Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation / Inhibition Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Cascade->Response Peptidomimetic c3ACHC-Peptidomimetic (Ligand) Peptidomimetic->Receptor Binding

Figure 3. Hypothetical signaling pathway targeted by a c3ACHC-peptidomimetic.

References

Application Notes and Protocols for the Stereoselective Synthesis of cis-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Aminocyclohexanecarboxylic acid is a conformationally constrained β-amino acid that serves as a crucial building block in the synthesis of peptidomimetics, pharmaceuticals, and other biologically active molecules. Its rigid cyclic structure provides a scaffold for controlling molecular geometry, making it a valuable component in drug design and development. This document provides detailed protocols for the stereoselective synthesis of this compound, focusing on a chemoenzymatic approach that affords high stereoselectivity.

Chemoenzymatic Synthesis of (1R, 3S)-3-Aminocyclohexanecarboxylic Acid

This protocol outlines a highly stereoselective route to (1R, 3S)-3-aminocyclohexanecarboxylic acid commencing from a mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid. The key steps involve the formation of a meso-diester, followed by an enzymatic desymmetrization to introduce chirality, and a subsequent Curtius-type rearrangement to install the amine functionality.[1]

Experimental Workflow

start cis/trans-Cyclohexane- 1,3-dicarboxylic acid anhydride cis-Cyclohexane-1,3- dicarboxylic anhydride start->anhydride Heat diester cis-Cyclohexane-1,3- dicarboxylic acid diester anhydride->diester Alcohol, Acid catalyst monoester cis-1,3-Cyclohexanedicarboxylic acid monoester (>94% ee) diester->monoester Lipase AY-30 Enzymatic Hydrolysis nboc_ester 3-(t-Butoxycarbonyl)amino- 1-cyclohexane carboxylic acid ester monoester->nboc_ester Modified Curtius Rearrangement final_product (1R, 3S)-3-Aminocyclohexane- carboxylic acid nboc_ester->final_product Hydrolysis & Deprotection

Caption: Chemoenzymatic synthesis workflow for (1R, 3S)-3-Aminocyclohexanecarboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of cis-Cyclohexane-1,3-dicarboxylic anhydride

  • A mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid is heated under vacuum.

  • The cis-anhydride is a low-melting solid and can be purified by distillation or recrystallization. The trans-isomer does not form a monomeric anhydride under these conditions and is easily separated.

Step 2: Synthesis of cis-Cyclohexane-1,3-dicarboxylic acid diester

  • cis-Cyclohexane-1,3-dicarboxylic anhydride is dissolved in an appropriate alcohol (e.g., methanol or ethanol).

  • A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • The mixture is refluxed until the reaction is complete (monitored by TLC or GC).

  • The solvent is removed under reduced pressure, and the resulting diester is purified by column chromatography.

Step 3: Enzymatic Hydrolytic Desymmetrization

  • The meso cis-cyclohexane-1,3-dicarboxylic acid diester is suspended in a phosphate buffer solution.

  • Lipase AY-30 is added to the suspension.

  • The mixture is stirred at a controlled temperature (e.g., 30 °C) while maintaining a constant pH using a pH-stat with an automated burette dispensing a solution of sodium hydroxide.

  • The reaction is monitored until approximately 50% hydrolysis is achieved.

  • The reaction is quenched, and the resulting monoester is extracted with an organic solvent.

  • The enantiomeric excess (ee) of the monoester can be determined by chiral HPLC or by conversion to a diastereomeric derivative. This step typically yields the monoester in high enantiomeric purity.[1]

Step 4: Modified Curtius-type Rearrangement

  • The chiral monoester is converted to the corresponding N-Boc protected amino ester via a modified Curtius rearrangement.

  • This transformation involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate, followed by trapping with tert-butanol.

Step 5: Hydrolysis and Deprotection

  • The N-Boc protected amino ester is subjected to hydrolysis to cleave the ester group.

  • The Boc protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).

  • The final product, (1R, 3S)-3-aminocyclohexanecarboxylic acid, is isolated and purified.

Quantitative Data Summary
StepProductYieldStereoselectivity (>ee)
Enzymatic Hydrolysiscis-1,3-Cyclohexanedicarboxylic acid monoester>80%>94%
Overall from cis/trans-1,3-CHDA(1R, 3S)-3-Aminocyclohexanecarboxylic acid20-40%High (optical purity)

Alternative Approach: Reduction of β-Enaminoketones

An alternative strategy for the synthesis of the cis-3-aminocyclohexane backbone involves the reduction of β-enaminoketones.[2][3][4] This method can produce cis-3-aminocyclohexanols, which are precursors to the desired carboxylic acid.

Synthetic Overview

start 1,3-Cyclohexanedione enaminoketone β-Enaminoketone start->enaminoketone Amine, Toluene, Reflux aminoalcohol cis/trans-3-Aminocyclohexanol enaminoketone->aminoalcohol Sodium, THF/i-PrOH final_product This compound aminoalcohol->final_product Oxidation

Caption: Synthesis of this compound via a β-enaminoketone intermediate.

Protocol for the Synthesis of cis-3-Aminocyclohexanol

Step 1: Synthesis of β-Enaminoketone

  • A solution of a 1,3-cyclohexanedione derivative and an appropriate amine (e.g., benzylamine) in toluene is heated to reflux with azeotropic removal of water.[3]

  • Upon completion, the solvent is removed, and the crude β-enaminoketone is purified, typically by recrystallization.[4]

Step 2: Reduction of β-Enaminoketone

  • The β-enaminoketone is dissolved in a mixture of THF and isopropanol.[4]

  • Sodium metal is added portion-wise to the solution at room temperature.[4]

  • The reaction proceeds to yield a diastereomeric mixture of the corresponding 3-aminocyclohexanols.[3]

  • The cis and trans isomers can be separated by column chromatography. The reduction often shows a high preference for the cis isomer.[4]

Diastereoselectivity Data
SubstrateProduct Ratio (cis:trans)
5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one89:11

Note: To obtain the target this compound from the corresponding aminocyclohexanol, a subsequent oxidation step of the alcohol functionality would be required. This can be achieved using various standard oxidation protocols.

Conclusion

The chemoenzymatic approach offers a highly stereoselective and efficient route to enantiomerically pure this compound. For applications where a racemic or diastereomeric mixture of the corresponding aminocyclohexanol is acceptable as a precursor, the reduction of β-enaminoketones provides a straightforward alternative. The choice of synthetic route will depend on the specific stereochemical requirements of the target molecule and the available starting materials.

References

Application Note: Quantitative Analysis of cis-3-Aminocyclohexanecarboxylic Acid using HPLC with Pre-column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cis-3-Aminocyclohexanecarboxylic acid is a non-proteinogenic amino acid that serves as a key building block in the synthesis of various pharmaceutical compounds. Accurate quantification of this molecule is crucial for process monitoring, quality control, and pharmacokinetic studies. A significant analytical challenge is that the molecule lacks a native chromophore, making direct detection by UV-Vis spectrophotometry at standard wavelengths insensitive and impractical.[1][2]

To overcome this limitation, a robust analytical method utilizing High-Performance Liquid Chromatography (HPLC) with pre-column derivatization has been developed. This approach involves a chemical reaction that attaches a UV-active or fluorescent tag to the primary amine of the analyte, enabling sensitive and selective detection.[1][3] This application note details a reversed-phase HPLC method using dansyl chloride for the derivatization and subsequent quantification of this compound.

Principle of the Method

The method is based on the pre-column derivatization of this compound with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). In an alkaline environment, the highly reactive sulfonyl chloride group of dansyl chloride reacts with the primary amino group of the analyte to form a stable, N-dansyl derivative.[4][5] This derivative is not only highly fluorescent but also exhibits strong UV absorbance, allowing for flexible and sensitive detection. The derivatization process also increases the hydrophobicity of the analyte, which enhances its retention and separation on a reversed-phase C18 column.[4]

Experimental Protocols

1. Reagents and Materials

  • This compound reference standard

  • Dansyl Chloride Solution (15 mg/mL in acetonitrile, prepare fresh)

  • Acetonitrile (ACN), HPLC grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Sodium Bicarbonate Buffer (100 mM, pH 9.5)

  • Methylamine Hydrochloride Solution (10 mg/mL in water, for quenching)

  • Formic Acid, HPLC grade

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

2. Equipment

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Vortex mixer

  • Heating block or water bath

  • Microcentrifuge tubes (1.5 mL)

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ultrapure water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with ultrapure water.

4. Sample Preparation

  • Dissolve the sample containing this compound in ultrapure water to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to derivatization.

5. Derivatization Protocol

  • In a microcentrifuge tube, add 100 µL of the sample or standard solution.

  • Add 200 µL of the Sodium Bicarbonate Buffer (pH 9.5).

  • Add 200 µL of the freshly prepared Dansyl Chloride solution.

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate the reaction mixture in a heating block at 60°C for 45 minutes in the dark to prevent photodegradation.[4]

  • After incubation, cool the mixture to room temperature.

  • Add 100 µL of the Methylamine Hydrochloride solution to quench the reaction by consuming excess dansyl chloride.[6]

  • Vortex again and allow the mixture to stand for 10 minutes at room temperature.

  • Transfer the final solution to an HPLC vial for analysis.

6. HPLC Conditions

ParameterValue
Column Reversed-Phase C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Time (min)
0.0
15.0
18.0
18.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
UV Detection 254 nm or 340 nm
Fluorescence Detection Excitation: 340 nm, Emission: 525 nm

Data Presentation

The following tables summarize representative performance data for the proposed analytical method.

Table 1: Linearity and Range

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Calibration Curve Equation y = mx + c
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL

Table 2: Precision and Accuracy

Concentration (µg/mL)Precision (RSD, n=6)Accuracy (% Recovery)
Low QC (5 µg/mL) < 2.0%98.0% - 102.0%
Mid QC (25 µg/mL) < 1.5%98.5% - 101.5%
High QC (75 µg/mL) < 1.0%99.0% - 101.0%

Visualizations

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standards (1-100 µg/mL) add_buffer Add 100 µL Sample/Std + 200 µL Bicarbonate Buffer prep_std->add_buffer prep_sample Prepare Sample (Dilute & Filter) prep_sample->add_buffer add_dansyl Add 200 µL Dansyl Chloride add_buffer->add_dansyl vortex1 Vortex add_dansyl->vortex1 incubate Incubate at 60°C for 45 min (Dark) vortex1->incubate quench Add 100 µL Quenching Soln. (Methylamine HCl) incubate->quench vortex2 Vortex & Stand quench->vortex2 hplc_inject Inject 10 µL into HPLC System vortex2->hplc_inject hplc_sep Separation on C18 Column (Gradient Elution) hplc_inject->hplc_sep hplc_detect UV or Fluorescence Detection hplc_sep->hplc_detect integrate Integrate Peak Area hplc_detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for the HPLC analysis of this compound.

The described HPLC method with pre-column dansyl chloride derivatization is a sensitive, specific, and reliable technique for the quantitative analysis of this compound. The method demonstrates excellent performance in terms of linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical industry. The flexibility of using either UV or the more sensitive fluorescence detection allows for adaptation to various laboratory settings and analytical requirements.

References

Application Notes and Protocols for NMR Analysis of cis-3-Aminocyclohexanecarboxylic Acid Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Distinguishing Stereoisomers of 3-Aminocyclohexanecarboxylic Acid using 1D and 2D NMR Spectroscopy

Introduction

3-Aminocyclohexanecarboxylic acid is a cyclic β-amino acid whose stereoisomers are of significant interest in medicinal chemistry and drug development. The spatial arrangement of the amino and carboxylic acid functional groups, dictated by the cis or trans configuration, profoundly influences the molecule's conformation and, consequently, its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous determination of the stereochemistry of these isomers. This note provides a detailed guide to utilizing one-dimensional (¹H and ¹³C) and two-dimensional (COSY and NOESY) NMR techniques for the structural elucidation and stereochemical assignment of cis-3-aminocyclohexanecarboxylic acid.

The key to differentiating between the cis and trans isomers lies in the analysis of chemical shifts (δ) and spin-spin coupling constants (J). In the more stable chair conformation of the cyclohexane ring, substituents can be either axial or equatorial. These orientations result in distinct magnetic environments for the ring protons, leading to characteristic differences in their NMR spectra.

Stereochemical Determination Using ¹H NMR

The ¹H NMR spectrum provides critical information for stereochemical assignment through the analysis of coupling constants between adjacent protons. The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

In the case of this compound, the favored chair conformation places one substituent in an axial position and the other in an equatorial position. This leads to a mix of axial-axial, axial-equatorial, and equatorial-equatorial proton-proton couplings. In contrast, the trans isomer can exist in two chair conformations, one with both substituents equatorial (diequatorial) and one with both axial (diaxial), with the diequatorial conformer being significantly more stable.

The most informative signals for stereochemical analysis are those of the protons at C1 and C3 (H1 and H3), which are attached to the carbons bearing the carboxylic acid and amino groups, respectively.

  • For the cis isomer: In its most stable conformation (carboxyl group equatorial and amino group axial, or vice versa), the proton at C1 will have both axial and equatorial neighbors, as will the proton at C3. This results in smaller, more complex multiplets for H1 and H3, with coupling constants that are an average of the various axial-axial, axial-equatorial, and equatorial-equatorial interactions.

  • For the trans isomer: In the stable diequatorial conformation, both H1 and H3 are in axial positions. This leads to large axial-axial (³J_ax,ax) couplings (typically 8-13 Hz) with their adjacent axial protons. The signals for H1 and H3 in the trans isomer will therefore appear as well-defined triplets of triplets or multiplets with large coupling constants.

Stereochemical Confirmation with 2D NMR

Two-dimensional NMR techniques, such as COSY and NOESY, provide further confirmation of the stereochemical assignment.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals which protons are coupled to each other. By tracing the correlations, it is possible to map out the spin systems within the molecule and confirm the connectivity of the cyclohexane ring protons. This is particularly useful in assigning the signals for the protons on C2, C4, C5, and C6.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is crucial for determining the spatial proximity of protons. For the cis isomer, a cross-peak between the axial protons at C1 and C3 would be expected, as they are on the same side of the ring and relatively close in space. In contrast, for the more stable diequatorial conformation of the trans isomer, the axial protons at C1 and C3 are further apart, and a NOESY correlation would be weak or absent. Conversely, strong NOESY cross-peaks would be observed between the axial and equatorial protons on the same carbon and between adjacent axial-equatorial protons.

Quantitative NMR Data Summary

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for cis- and trans-3-aminocyclohexanecarboxylic acid. Please note that exact chemical shifts can vary depending on the solvent and pH.

Isomer Proton Expected ¹H Chemical Shift (δ, ppm) Carbon Expected ¹³C Chemical Shift (δ, ppm)
cisH1MultipletC1~40-45
H3MultipletC2~30-35
CH₂Overlapping multipletsC3~50-55
COOHBroad singletC4~25-30
NH₂Broad singletC5~20-25
C6~30-35
C=O~175-180
transH1Multiplet with large couplingsC1~40-45
H3Multiplet with large couplingsC2~30-35
CH₂Overlapping multipletsC3~50-55
COOHBroad singletC4~25-30
NH₂Broad singletC5~20-25
C6~30-35
C=O~175-180

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the 3-aminocyclohexanecarboxylic acid isomer for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated water (D₂O) is a common choice for this compound. Methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used. The choice of solvent will affect the chemical shifts of exchangeable protons (COOH and NH₂).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

  • Internal Standard: For precise chemical shift referencing, a suitable internal standard (e.g., DSS for D₂O, or TMS for organic solvents) can be added, though modern spectrometers can also reference to the residual solvent signal.

Protocol 2: ¹H NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer to achieve optimal resolution and lineshape.

  • Pulse Sequence: Use a standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase correction and baseline correction.

Protocol 3: ¹³C NMR Data Acquisition
  • Instrument Setup: Tune and shim the spectrometer for ¹³C observation.

  • Pulse Sequence: Use a proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width appropriate for carbon signals (e.g., 0-200 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

  • Processing: Process the FID similarly to the ¹H NMR data.

Protocol 4: 2D COSY Data Acquisition
  • Pulse Sequence: Use a standard COSY pulse sequence (e.g., cosygpqf).

  • Acquisition Parameters:

    • Spectral Width: Set the same spectral width in both dimensions as used for the ¹H NMR.

    • Number of Increments: Acquire a sufficient number of increments in the indirect dimension (F1) for adequate resolution (e.g., 256-512).

    • Number of Scans: Typically 2-8 scans per increment.

  • Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation. Symmetrize the resulting spectrum.

Protocol 5: 2D NOESY Data Acquisition
  • Pulse Sequence: Use a standard NOESY pulse sequence (e.g., noesygpph).

  • Acquisition Parameters:

    • Spectral Width: Set the same spectral width in both dimensions as for the ¹H NMR.

    • Number of Increments: Acquire 256-512 increments in the F1 dimension.

    • Number of Scans: Typically 8-16 scans per increment.

    • Mixing Time: The mixing time is a crucial parameter and may need to be optimized (e.g., 300-800 ms) to observe the desired NOE correlations.

  • Processing: Process the 2D data using appropriate window functions and perform phase and baseline correction.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve homogenize Homogenize dissolve->homogenize nmr_1h 1D ¹H NMR homogenize->nmr_1h nmr_13c 1D ¹³C NMR homogenize->nmr_13c nmr_cosy 2D COSY homogenize->nmr_cosy nmr_noesy 2D NOESY homogenize->nmr_noesy process_1d Process 1D Spectra nmr_1h->process_1d nmr_13c->process_1d process_2d Process 2D Spectra nmr_cosy->process_2d nmr_noesy->process_2d assign_signals Assign Signals process_1d->assign_signals process_2d->assign_signals analyze_j Analyze Coupling Constants assign_signals->analyze_j analyze_noe Analyze NOE Correlations assign_signals->analyze_noe stereo_assign Stereochemical Assignment analyze_j->stereo_assign analyze_noe->stereo_assign

Caption: Experimental workflow for NMR-based stereochemical analysis.

stereochemistry_logic cluster_data Observed NMR Data cluster_interpretation Interpretation cluster_conclusion Stereochemical Conclusion j_coupling ¹H-¹H Coupling Constants (³J) large_j Large ³J_ax,ax couplings observed for H1 and H3 j_coupling->large_j Analysis small_j Small/averaged ³J couplings for H1 and H3 j_coupling->small_j Analysis noe NOESY Cross-Peaks noe_present NOE between axial H1 and H3 noe->noe_present Analysis noe_absent No significant NOE between H1 and H3 noe->noe_absent Analysis trans_isomer trans-3-Aminocyclohexanecarboxylic acid large_j->trans_isomer Indicates cis_isomer This compound small_j->cis_isomer Indicates noe_present->cis_isomer Confirms noe_absent->trans_isomer Confirms

Caption: Logic diagram for stereochemical determination.

Application Notes and Protocols for the Large-Scale Synthesis of cis-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for two primary methodologies for the large-scale synthesis of cis-3-aminocyclohexanecarboxylic acid, a crucial building block in pharmaceutical development, particularly for therapeutics targeting neurological disorders and in peptide synthesis.[1]

Introduction

This compound is a conformationally constrained γ-amino acid analogue. Its rigid structure makes it a valuable component in the design of peptidomimetics and other pharmacologically active agents, where precise control over molecular geometry is critical for biological activity. The demand for this intermediate in drug discovery and development necessitates robust and scalable synthetic routes. This document outlines two distinct, viable pathways for its large-scale production:

  • Route A: Diastereoselective Synthesis via Enzymatic Desymmetrization and Curtius Rearrangement. This pathway offers high stereochemical control, starting from achiral cyclohexane-1,3-dicarboxylic acid.

  • Route B: Catalytic Hydrogenation of 3-Aminobenzoic Acid. This method is more atom-economical but may require a challenging separation of diastereomers.

Data Presentation

The following tables summarize the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and resource requirements.

Table 1: Quantitative Data for Route A - Diastereoselective Synthesis
StepReactionKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity/ee (%)
1Anhydride FormationAcetic anhydrideToluene110-1202-4>95~98
2DiesterificationMethanol, H₂SO₄ (cat.)Methanol6512-1685-90>98
3Enzymatic DesymmetrizationLipase (e.g., AY-30)Phosphate buffer/Toluene25-3024-48>80>94 ee
4Curtius RearrangementDPPA, Triethylamine, t-ButanolToluene80-1002-470-80>98
5DeprotectionTrifluoroacetic acid or HClDichloromethane or Dioxane0-251-3>95>99
Table 2: Quantitative Data for Route B - Catalytic Hydrogenation
StepReactionCatalystSolventPressure (bar)Temp. (°C)Time (h)Yield (%)cis:trans Ratio
1Hydrogenation5% Ru/C10% aq. NaOH1510020~851:4.6 (for 4-amino)
1 (alternative)HydrogenationRh/CIsopropanol106012-24HighPredominantly cis (expected)
2Isomer SeparationSelective Crystallization or EsterificationVariousN/AN/AN/AVaries>99% cis

Note: Data for the hydrogenation of 3-aminobenzoic acid is inferred from procedures for the closely related 4-aminobenzoic acid, as specific large-scale data for the 3-isomer is limited. The cis/trans ratio is highly dependent on the catalyst and reaction conditions.

Experimental Protocols

Route A: Diastereoselective Synthesis via Enzymatic Desymmetrization and Curtius Rearrangement

This route provides excellent control over the cis-stereochemistry.

Step 1: Synthesis of cis-Cyclohexane-1,3-dicarboxylic Anhydride

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, add a mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid and toluene.

  • Anhydride Formation: Add acetic anhydride to the slurry. Heat the mixture to reflux (110-120 °C).

  • Work-up: After the reaction is complete (monitored by the cessation of water collection in the Dean-Stark trap, typically 2-4 hours), cool the reaction mixture and remove the solvent under reduced pressure to yield the crude anhydride.

Step 2: Synthesis of Dimethyl cis-Cyclohexane-1,3-dicarboxylate

  • Esterification: To the crude anhydride, add methanol and a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux (65 °C) for 12-16 hours.

  • Work-up: Cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution). Remove the excess methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diester.

Step 3: Enzymatic Desymmetrization of Dimethyl cis-Cyclohexane-1,3-dicarboxylate

  • Enzymatic Reaction: Suspend the dimethyl cis-cyclohexane-1,3-dicarboxylate in a phosphate buffer. Add a lipase preparation (e.g., Lipase AY-30). Stir the mixture at room temperature (25-30 °C) for 24-48 hours, maintaining the pH with the addition of a dilute base solution.

  • Work-up: Once the reaction reaches approximately 50% conversion (monitored by HPLC), acidify the mixture and extract the monoester with an organic solvent. The organic layer is dried and concentrated.

Step 4: Curtius Rearrangement to form Boc-protected this compound Methyl Ester

  • Reaction Setup: In a reactor, dissolve the monoester in anhydrous toluene. Add triethylamine and tert-butanol.

  • Azide Formation and Rearrangement: Carefully add diphenylphosphoryl azide (DPPA) dropwise at a controlled temperature (e.g., 80 °C). Heat the reaction mixture to 80-100 °C for 2-4 hours until the reaction is complete (monitored by IR for the disappearance of the acyl azide peak).

  • Work-up: Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 5: Hydrolysis and Deprotection

  • Boc Deprotection: Dissolve the Boc-protected amino ester in dichloromethane or dioxane. Add an excess of trifluoroacetic acid or a solution of HCl in dioxane at 0 °C. Stir the mixture at room temperature for 1-3 hours.

  • Ester Hydrolysis: Add a solution of lithium hydroxide or sodium hydroxide and stir until the ester is fully hydrolyzed.

  • Isolation: Neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product. Filter the solid, wash with a cold solvent (e.g., ethanol or acetone), and dry under vacuum to obtain pure this compound.

Route B: Catalytic Hydrogenation of 3-Aminobenzoic Acid

This route is more direct but may present challenges in achieving high cis-selectivity and in the separation of isomers.

Step 1: Catalytic Hydrogenation of 3-Aminobenzoic Acid

  • Reaction Setup: In a high-pressure autoclave, charge 3-aminobenzoic acid, a suitable solvent (e.g., 10% aqueous sodium hydroxide or isopropanol), and the hydrogenation catalyst (e.g., 5% Ru/C or Rh/C).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 10-15 bar). Heat the mixture to the target temperature (e.g., 60-100 °C) with vigorous stirring for the required duration (12-24 hours).

  • Work-up: After cooling and venting the reactor, filter the catalyst. Acidify the filtrate to the isoelectric point of the product to precipitate the mixture of cis- and trans-3-aminocyclohexanecarboxylic acid.

Step 2: Separation of cis and trans Isomers

  • Selective Crystallization: The crude mixture of isomers can be subjected to fractional crystallization from a suitable solvent or solvent mixture. The difference in solubility between the cis and trans isomers may allow for the isolation of the desired cis isomer.

  • Selective Esterification: Alternatively, the mixture of amino acids can be esterified. The resulting esters may have different physical properties that facilitate their separation by chromatography or crystallization. Following separation, the desired cis-ester is hydrolyzed to the final product. A reported method for a similar separation involves reacting the Boc-protected cis/trans acid mixture with an alkyl halide in the presence of a base, which selectively esterifies the cis-isomer, allowing for the separation of the trans-acid.[2] A similar strategy could be adapted here.

Visualizations

Synthetic Pathway Diagrams

Route_A cluster_0 Route A: Diastereoselective Synthesis Cyclohexane-1,3-dicarboxylic acid Cyclohexane-1,3-dicarboxylic acid cis-Anhydride cis-Anhydride Cyclohexane-1,3-dicarboxylic acid->cis-Anhydride Acetic Anhydride cis-Diester cis-Diester cis-Anhydride->cis-Diester Methanol, H+ Monoester Monoester cis-Diester->Monoester Lipase Desymmetrization Boc-protected amino ester Boc-protected amino ester Monoester->Boc-protected amino ester Curtius Rearrangement This compound This compound Boc-protected amino ester->this compound Deprotection & Hydrolysis

Caption: Synthetic pathway for Route A.

Route_B cluster_1 Route B: Catalytic Hydrogenation 3-Aminobenzoic acid 3-Aminobenzoic acid cis/trans Mixture cis/trans Mixture 3-Aminobenzoic acid->cis/trans Mixture Catalytic Hydrogenation cis-Isomer cis-Isomer cis/trans Mixture->cis-Isomer Separation trans-Isomer trans-Isomer cis/trans Mixture->trans-Isomer Separation This compound This compound cis-Isomer->this compound Final Product

Caption: Synthetic pathway for Route B.

Experimental Workflow Diagram

Workflow cluster_workflow General Large-Scale Synthesis Workflow A Starting Material Procurement and Quality Control B Reaction Setup and Execution (Batch or Continuous Flow) A->B C In-Process Monitoring (e.g., HPLC, TLC, IR) B->C D Reaction Work-up and Crude Product Isolation B->D C->B Adjust Reaction Conditions E Purification (Crystallization, Chromatography) D->E F Final Product Analysis (NMR, MS, Purity) E->F G Packaging and Storage F->G

Caption: General experimental workflow.

References

Application Notes and Protocols: Protecting Group Strategies for cis-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-Aminocyclohexanecarboxylic acid is a non-proteinogenic β-amino acid that serves as a valuable building block in medicinal chemistry and drug development.[1] Its constrained cyclic structure is utilized to design peptidomimetics, bioactive peptides, and pharmaceutical compounds with enhanced stability and specific conformations.[2][3] The presence of two reactive functional groups, a primary amine and a carboxylic acid, necessitates a carefully designed protecting group strategy to achieve selective modification and coupling during synthesis. This document outlines key protecting group strategies, provides detailed experimental protocols, and presents quantitative data for the protection of this compound.

The ideal protecting group should be easy to introduce in high yield, stable under various reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[4][5] The concept of orthogonality is critical, where each protecting group can be removed selectively in the presence of the others, allowing for precise control over the synthetic route.[5][6]

Orthogonal Protecting Group Strategies

For this compound, the primary challenge is the selective protection of the amino and carboxyl groups. Two common and effective orthogonal strategies are the Fmoc/tBu and Boc/Bn schemes, widely used in solid-phase peptide synthesis (SPPS).[7]

  • Fmoc/tBu Strategy: This is a widely adopted orthogonal approach.[8]

    • Amino Group Protection: The amine is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

    • Carboxyl Group Protection: The carboxylic acid is protected as a tert-butyl (tBu) ester, which is labile to strong acids.

    • Orthogonality: The Fmoc group can be removed with a mild base (e.g., piperidine) without affecting the tBu ester, while the tBu ester is removed with a strong acid (e.g., trifluoroacetic acid, TFA), conditions to which the Fmoc group is stable.[7][8]

  • Boc/Bn Strategy: This is a "quasi-orthogonal" strategy relying on differential acid lability.

    • Amino Group Protection: The amine is protected with the acid-labile tert-butyloxycarbonyl (Boc) group.

    • Carboxyl Group Protection: The carboxylic acid is protected as a benzyl (Bn) ester.

    • Selectivity: The Boc group is removed with moderate acids like TFA, while the benzyl ester is stable to these conditions but can be cleaved by stronger acids or, more commonly, by catalytic hydrogenolysis.[4]

The choice of strategy depends on the overall synthetic plan, the nature of other functional groups in the molecule, and the desired final product.

G cluster_0 Protecting Group Strategies for this compound cluster_1 Amino Group Protection cluster_2 Carboxylic Acid Protection cluster_3 Orthogonal Pairs & Deprotection mol This compound (H₂N-R-COOH) Boc Boc Protection (Boc)₂O mol->Boc Fmoc Fmoc Protection Fmoc-OSu mol->Fmoc tBu tBu Ester Isobutylene, H⁺ mol->tBu Bn Benzyl Ester BnBr, Base mol->Bn pair2 Boc/Bn Strategy (Boc-NH-R-COOBn) Boc->pair2 pair1 Fmoc/tBu Strategy (Fmoc-NH-R-COOtBu) Fmoc->pair1 tBu->pair1 Bn->pair2 deprotect1 Fmoc Removal (Piperidine) pair1->deprotect1 Base deprotect2 tBu Removal (TFA) pair1->deprotect2 Acid deprotect3 Boc Removal (TFA) pair2->deprotect3 Acid deprotect4 Bn Removal (H₂, Pd/C) pair2->deprotect4 H₂

Figure 1. Orthogonal protecting group strategies.

Data Summary

The following table summarizes common protecting groups for this compound, along with their introduction and cleavage conditions.

Functional GroupProtecting GroupAbbreviationProtected StructureIntroduction ReagentsCleavage ConditionsPurity/Yield
Amino tert-ButyloxycarbonylBocBoc-NH-R-COOHDi-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaHCO₃)Strong Acid (e.g., TFA, HCl in Dioxane)≥98%[9]
Amino 9-FluorenylmethyloxycarbonylFmocFmoc-NH-R-COOHFmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO₃)Mild Base (e.g., 20% Piperidine in DMF)≥99%[10]
Amino BenzyloxycarbonylZ (or Cbz)Z-NH-R-COOHBenzyl chloroformate (Z-Cl), BaseCatalytic Hydrogenolysis (H₂, Pd/C)N/A
Carboxylic Acid tert-Butyl esterOtBuH₂N-R-COOtBuIsobutylene, cat. H₂SO₄Strong Acid (e.g., TFA)Good to High
Carboxylic Acid Benzyl esterOBnH₂N-R-COOBnBenzyl alcohol, Acid catalyst; or Benzyl bromide, BaseCatalytic Hydrogenolysis (H₂, Pd/C)Good to High
Carboxylic Acid Methyl esterOMeH₂N-R-COOMeMethanol, Acid catalyst (e.g., SOCl₂, H₂SO₄)Base Hydrolysis (e.g., LiOH, NaOH)Good to High

Experimental Protocols

Protocol 1: Boc Protection of the Amino Group

This protocol describes the synthesis of Boc-cis-3-aminocyclohexanecarboxylic acid.

G start Start step1 Dissolve cis-3-aminocyclohexanecarboxylic acid and NaHCO₃ in 1:1 Dioxane/Water start->step1 step2 Cool solution to 0°C in an ice bath step1->step2 step3 Add Di-tert-butyl dicarbonate ((Boc)₂O) dropwise while stirring step2->step3 step4 Allow to warm to room temperature and stir overnight (12-16h) step3->step4 step5 Concentrate in vacuo to remove dioxane step4->step5 step6 Acidify aqueous layer to pH 2-3 with 1M HCl at 0°C step5->step6 step7 Extract product with Ethyl Acetate (3x) step6->step7 step8 Dry organic layer (Na₂SO₄), filter, and concentrate step7->step8 end Obtain Boc-protected product as a white solid step8->end

Figure 2. Workflow for Boc protection.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound and sodium bicarbonate in a 1:1 mixture of dioxane and water.

  • Cool the stirred solution to 0°C using an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise over 30 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Remove the dioxane under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution to 0°C and carefully acidify to pH 2-3 with 1M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-cis-3-aminocyclohexanecarboxylic acid as a white to off-white powder.[11]

Protocol 2: Fmoc Protection of the Amino Group

This protocol describes the synthesis of Fmoc-cis-3-aminocyclohexanecarboxylic acid.

Materials:

  • This compound (1.0 eq)

  • 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) (1.05 eq)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq)

  • Acetone

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound in a 10% aqueous sodium bicarbonate solution.

  • Add a solution of Fmoc-OSu in acetone dropwise to the stirred amino acid solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Acidify the aqueous solution to pH 2 with 1M HCl to precipitate the product.

  • Filter the white solid, wash thoroughly with cold water, and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to obtain Fmoc-cis-3-aminocyclohexanecarboxylic acid. The product is often a crystalline powder.[10]

Protocol 3: Esterification of the Carboxylic Acid (Steglich Esterification for tBu Ester)

This protocol describes a general method for forming a tert-butyl ester, which can be adapted for the Boc-protected amino acid.

G start Start step1 Dissolve Boc-NH-R-COOH, tert-butyl alcohol, and DMAP in anhydrous Dichloromethane (DCM) start->step1 step2 Cool solution to 0°C in an ice bath step1->step2 step3 Add Dicyclohexylcarbodiimide (DCC) in one portion step2->step3 step4 Stir at 0°C for 10 minutes, then at room temperature for 3-5 hours step3->step4 step5 Filter off precipitated dicyclohexylurea (DCU) step4->step5 step6 Wash filtrate with 0.5 N HCl and saturated NaHCO₃ solution step5->step6 step7 Dry organic layer (Na₂SO₄), filter, and concentrate step6->step7 end Purify by chromatography or distillation to obtain the tBu ester step7->end

References

Application Notes and Protocols: cis-3-Aminocyclohexanecarboxylic Acid in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of constrained amino acids into peptides is a powerful strategy in medicinal chemistry to enhance their therapeutic potential. These modifications can pre-organize the peptide backbone into specific secondary structures, leading to increased receptor affinity, improved enzymatic stability, and enhanced cell permeability. cis-3-Aminocyclohexanecarboxylic acid is a conformationally restricted alicyclic β-amino acid that serves as a versatile building block in peptide design. Its rigid cyclohexane ring restricts the torsional angles of the peptide backbone, influencing the formation of well-defined secondary structures such as turns and helices. This application note provides a comprehensive overview of the use of this compound in peptide design, including its synthesis, incorporation into peptides, and the impact on their structural and biological properties.

Physicochemical Properties and Design Principles

Incorporating this compound into a peptide sequence introduces a rigid scaffold that limits conformational flexibility. The cis stereochemistry of the amino and carboxyl groups on the cyclohexane ring promotes the adoption of specific turn-like structures. This constrained amino acid can be utilized to mimic β- or γ-turns in peptides, which are often crucial for receptor recognition and biological activity. Furthermore, its alicyclic nature can enhance the lipophilicity of the peptide, potentially improving its membrane permeability.

Data Presentation

The following tables summarize quantitative data on the impact of incorporating constrained alicyclic amino acids, such as aminocyclohexanecarboxylic acid derivatives, on peptide properties. While specific data for the cis-3 isomer is emerging, the presented data for closely related analogs provide valuable insights into the expected effects.

Table 1: Conformational Effects of Incorporating Aminocyclohexanecarboxylic Acid (ACHC) Analogs in Peptides

Peptide SequenceConstrained ResidueMethod of AnalysisKey Conformational FindingReference
Ac-Tyr-Pro-ACHC-Asp-NH2cis-2-ACHCNMR SpectroscopyInduction of a β-turn structure.[1]
Boc-Ala-Aib-ACHC-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-OMecis-2-ACHCNMR SpectroscopyStabilization of a helical conformation.[2]
Cyclic(-Pro-ACHC-Gly-Pro-Gly-)cis-2-ACHCNMR and MDMimics L-proline in cyclic peptides, inducing specific turn conformations.[1]

Table 2: Enzymatic Stability of Peptides Containing Non-natural Amino Acids

PeptideModifying ResidueEnzymeHalf-life (t½) vs. Wild TypeReference
L-peptide analogD-amino acid substitutionTrypsinSignificantly increased[3]
α-peptideβ-amino acid incorporationPronaseSlow degradation observed[4]
Linear PeptideCyclizationSerum ProteasesIncreased stability[5]

Table 3: Biological Activity of Peptides with Constrained Amino Acids

Peptide AnalogTargetBiological EffectIC₅₀ / EC₅₀Reference
This compoundNeuronal GABA uptakeSelective inhibitionNot specified[6]
GHRH(1-30)-NH2 analogGHRH ReceptorIncreased GH releaseNot specified[7]
GABA analogueGABA-A ReceptorAntagonist activityIC₅₀ of 42 µM[8]

Experimental Protocols

Protocol 1: Synthesis of N-Fmoc-cis-3-Aminocyclohexanecarboxylic Acid

This protocol is adapted from a method for the synthesis of optically pure this compound.[9]

Materials:

  • cis-Cyclohexane-1,3-dicarboxylic acid

  • Thionyl chloride

  • Appropriate alcohol (e.g., methanol or ethanol)

  • Lipase AY-30

  • Diphenylphosphoryl azide (DPPA)

  • tert-Butanol

  • Triethylamine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Dioxane

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • Synthesis of this compound: a. Convert cis-cyclohexane-1,3-dicarboxylic acid to its anhydride using thionyl chloride. b. React the anhydride with an alcohol to form the corresponding diester. c. Perform enzymatic hydrolytic desymmetrization of the diester using lipase AY-30 to obtain the monoester with high enantiomeric excess. d. Subject the monoester to a modified Curtius rearrangement using diphenylphosphoryl azide (DPPA) in the presence of tert-butanol and triethylamine to yield the N-Boc protected amino ester. e. Hydrolyze the ester and deprotect the Boc group using standard procedures (e.g., HCl in dioxane followed by neutralization) to obtain this compound.[9]

  • Fmoc Protection: a. Dissolve this compound in a 10% sodium bicarbonate solution in water. b. Add a solution of Fmoc-OSu in dioxane dropwise while stirring vigorously at room temperature. c. Maintain the pH of the reaction mixture between 8.5 and 9.0 by adding additional sodium bicarbonate solution as needed. d. After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with 1N HCl. e. Extract the product with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. g. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure N-Fmoc-cis-3-aminocyclohexanecarboxylic acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-cis-3-Aminocyclohexanecarboxylic Acid

This protocol outlines the manual incorporation of Fmoc-cis-3-aminocyclohexanecarboxylic acid into a peptide sequence using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • Fmoc-cis-3-aminocyclohexanecarboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: a. Drain the DMF. b. Add a solution of 20% piperidine in DMF to the resin. c. Agitate for 5 minutes, then drain. d. Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes. e. Drain and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling: a. In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (or Fmoc-cis-3-aminocyclohexanecarboxylic acid) and 3.9 equivalents of HBTU/HATU in DMF. b. Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary. e. Monitor the coupling completion using a ninhydrin test. f. Drain the coupling solution and wash the resin with DMF (5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: a. Wash the peptide-resin with DCM and dry under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the peptide. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Characterization: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). c. Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Protocol 3: Enzymatic Degradation Assay

This protocol provides a general method to assess the proteolytic stability of peptides containing this compound.[4][5]

Materials:

  • Purified peptide

  • Protease of interest (e.g., trypsin, chymotrypsin, or serum)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Reaction Setup: a. Prepare a stock solution of the peptide in the assay buffer at a known concentration (e.g., 1 mg/mL). b. Prepare a stock solution of the protease in the assay buffer. c. In a microcentrifuge tube, mix the peptide solution with the protease solution to initiate the reaction. A typical peptide to enzyme ratio is 100:1 (w/w). d. Incubate the reaction mixture at 37°C.

  • Time-Course Analysis: a. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by adding an equal volume of the quenching solution.

  • Analysis: a. Analyze the quenched samples by RP-HPLC. Monitor the decrease in the peak area of the intact peptide over time. b. The half-life (t½) of the peptide can be calculated from the degradation curve. c. Optionally, collect the fractions corresponding to the degradation products and analyze them by mass spectrometry to identify the cleavage sites.

Visualizations

Rational Design of Constrained Peptidomimetics

Rational_Peptidomimetic_Design cluster_0 Lead Identification cluster_1 Design & Synthesis cluster_2 Evaluation & Optimization Identify Bioactive Peptide Identify Bioactive Peptide Structural Analysis (NMR/X-ray) Structural Analysis (NMR/X-ray) Identify Bioactive Peptide->Structural Analysis (NMR/X-ray) Identify Key Pharmacophore Identify Key Pharmacophore Structural Analysis (NMR/X-ray)->Identify Key Pharmacophore Incorporate cis-3-ACHC Incorporate cis-3-ACHC Identify Key Pharmacophore->Incorporate cis-3-ACHC SPPS SPPS Incorporate cis-3-ACHC->SPPS Purification & Characterization Purification & Characterization SPPS->Purification & Characterization Binding Affinity Assay Binding Affinity Assay Purification & Characterization->Binding Affinity Assay Enzymatic Stability Assay Enzymatic Stability Assay Purification & Characterization->Enzymatic Stability Assay SAR Studies SAR Studies Binding Affinity Assay->SAR Studies Enzymatic Stability Assay->SAR Studies SAR Studies->Incorporate cis-3-ACHC Iterative Optimization Optimized Peptidomimetic Optimized Peptidomimetic SAR Studies->Optimized Peptidomimetic

Caption: Workflow for the rational design of peptidomimetics using this compound.

Experimental Workflow for SPPS and Purification

SPPS_Workflow Start Start Resin Swelling Resin Swelling Start->Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Wash Wash Amino Acid Coupling->Wash Wash->Fmoc Deprotection Next Amino Acid Final Deprotection Final Deprotection Wash->Final Deprotection Last Amino Acid Cleavage from Resin Cleavage from Resin Final Deprotection->Cleavage from Resin Precipitation Precipitation Cleavage from Resin->Precipitation Purification (RP-HPLC) Purification (RP-HPLC) Precipitation->Purification (RP-HPLC) Characterization (MS, HPLC) Characterization (MS, HPLC) Purification (RP-HPLC)->Characterization (MS, HPLC) End End Characterization (MS, HPLC)->End

Caption: Step-by-step workflow for solid-phase peptide synthesis and subsequent purification.

GABAergic Signaling Pathway and Potential Peptide Modulation

GABA_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA Vesicular GABA Transporter Vesicular GABA Transporter GABA->Vesicular GABA Transporter GABA_synapse GABA Vesicular GABA Transporter->GABA_synapse Release GABA_A_Receptor GABA-A Receptor (Ion Channel) GABA_synapse->GABA_A_Receptor Binds GABA_B_Receptor GABA-B Receptor (GPCR) GABA_synapse->GABA_B_Receptor Binds Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Opens G_Protein G-Protein Activation GABA_B_Receptor->G_Protein Activates Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Leads to Downstream_Signaling Downstream Signaling G_Protein->Downstream_Signaling Initiates Peptidomimetic cis-3-ACHC Peptidomimetic Peptidomimetic->GABA_B_Receptor Modulates

Caption: Potential modulation of GABAergic signaling by a peptidomimetic containing cis-3-ACHC.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of cis-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of cis-3-Aminocyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered during the synthesis of this important molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The principal challenge lies in controlling the diastereoselectivity of the reaction to favor the cis isomer over the thermodynamically more stable trans isomer. Catalytic hydrogenation of 3-aminobenzoic acid or its derivatives, a common synthetic route, often yields a mixture of stereoisomers. Achieving high enantioselectivity for a specific chiral version of the cis isomer presents an additional layer of complexity. Subsequent purification of the desired cis isomer from the trans isomer can also be a significant hurdle due to their similar physical properties.

Q2: Which synthetic routes are commonly employed for preparing this compound?

A2: The most frequently utilized methods include:

  • Catalytic Hydrogenation of 3-Aminobenzoic Acid Derivatives: This is a direct approach but often struggles with achieving high cis selectivity. The choice of catalyst, solvent, and protecting groups on the amine are critical variables.

  • Reduction of β-Enaminoketones or Related Precursors: This method can offer good to excellent diastereoselectivity towards the corresponding cis-amino alcohol, which can then be oxidized to the carboxylic acid.

  • Diastereoselective Synthesis from Bicyclic Lactams: Ring-opening of appropriately substituted bicyclic lactams can provide a stereocontrolled route to this compound derivatives.

Q3: How can I improve the cis-diastereoselectivity during the catalytic hydrogenation of 3-aminobenzoic acid?

A3: Improving cis selectivity often involves substrate control and optimization of reaction conditions. The use of a bulky N-protecting group on the 3-amino substituent can sterically hinder the approach of hydrogen from one face of the ring, thereby favoring the formation of the cis product. Additionally, the choice of catalyst and solvent system is crucial. For instance, rhodium-based catalysts, such as Rh/C or Rh/Al2O3, under specific conditions, have been reported to favor the formation of cis isomers in the hydrogenation of substituted benzoic acids.

Q4: What are the most effective methods for separating cis and trans isomers of 3-aminocyclohexanecarboxylic acid?

A4: When a mixture of isomers is obtained, several purification techniques can be employed:

  • Fractional Crystallization: This is a common method, often employed after derivatization of the amino or carboxylic acid group to enhance the differences in solubility and crystal packing between the diastereomers.

  • Chromatography: Column chromatography on silica gel or other stationary phases can be effective, particularly for protected derivatives of the amino acid.

  • Selective Derivatization: In some cases, one isomer may react selectively with a particular reagent, allowing for the separation of the unreacted isomer.

Troubleshooting Guides

Problem 1: Low Yield of the Desired cis-Isomer in Catalytic Hydrogenation
Symptom Possible Cause Suggested Solution
Low overall yield of both cis and trans isomers.Incomplete reaction.Increase reaction time, hydrogen pressure, or catalyst loading. Ensure the catalyst is active and not poisoned.
Catalyst poisoning.Use purified starting materials and solvents. Consider a guard column if using a flow reactor.
Unoptimized reaction conditions.Screen different solvents, temperatures, and catalysts (e.g., Rh/C, Ru/C, PtO2).
High yield of the trans-isomer, but low cis-isomer.Thermodynamic control favoring the trans product.Employ a more sterically demanding N-protecting group (e.g., Boc, Cbz) on the starting 3-aminobenzoic acid to direct hydrogenation to the cis face.
Catalyst choice.Experiment with different catalysts. Rhodium-based catalysts have shown promise for cis-selectivity in similar systems.
Problem 2: Difficulty in Separating cis and trans Isomers
Symptom Possible Cause Suggested Solution
Co-elution during column chromatography.Similar polarity of the isomers.Derivatize the amino or carboxyl group to alter the polarity and steric bulk, which may improve separation. Consider using a different eluent system or a different type of chromatography (e.g., HPLC with a suitable column).
Inefficient separation by fractional crystallization.Similar solubility of the isomers.Convert the isomeric mixture into derivatives (e.g., salts with a chiral base or acid, esters) that may have more distinct crystallization properties.
Formation of a solid solution.Experiment with different crystallization solvents and conditions (e.g., temperature, concentration).

Experimental Protocols

Key Experiment: Diastereoselective Reduction of a β-Enaminoketone Precursor

This protocol is adapted from the synthesis of cis-3-aminocyclohexanols, which are direct precursors to this compound.

Step 1: Synthesis of the β-Enaminoketone

  • A solution of a 1,3-cyclohexanedione derivative (1.0 eq.) and a chiral amine (e.g., (S)-α-methylbenzylamine, 1.1 eq.) in toluene (approx. 0.2 M) is refluxed for 3-4 hours with azeotropic removal of water using a Dean-Stark trap.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by crystallization (e.g., from CH2Cl2/hexane) to yield the β-enaminoketone.

Step 2: Diastereoselective Reduction

  • The β-enaminoketone (1.0 eq.) is dissolved in a mixture of THF and isopropyl alcohol.

  • Sodium metal (excess) is added portion-wise at room temperature. The reaction is stirred until the starting material is consumed (monitored by TLC).

  • The reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting diastereomeric mixture of amino alcohols is then purified by column chromatography to isolate the cis-isomer.

Step 3: Oxidation to the Carboxylic Acid The isolated cis-amino alcohol can be oxidized to the corresponding carboxylic acid using standard oxidation protocols (e.g., Jones oxidation, TEMPO-mediated oxidation), followed by deprotection of the amine if necessary.

Quantitative Data Summary

The following table summarizes typical results for the diastereoselective reduction of a β-enaminoketone derived from 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine, leading to the corresponding amino alcohols.

ProductDiastereomeric Ratio (cis:trans)Yield of cis-isomerYield of trans-isomer
5,5-dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol89:1169%6%

Data is illustrative and based on reported syntheses of related compounds.

Visualizations

Logical Workflow for Troubleshooting Low cis-Selectivity

troubleshooting_workflow Troubleshooting Low cis-Selectivity start Low cis:trans Ratio Observed check_protecting_group Is an N-protecting group used? start->check_protecting_group add_protecting_group Introduce a bulky protecting group (e.g., Boc, Cbz) check_protecting_group->add_protecting_group No optimize_conditions Systematically vary reaction conditions check_protecting_group->optimize_conditions Yes add_protecting_group->optimize_conditions change_catalyst Screen different catalysts (e.g., Rh/C, Ru/C) optimize_conditions->change_catalyst change_solvent Evaluate different solvent systems optimize_conditions->change_solvent modify_temperature_pressure Adjust temperature and H2 pressure optimize_conditions->modify_temperature_pressure end Improved cis-Selectivity change_catalyst->end change_solvent->end modify_temperature_pressure->end

Caption: A flowchart outlining the decision-making process for troubleshooting poor cis-diastereoselectivity in the synthesis of 3-aminocyclohexanecarboxylic acid derivatives.

Reaction Scheme: Synthesis via β-Enaminoketone Reduction

reaction_scheme Synthesis of cis-3-Aminocyclohexanol Precursor start_material 1,3-Cyclohexanedione + Chiral Amine enaminoketone β-Enaminoketone start_material->enaminoketone Reflux, Toluene reduction Reduction (e.g., Na, iPrOH) enaminoketone->reduction amino_alcohol_mixture Diastereomeric Mixture of Amino Alcohols reduction->amino_alcohol_mixture separation Chromatographic Separation amino_alcohol_mixture->separation cis_product cis-3-Aminocyclohexanol separation->cis_product Major Isomer trans_product trans-3-Aminocyclohexanol separation->trans_product Minor Isomer

Caption: A simplified reaction workflow for the synthesis of a cis-3-aminocyclohexanol precursor via the reduction of a β-enaminoketone.

Technical Support Center: Synthesis of cis-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cis-3-Aminocyclohexanecarboxylic acid synthesis.

Troubleshooting Guides

Issue 1: Low overall yield in the multi-step synthesis starting from cyclohexane-1,3-dicarboxylic acid.

Potential Cause Recommended Solution
Incomplete anhydride formation.Ensure complete removal of water during the reaction of cis/trans-cyclohexane-1,3-dicarboxylic acid to form the cis-anhydride. Azeotropic distillation with a suitable solvent like toluene is effective.
Poor conversion to the diester.Use an excess of the alcohol (e.g., methanol or ethanol) and a suitable acid catalyst (e.g., sulfuric acid) to drive the esterification reaction to completion.
Inefficient enzymatic desymmetrization.Optimize the enzymatic hydrolysis of the diester. Screen different lipases (e.g., Lipase AY-30) and reaction conditions (pH, temperature, reaction time) to achieve high enantiomeric excess (ee) and yield of the monoester.[1]
Low efficiency in the modified Curtius rearrangement.Ensure anhydrous conditions during the formation of the acyl azide and subsequent rearrangement to the isocyanate. The choice of activating agent for the carboxylic acid is crucial.
Incomplete hydrolysis or deprotection in the final steps.Monitor the hydrolysis of the ester and deprotection of the amino group (e.g., Boc group) by TLC or LC-MS to ensure the reaction goes to completion.[1]

Issue 2: Undesired formation of the trans-isomer.

| Potential Cause | Recommended Solution | | Isomerization during the reaction. | Certain reaction conditions, particularly those involving high temperatures or strong bases, can lead to isomerization. It is crucial to adhere to the stereospecific reaction pathways outlined in the protocols. | | Non-stereoselective reduction step. | When using reduction methods, the choice of reducing agent and reaction conditions is critical for stereoselectivity. For instance, the reduction of β-enaminoketones can yield a mixture of cis and trans isomers.[2][3] Separation of the desired cis-isomer might be necessary via column chromatography.[2][3] | | Starting from an isomeric mixture. | Ensure the starting materials have the correct stereochemistry for the desired final product. |

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include a cis and trans mixture of cyclohexane-1,3-dicarboxylic acid[1], 3-aminobenzoic acid[4], and β-enaminoketones derived from 1,3-cyclohexanediones.[2][3]

Q2: How can I improve the stereoselectivity of the synthesis to favor the cis-isomer?

A2: One effective method to ensure the cis-configuration is to start with a cyclic precursor that locks the relative stereochemistry, such as cis-cyclohexane-1,3-dicarboxylic anhydride.[1] Subsequent reactions in the sequence are designed to be stereoretentive. Another approach involves the reduction of β-enaminoketones, which has been shown to produce a high ratio of the cis-amino alcohol precursor.[2][3]

Q3: What are the key reaction types involved in the synthesis of this compound?

A3: Key reactions can include anhydride formation, esterification, enzymatic hydrolysis, Curtius or Hofmann-type rearrangements[1], and reduction of enaminoketones.[2][3]

Q4: Are there any specific catalysts recommended for improving yield?

A4: For syntheses involving enzymatic resolution, lipases such as Lipase AY-30 have been used effectively.[1] In methods involving hydrogenation, catalysts like Ruthenium on carbon (Ru/C) are employed, although this often favors the trans-isomer when starting from aromatic precursors.[5][6]

Quantitative Data Summary

The following table summarizes quantitative data from different synthetic approaches to provide a comparative overview of yields.

Starting Material Key Steps Overall Yield Cis:Trans Ratio Reference
cis/trans-Cyclohexane-1,3-dicarboxylic acidAnhydride formation, diesterification, enzymatic desymmetrization, modified Curtius rearrangement, hydrolysis, deprotection20-40%Predominantly cis[1]
4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamineCondensation to β-enaminoketone, reduction with sodium in THF/isopropyl alcohol75% (for the amino alcohol precursor)89:11[2][3]
1,3-cyclohexanedione and benzylamineCondensation to β-enaminoketone, reduction with sodium in THF/isopropyl alcohol77% (for the amino alcohol precursor)Not specified[2][3]

Experimental Protocols

Protocol 1: Synthesis via Enzymatic Desymmetrization and Curtius Rearrangement [1]

This multi-step synthesis starts with a mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid and proceeds with good overall yields.

  • Anhydride Formation: A mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid is converted to cis-cyclohexane-1,3-dicarboxylic anhydride.

  • Diesterification: The anhydride is converted to the corresponding cis-cyclohexane-1,3-dicarboxylic acid diester.

  • Enzymatic Hydrolysis: The diester undergoes enzymatic hydrolytic desymmetrization using Lipase AY-30 to yield cis-1,3-cyclohexanedicarboxylic acid monoester in high enantiomeric excess.

  • Modified Curtius Rearrangement: The monoester is subjected to a modified Curtius-type reaction to give 3-(t-butoxycarbonyl)amino-1-cyclohexane carboxylic acid.

  • Hydrolysis and Deprotection: The resulting N-Boc protected amino ester is hydrolyzed and deprotected to yield the final optically pure this compound.

Protocol 2: Synthesis via Reduction of β-Enaminoketones [2][3]

This protocol describes the synthesis of the precursor cis-3-aminocyclohexanol.

  • β-Enaminoketone Formation: A solution of a 1,3-cyclohexanedione (e.g., 4,4-dimethyl-1,3-cyclohexanedione) and an amine (e.g., (S)-α-methylbenzylamine) in toluene is refluxed with azeotropic removal of water using a Dean-Stark trap. The resulting β-enaminoketone is purified by crystallization.

  • Reduction: The purified β-enaminoketone is reacted with sodium in a mixture of THF and isopropyl alcohol at room temperature. This reaction yields a diastereomeric mixture of the corresponding amino alcohols.

  • Separation: The cis and trans isomers of the 3-aminocyclohexanol can be separated by column chromatography. For the reaction starting with 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine, the cis-isomer was the major product.

Visualizations

experimental_workflow_curtius start cis/trans-Cyclohexane- 1,3-dicarboxylic acid anhydride cis-Cyclohexane-1,3- dicarboxylic anhydride start->anhydride Heat diester cis-Cyclohexane-1,3- dicarboxylic acid diester anhydride->diester Alcohol, Acid catalyst monoester cis-1,3-Cyclohexanedicarboxylic acid monoester diester->monoester Lipase AY-30 nboc 3-(t-butoxycarbonyl)amino- 1-cyclohexane carboxylic acid monoester->nboc Modified Curtius Rearrangement final_product cis-3-Aminocyclohexane- carboxylic acid nboc->final_product Hydrolysis & Deprotection

Caption: Synthesis of this compound via Curtius rearrangement.

experimental_workflow_reduction start_dione 1,3-Cyclohexanedione enaminoketone β-Enaminoketone start_dione->enaminoketone start_amine Amine start_amine->enaminoketone Toluene, reflux amino_alcohol_mix Diastereomeric mixture of 3-aminocyclohexanols enaminoketone->amino_alcohol_mix Na, THF/iPrOH cis_amino_alcohol cis-3-Aminocyclohexanol amino_alcohol_mix->cis_amino_alcohol Column chromatography trans_amino_alcohol trans-3-Aminocyclohexanol amino_alcohol_mix->trans_amino_alcohol Column chromatography final_product cis-3-Aminocyclohexane- carboxylic acid cis_amino_alcohol->final_product Oxidation

Caption: Synthesis of this compound via β-enaminoketone reduction.

troubleshooting_logic low_yield Low Overall Yield? check_anhydride Check Anhydride Formation (Complete water removal?) low_yield->check_anhydride Yes check_ester Check Diesterification (Excess alcohol?) check_anhydride->check_ester Issue Resolved? No check_enzyme Optimize Enzymatic Step (pH, temp, enzyme?) check_ester->check_enzyme Issue Resolved? No check_curtius Check Curtius Rearrangement (Anhydrous conditions?) check_enzyme->check_curtius Issue Resolved? No check_deprotection Check Final Steps (Reaction completion?) check_curtius->check_deprotection Issue Resolved? No

Caption: Troubleshooting logic for low yield in the multi-step synthesis.

References

Technical Support Center: Purification of cis-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of cis-3-aminocyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of this compound from its trans isomer.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis- and trans-3-aminocyclohexanecarboxylic acid challenging?

The separation of these geometric isomers is difficult due to their identical molecular weights and functional groups. This results in very similar physicochemical properties, such as boiling point, polarity, and solubility, making their separation by standard techniques like fractional distillation or simple crystallization challenging. The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures.

Q2: What are the primary methods for purifying this compound from its trans isomer?

The most common and effective strategies for separating these isomers include:

  • Selective Crystallization: This method relies on differences in the solubility of the cis and trans isomers, or their derivatives, in a specific solvent or solvent mixture.

  • Derivatization followed by Separation: By converting the amino or carboxylic acid group into a bulkier derivative, the differences in the physical properties of the cis and trans isomers can be magnified, facilitating separation by crystallization or chromatography.

  • Preparative Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer high resolving power for separating isomers, especially for analytical and small-scale preparative work.

Q3: Is it necessary to protect the amino or carboxylic acid group before purification?

While not always mandatory, protecting the amino group (e.g., as a Boc- or Z-derivative) is a highly recommended strategy.[1] Derivatization can alter the crystal packing and solubility properties of the isomers, often enhancing the differences between them and leading to more efficient separation by crystallization. Similarly, esterification of the carboxylic acid can be used to facilitate separation.

Q4: Can I use fractional distillation for this separation?

Fractional distillation is generally not a practical method for separating cis- and trans-3-aminocyclohexanecarboxylic acid due to their high melting points and the likelihood of decomposition at the required temperatures. Furthermore, the boiling points of the isomers are expected to be very close, necessitating highly efficient and long fractionating columns, which are often not feasible for this application.

Troubleshooting Guides

Troubleshooting Poor Separation via Crystallization

Problem: The cis- and trans- isomers are co-crystallizing, resulting in low purity of the desired cis isomer.

Possible Cause Suggested Solution
Inappropriate Solvent System The chosen solvent may not provide a sufficient solubility difference between the cis and trans isomers (or their derivatives).
Troubleshooting Steps:
1. Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., water, alcohols, ethyl acetate, acetone, and mixtures thereof). The solubility of amino acids is often highest in water and decreases in semi-polar organic solvents.[2]
2. Solvent/Anti-Solvent System: Try dissolving the mixture in a good solvent and then slowly adding an anti-solvent to induce selective precipitation of one isomer.
3. pH Adjustment: The solubility of amino acids is pH-dependent.[2] Adjusting the pH of an aqueous solution may selectively precipitate one isomer.
Suboptimal Crystallization Conditions Rapid cooling or high supersaturation can lead to the entrapment of impurities and poor selectivity.
Troubleshooting Steps:
1. Slow Cooling: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
2. Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution at a constant temperature.
3. Seeding: Introduce a small crystal of the pure desired isomer to a supersaturated solution to encourage selective crystallization.
Isomers are in Free Amino Acid Form The inherent similarities between the underivatized isomers may prevent effective separation by crystallization.
Troubleshooting Steps:
1. Derivatization: Protect the amino group with a bulky protecting group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z). The resulting derivatives often have significantly different crystallization properties. Crystals of cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid have been successfully obtained from ethyl acetate.[3]
2. Salt Formation: Convert the amino acids into salts (e.g., hydrochlorides). The different spatial arrangements of the isomers can lead to different crystal lattice energies and solubilities of their salts. For related cyclohexanediamines, separation of their dihydrochloride salts in methanol has been effective.[4]
Troubleshooting Inefficient Chromatographic Separation

Problem: The peaks for the cis and trans isomers are overlapping or showing poor resolution in preparative HPLC.

Possible Cause Suggested Solution
Incorrect Column or Mobile Phase The chosen stationary and mobile phases may not provide adequate selectivity for the isomers.
Troubleshooting Steps:
1. Column Selection: For separating underivatized amino acids, consider mixed-mode or ion-pair chromatography.[5][6] For derivatized (e.g., Boc-protected) isomers, a standard reversed-phase column (C18 or C8) may be effective.
2. Mobile Phase Optimization:
- Reversed-Phase: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve resolution.
- pH Control: The retention of amino acids is highly sensitive to the pH of the mobile phase. Adjust the pH of the aqueous buffer to control the ionization state of the amino and carboxyl groups.
- Ion-Pairing Agents: For underivatized amino acids, adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution.
Column Overloading Injecting too much sample onto the column can lead to peak broadening and loss of resolution.
Troubleshooting Steps:
1. Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.
2. Perform a Loading Study: Systematically increase the injection volume to determine the maximum sample load that can be applied without compromising resolution.
3. Scale Up Correctly: If moving from an analytical to a preparative column, ensure the column dimensions, flow rate, and sample load are scaled up appropriately.

Experimental Protocols

Protocol 1: Purification via Derivatization and Selective Crystallization

This protocol is based on the principle that Boc-protected isomers may exhibit different solubilities, a common strategy for separating similar compounds.

1. Boc-Protection of the Isomer Mixture: a. Dissolve the cis/trans mixture of 3-aminocyclohexanecarboxylic acid in a suitable solvent (e.g., a mixture of 1,4-dioxane and water). b. Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group. c. Add di-tert-butyl dicarbonate (Boc)₂O portion-wise to the reaction mixture at room temperature. d. Stir the reaction for several hours or overnight until the starting material is consumed (monitor by TLC or LC-MS). e. Acidify the reaction mixture (e.g., with citric acid or dilute HCl) and extract the Boc-protected product with an organic solvent like ethyl acetate. f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude Boc-protected isomer mixture.

2. Selective Crystallization: a. Dissolve the crude Boc-protected mixture in a minimum amount of a hot solvent. Ethyl acetate is a good starting point, as it has been used to crystallize the pure cis-Boc-derivative.[3] Other solvents to screen include isopropanol, acetone, and acetonitrile. b. Allow the solution to cool slowly to room temperature. If no crystals form, place the solution at 4°C. c. Collect the resulting crystals by filtration. d. Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine which isomer has preferentially crystallized. e. Recrystallize the solid from the same or a different solvent system to improve purity.

3. Deprotection (if necessary): a. Dissolve the purified Boc-protected cis-isomer in a suitable solvent (e.g., dichloromethane or 1,4-dioxane). b. Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. c. Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS). d. Evaporate the solvent and excess acid. The product will be the corresponding salt (e.g., TFA or HCl salt). e. The free amino acid can be obtained by neutralization or by using an ion-exchange resin.

Protocol 2: Preparative HPLC Separation

This protocol provides a general starting point for developing a preparative HPLC method for separating the underivatized isomers.

1. Sample Preparation: a. Dissolve the cis/trans mixture of 3-aminocyclohexanecarboxylic acid in the mobile phase at a known concentration. b. Filter the sample through a 0.45 µm filter before injection.

2. HPLC System and Conditions (Starting Point):

Parameter Suggested Condition
Column Mixed-mode (Reversed-Phase/Cation-Exchange) or Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Formic Acid or Trifluoroacetic Acid in Acetonitrile
Gradient Start with a shallow gradient (e.g., 0-15% B over 20-30 minutes)
Flow Rate 4-5 mL/min (for a 10 mm ID column)
Detection UV at a low wavelength (e.g., 200-210 nm) or Evaporative Light Scattering Detector (ELSD)
Injection Volume Start with a small injection (e.g., 100 µL) and perform a loading study to optimize.

3. Method Development and Optimization: a. Perform an initial run with the starting conditions to determine the retention times of the isomers. b. Adjust the gradient steepness and mobile phase composition to maximize the resolution between the two peaks. c. Once analytical separation is achieved, scale up to preparative scale by increasing the injection volume and/or concentration. d. Collect the fractions corresponding to the cis and trans isomers. e. Combine the fractions containing the pure cis isomer and remove the solvent by lyophilization or rotary evaporation.

Data Summary

Purification Method Typical Purity Expected Yield Throughput Key Considerations
Selective Crystallization (with Derivatization) >98% (after recrystallization)Moderate to HighHighRequires successful derivatization; method development involves extensive solvent screening.
Preparative HPLC >99%Low to ModerateLow to ModerateHigh resolution is possible; requires specialized equipment; can be costly in terms of solvents and column wear for large quantities.
Salt Formation and Crystallization Variable (>95%)ModerateHighDepends on significant solubility differences between the diastereomeric salts.

Visualizations

Experimental Workflow for Purification

G General Purification Workflow for this compound cluster_start cluster_methods cluster_separation cluster_analysis cluster_final cluster_end start Mixture of cis/trans 3-Aminocyclohexanecarboxylic Acid deriv Method A: Derivatization (e.g., Boc-protection) start->deriv prep_hplc Method B: Direct Preparative HPLC start->prep_hplc salt_form Method C: Salt Formation start->salt_form cryst Selective Crystallization deriv->cryst hplc_sep Chromatographic Separation prep_hplc->hplc_sep salt_cryst Selective Crystallization of Salts salt_form->salt_cryst analysis1 Purity Analysis (HPLC, NMR) cryst->analysis1 isolate Fraction Collection & Solvent Removal hplc_sep->isolate analysis3 Purity Analysis (HPLC, NMR) salt_cryst->analysis3 deprotect Deprotection (if needed) analysis1->deprotect If pure analysis2 Purity Analysis (HPLC, NMR) end_product Pure this compound analysis2->end_product If pure neutralize Neutralization (if needed) analysis3->neutralize If pure deprotect->end_product isolate->analysis2 neutralize->end_product G Troubleshooting Logic for Poor Crystallization Purity start Low Purity after Initial Crystallization q1 Was the starting material derivatized or a salt? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Was a systematic solvent screen performed? yes1->q2 action1 Consider derivatization (e.g., Boc, Z) or salt formation (e.g., HCl) no1->action1 action1->q2 yes2 Yes q2->yes2 no2 No q2->no2 q3 Were crystallization conditions optimized? yes2->q3 action2 Screen a range of solvents and solvent/anti-solvent systems. Consider pH adjustment for aqueous systems. no2->action2 action2->q3 yes3 Yes q3->yes3 no3 No q3->no3 recryst Recrystallize the material from a different solvent system. yes3->recryst action3 Try slower cooling rates, slow evaporation, or seeding with pure crystals. no3->action3 action3->recryst end Improved Purity recryst->end

References

Technical Support Center: Synthesis of 3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminocyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-aminocyclohexanecarboxylic acid?

A1: The most prevalent and industrially scalable method for synthesizing 3-aminocyclohexanecarboxylic acid is the catalytic hydrogenation of 3-aminobenzoic acid. An alternative, though less direct, route involves the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid, followed by the hydrogenation of the aromatic ring.

Q2: What are the primary side products I should be aware of during the synthesis of 3-aminocyclohexanecarboxylic acid via catalytic hydrogenation?

A2: The main side products of concern include:

  • Incomplete hydrogenation products: Residual 3-aminobenzoic acid or partially hydrogenated intermediates.

  • Diastereomeric isomers: The formation of both cis- and trans-3-aminocyclohexanecarboxylic acid is a significant issue. The undesired isomer is often the most abundant side product.

  • Hydrogenolysis byproducts: Although less common, cleavage of the C-N or C-C bond can lead to byproducts such as cyclohexanecarboxylic acid or other degradation products.

  • Amino alcohol formation: Over-reduction of the carboxylic acid group can yield 3-aminocyclohexylmethanol.

  • Impurities from starting materials: If starting from 3-nitrobenzoic acid, impurities like 2-nitrobenzoic acid and 4-nitrobenzoic acid can be carried through the synthesis, resulting in the corresponding isomeric aminocyclohexanecarboxylic acids.

Q3: How can I control the diastereoselectivity (cis vs. trans) of the final product?

A3: Controlling the cis/trans ratio is a critical challenge. The choice of catalyst and reaction conditions plays a crucial role. For instance, different catalysts (e.g., Rhodium vs. Ruthenium) and solvents can influence the stereochemical outcome. Generally, thermodynamic control (higher temperatures, longer reaction times) may favor the more stable isomer, while kinetic control (lower temperatures, more reactive catalysts) may favor the other.

Troubleshooting Guides

Issue 1: Incomplete Hydrogenation of the Aromatic Ring

Symptom: Presence of starting material (3-aminobenzoic acid) or other aromatic intermediates in the final product, as detected by techniques like NMR or HPLC.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Catalyst Inactivity or Poisoning Use a fresh batch of high-quality catalyst. Ensure starting materials and solvents are free of impurities, especially sulfur compounds, which can poison noble metal catalysts. Consider increasing the catalyst loading.
Insufficient Hydrogen Pressure Increase the hydrogen pressure within the safe limits of the reactor. Ensure proper agitation to maximize gas-liquid mass transfer.
Suboptimal Temperature While higher temperatures can increase the reaction rate, they may also promote side reactions. Optimize the temperature to find a balance between reaction rate and selectivity. A typical range is 60-70°C.[1]
Inadequate Reaction Time Monitor the reaction progress using TLC or HPLC and ensure it is allowed to proceed to completion. Hydrogen uptake should cease before stopping the reaction.
Issue 2: Poor Diastereoselectivity (Unfavorable cis/trans Ratio)

Symptom: The desired isomer is not the major product, or the mixture of isomers is difficult to separate.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Inappropriate Catalyst The choice of catalyst metal and support is critical for stereocontrol. Rhodium and Ruthenium-based catalysts are commonly used. Experiment with different catalysts (e.g., Rh/C, Ru/C, PtO2) to determine the optimal one for the desired isomer.
Suboptimal Reaction Conditions Temperature and pressure can significantly influence the diastereomeric ratio. Systematically vary these parameters to optimize for the desired isomer. Lower temperatures often favor the kinetically controlled product.
Solvent Effects The polarity and coordinating ability of the solvent can affect the way the substrate interacts with the catalyst surface, thereby influencing the stereochemical outcome. Screen various solvents such as water, alcohols, or acetic acid.
Issue 3: Formation of Hydrogenolysis or Over-reduction Byproducts

Symptom: Identification of byproducts such as cyclohexanecarboxylic acid or 3-aminocyclohexylmethanol in the product mixture.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Harsh Reaction Conditions High temperatures and pressures can promote hydrogenolysis and over-reduction. Employ milder conditions to minimize these side reactions.
Catalyst Choice Some catalysts are more prone to inducing hydrogenolysis. For example, Palladium-based catalysts can sometimes be more active for hydrogenolysis than Rhodium or Ruthenium.
Acidic or Basic Additives The pH of the reaction mixture can influence the formation of byproducts. The addition of small amounts of acid or base can sometimes suppress unwanted side reactions.

Experimental Protocols

Catalytic Hydrogenation of 3-Aminobenzoic Acid

This protocol is adapted from the synthesis of 4-aminocyclohexanecarboxylic acid and should be optimized for the 3-amino isomer.[2]

Materials:

  • 3-Aminobenzoic acid

  • 10% Rhodium-on-carbon (Rh/C) catalyst

  • Deionized water

  • Hydrogen gas

  • Pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • In a suitable pressure reactor vessel, dissolve 3-aminobenzoic acid in deionized water.

  • Carefully add the 10% Rh/C catalyst to the solution. The catalyst loading may need to be optimized, but a starting point is typically 5-10% by weight relative to the substrate.

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to separate the desired isomer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve 3-Aminobenzoic Acid in Water start->dissolve add_catalyst Add Rh/C Catalyst dissolve->add_catalyst seal_purge Seal and Purge Reactor add_catalyst->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor H₂ Uptake heat_stir->monitor cool_vent Cool and Vent Reactor monitor->cool_vent Reaction Complete filter Filter to Remove Catalyst cool_vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Recrystallization concentrate->purify end End Product purify->end troubleshooting_logic cluster_incomplete Incomplete Reaction cluster_selectivity Poor Selectivity cluster_byproducts Byproduct Formation start Problem Encountered incomplete Incomplete Hydrogenation start->incomplete selectivity Poor Diastereoselectivity start->selectivity byproducts Hydrogenolysis/ Over-reduction start->byproducts check_catalyst Check Catalyst Activity incomplete->check_catalyst Possible Cause check_conditions Adjust T & P incomplete->check_conditions Possible Cause change_catalyst Screen Catalysts selectivity->change_catalyst Possible Cause optimize_conditions Optimize T, P, Solvent selectivity->optimize_conditions Possible Cause milder_conditions Use Milder Conditions byproducts->milder_conditions Possible Cause catalyst_choice Change Catalyst byproducts->catalyst_choice Possible Cause

References

troubleshooting low coupling efficiency of cis-3-Aminocyclohexanecarboxylic acid in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the low coupling efficiency of cis-3-Aminocyclohexanecarboxylic acid and other sterically hindered amino acids in SPPS.

Troubleshooting Guides

Issue: Low coupling efficiency of this compound

This guide addresses the common problem of obtaining a low yield of the desired peptide when incorporating the sterically hindered, cyclic amino acid, this compound.

Question 1: I am experiencing a low yield of my target peptide after attempting to couple this compound. A Kaiser test on the resin beads is positive (blue), indicating incomplete coupling. What are the likely causes and how can I resolve this?

Answer:

A positive Kaiser test after coupling indicates the presence of unreacted primary amines on the resin, confirming that the coupling of this compound was inefficient. The primary reason for this is the steric hindrance posed by the cyclic structure of this β-amino acid, which slows down the kinetics of the coupling reaction.

Troubleshooting Workflow:

G start Positive Kaiser Test after Coupling This compound q1 Is your coupling reagent optimized for sterically hindered amino acids? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using standard coupling times? a1_yes->q2 sol1 Switch to a more potent coupling reagent: HATU, HBTU, PyBOP, or COMU. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Increase coupling time (e.g., 2-4 hours or overnight). Perform a double coupling. a2_yes->sol2 q3 Are you using standard reagent concentrations? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Increase the concentration of the amino acid and coupling reagent (e.g., 5 equivalents). a3_yes->sol3 q4 Are you performing the reaction at room temperature? a3_no->q4 sol3->q4 a4_yes Yes q4->a4_yes end_node Re-evaluate coupling efficiency with Kaiser test. q4->end_node No sol4 Consider microwave-assisted SPPS to enhance coupling kinetics. a4_yes->sol4 sol4->end_node

Caption: Troubleshooting workflow for low coupling efficiency.

Recommended Solutions:

  • Optimize Coupling Reagent: Standard coupling reagents like DIC/HOBt may be insufficient. For sterically hindered amino acids, more potent activating reagents are recommended.[1] HATU, HBTU, and PyBOP are commonly used for such challenging couplings.[2][3] COMU is another highly efficient and safer alternative to HOBt/HOAt-based reagents.[4] A systematic comparison of coupling reagents for cyclic β-sugar amino acids, which are structurally similar to this compound, found PyBOP to be a highly effective choice.[5]

  • Increase Reaction Time and/or Double Couple: The kinetics of coupling sterically hindered residues are slower.[6] Extending the coupling time to 2-4 hours or even overnight can improve the yield.[7] Alternatively, performing a "double coupling" – repeating the coupling step with a fresh solution of the amino acid and reagents – is a common strategy to drive the reaction to completion.[7][8]

  • Increase Reagent Concentration: Using a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin capacity) can increase the reaction rate.[8][9]

  • Consider Microwave-Assisted SPPS: Microwave energy can significantly accelerate coupling reactions, especially for sterically hindered amino acids.[10] This technique can reduce reaction times and improve coupling efficiency where conventional methods fail.[10]

  • Solvent Selection: Ensure the use of high-purity, fresh solvents. While DMF is standard, in some cases, using N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents can help to reduce peptide aggregation and improve reagent accessibility.[7]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

While optimal conditions can be sequence-dependent, uronium/aminium and phosphonium-based reagents are generally superior for sterically hindered amino acids.[11] Studies on analogous cyclic β-amino acids have shown PyBOP to be particularly effective.[5] HATU and COMU are also excellent choices due to their high reactivity and ability to minimize side reactions.[4][12]

Q2: Can I use carbodiimide reagents like DCC or DIC for this coupling?

While carbodiimides are cost-effective, they are generally less efficient for sterically hindered couplings and can lead to side reactions like N-acylurea formation.[12] If using DIC, the addition of an activating agent like Oxyma is strongly recommended to enhance reactivity and suppress racemization.[13] However, for a challenging residue like this compound, it is advisable to start with a more potent reagent like HATU or PyBOP.

Q3: What is "double coupling" and when should I use it?

Double coupling is the process of repeating the coupling step a second time before proceeding to the deprotection of the newly added amino acid. This is recommended when coupling sterically hindered amino acids, like this compound, or when a monitoring test (like the Kaiser test) indicates an incomplete reaction after the first coupling.[7][8]

Q4: Can peptide aggregation be a problem when using cyclic amino acids?

Yes, sequences containing bulky and hydrophobic residues can be prone to aggregation on the resin, which can hinder subsequent deprotection and coupling steps.[14] If you suspect aggregation is an issue, consider using chaotropic salts (e.g., LiCl) in the coupling mixture or using solvents like NMP that can disrupt secondary structures.[7]

Q5: Are there any specific side reactions to be aware of when coupling this compound?

The primary side reaction of concern is incomplete coupling, leading to deletion sequences. Racemization is a potential issue with any amino acid coupling, but the use of additives like HOBt or Oxyma, or reagents that incorporate them (like HBTU and HATU), significantly suppresses this.[11][15] For β-amino acids, the risk of epimerization can be different from α-amino acids, making the choice of a high-quality coupling reagent crucial.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

This table provides a qualitative and quantitative comparison of common coupling reagents used in SPPS, with a focus on their suitability for sterically hindered residues. The data is representative and compiled from various studies on difficult couplings.[5][13]

Coupling Reagent/SystemRelative ReactivityRacemization RiskAdvantagesDisadvantages
DIC/HOBt ModerateLow-ModerateCost-effectiveLess efficient for hindered couplings; byproduct removal can be an issue.
HBTU/DIEA HighLowWidely used, effective for many sequences.Can cause guanidinylation of the N-terminus if used in excess.[16]
HATU/DIEA or NMM Very HighVery LowExcellent for hindered couplings and rapid reactions.[12]More expensive than HBTU. Can also cause guanidinylation.[16]
PyBOP/DIEA HighVery LowExcellent for hindered couplings, less risk of guanidinylation. Shown to be effective for cyclic β-amino acids.[5]Byproducts can be difficult to remove.
COMU/DIEA Very HighVery LowSafer (non-explosive byproducts), highly soluble, and very efficient.[4][12]Higher cost.

Table 2: Representative Coupling Efficiency for a Cyclic β-Amino Acid

The following data is adapted from a study on the coupling of a cyclic β-sugar amino acid, which serves as a model for this compound. The efficiency was assessed by monitoring the formation of the active ester.[5]

Coupling Reagent SystemTime for Active Ester FormationStability of Active EsterOverall Assessment
HATU/DIEA ~ 15 minutesModerateGood
PyBOP/DIEA ~ 5 minutesHighExcellent
HOBt/DIC > 60 minutesLowPoor

Experimental Protocols

Protocol: Optimized Coupling of Fmoc-cis-3-Aminocyclohexanecarboxylic acid-OH in SPPS

This protocol outlines a recommended procedure for the efficient incorporation of Fmoc-cis-3-Aminocyclohexanecarboxylic acid-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-cis-3-Aminocyclohexanecarboxylic acid-OH (3-5 equivalents)

  • Coupling Reagent (e.g., HATU, PyBOP, or COMU) (3-5 equivalents)

  • Base: N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)

  • Solvent: High-purity N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in DMF

  • Kaiser test kit

Workflow Diagram:

Caption: Optimized SPPS workflow for a difficult coupling.

Procedure:

  • Resin Preparation: Start with the peptide-resin that has been subjected to Fmoc deprotection (treatment with 20% piperidine in DMF) to expose the free N-terminal amine, followed by thorough washing with DMF.

  • Activation Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-cis-3-Aminocyclohexanecarboxylic acid-OH (3-5 eq.) and the coupling reagent (e.g., HATU, 3-5 eq.) in DMF.

    • Add DIEA (6-10 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction:

    • Add the activation solution to the swelled and deprotected peptide-resin.

    • Agitate the mixture at room temperature for a minimum of 2 hours. For particularly difficult sequences, this time can be extended to 4 hours or overnight.

  • Washing:

    • Filter the reaction solution from the resin.

    • Wash the resin extensively with DMF (at least 3 times) to remove excess reagents and byproducts.

    • Wash the resin with DCM (3 times) and then again with DMF (3 times).

  • Monitoring (Kaiser Test):

    • Take a small sample of the resin beads (5-10 beads).

    • Perform a Kaiser test to check for the presence of free primary amines.

    • Negative Result (beads remain colorless or yellowish): The coupling is complete. Proceed to the Fmoc deprotection step for the next amino acid in your sequence.

    • Positive Result (beads turn blue): The coupling is incomplete. Proceed to step 6.

  • Double Coupling (if necessary):

    • If the Kaiser test is positive, repeat steps 2, 3, and 4 to perform a second coupling. This will help drive the reaction to completion.

    • After the second coupling and washing, you can proceed to the next deprotection step. It is generally not recommended to perform another Kaiser test after the second coupling as capping any remaining unreacted amines is often the next practical step in difficult syntheses.

References

Technical Support Center: Boc-protected cis-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-protected cis-3-Aminocyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of Boc-protected this compound?

A1: The stability of Boc-protected this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. This group is known to be:

  • Stable under basic and nucleophilic conditions.[][2]

  • Stable during catalytic hydrogenation.[]

  • Labile (prone to cleavage) under acidic conditions.[][2]

The unique bicyclic structure of the cis-3-aminocyclohexane carboxylic acid moiety is generally considered stable.[3]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability and prevent degradation, it is recommended to store Boc-protected this compound at 0-8°C in a tightly sealed container.[3] For extended storage, a dry, inert atmosphere (e.g., under argon or nitrogen) is advisable to minimize potential hydrolysis.

Q3: What are the primary degradation pathways for this compound?

A3: The most common degradation pathway is the acid-catalyzed cleavage of the Boc group. This can be initiated by strong acids, and in some cases, prolonged exposure to even weak acids can lead to deprotection. Thermal degradation can also occur at elevated temperatures, potentially leading to deprotection and other side reactions.[4]

Q4: What are common impurities that might be present in the material?

A4: Impurities can arise from the synthetic route or from degradation. Potential impurities include:

  • The free amine, this compound, resulting from premature deprotection.

  • Byproducts from the Boc protection reaction, such as unreacted starting materials.

  • Side-products from thermal or hydrolytic degradation.

Troubleshooting Guides

Issue 1: Unexpected Deprotection of the Boc Group

Symptoms:

  • Appearance of a more polar spot on a Thin Layer Chromatography (TLC) plate corresponding to the free amine.

  • Mass spectrometry (MS) data shows the presence of the deprotected compound.

  • Low yield of the desired Boc-protected product in a reaction.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Acidic Reagents or Solvents Ensure all reagents and solvents used in your reaction are free from acidic impurities. If an acidic reagent is necessary for another part of your molecule, consider if the Boc group is the appropriate protecting group for your synthetic strategy.
Acidic Workup Conditions During aqueous workup, avoid washing with acidic solutions (e.g., HCl wash) if you intend to keep the Boc group intact. Use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution).
Prolonged Reaction Times at Elevated Temperatures High temperatures can lead to thermal deprotection.[4] If your reaction requires heat, monitor the stability of the Boc-protected compound at the target temperature. Consider running the reaction for a shorter duration or at a lower temperature if possible.
Improper Storage Storing the compound at room temperature for extended periods, especially in a humid environment, can lead to slow hydrolysis. Ensure the compound is stored at the recommended 0-8°C.[3]
Issue 2: Poor Solubility

Symptoms:

  • Difficulty dissolving the compound in common organic solvents.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inappropriate Solvent Choice Boc-protected this compound is slightly soluble in water.[5] For organic reactions, try a range of solvents from non-polar (e.g., dichloromethane) to polar aprotic (e.g., DMF, DMSO). Gentle heating may improve solubility, but be mindful of potential thermal degradation.
Compound Purity Impurities can sometimes affect solubility. Consider purifying a small sample to see if the solubility characteristics improve.
Issue 3: Difficulty with Crystallization

Symptoms:

  • The purified product is an oil or a waxy solid instead of a crystalline powder.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Residual Solvents Ensure all solvents are thoroughly removed under high vacuum. Gentle heating may aid in the removal of residual solvents.
Presence of Minor Impurities Even small amounts of impurities can inhibit crystallization. Consider an additional purification step, such as flash chromatography.
Crystallization Conditions Experiment with different crystallization techniques. A patent for crystallizing oily Boc-amino acids suggests obtaining an oily concentrate, adding seed crystals, and then adding a weak polar solvent like n-hexane or diethyl ether for pulping.

Data Presentation

Table 1: General Stability of the Boc Protecting Group

ConditionStabilityNotes
Strong Acids (e.g., TFA, HCl) LabileRapid cleavage occurs.
Weak Acids (e.g., Acetic Acid) Moderately StableCleavage may occur over time or at elevated temperatures.
Bases (e.g., NaOH, Piperidine) StableGenerally resistant to basic conditions.[]
Nucleophiles (e.g., Amines, Hydrazines) StableThe Boc group is not susceptible to nucleophilic attack.[]
Catalytic Hydrogenation (e.g., H₂/Pd) StableOrthogonal to Cbz and other hydrogenolysis-labile groups.[]
Elevated Temperatures Potentially LabileThermal deprotection can occur, especially above 100°C.[4]

Experimental Protocols

Protocol 1: Assessment of Thermal Stability

This protocol provides a general method to assess the thermal stability of Boc-protected this compound.

  • Sample Preparation: Prepare three solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

  • Incubation:

    • Store one vial at the recommended storage temperature (2-8°C) as a control.

    • Store the second vial at an elevated temperature (e.g., 40°C).

    • Store the third vial at a higher temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots from each vial at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the aliquots by a stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to quantify the amount of the parent compound remaining and detect the formation of any degradation products.

Protocol 2: General RP-HPLC Method for Purity Assessment

This protocol can be used to assess the purity of the compound and monitor its stability.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be from 10% B to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

  • Analysis: The Boc-protected compound is expected to have a longer retention time than its deprotected (free amine) counterpart due to its increased hydrophobicity.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare solutions of Boc-protected This compound acid Acidic Conditions (e.g., 0.1 M HCl) prep->acid Expose to stress base Basic Conditions (e.g., 0.1 M NaOH) prep->base Expose to stress thermal Thermal Stress (e.g., 60°C) prep->thermal Expose to stress photo Photolytic Stress (UV/Vis light) prep->photo Expose to stress hplc RP-HPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points lcms LC-MS for Impurity Identification hplc->lcms Characterize degradants

Caption: Workflow for a forced degradation study.

troubleshooting_deprotection start Unexpected Deprotection Observed (TLC, MS, or low yield) cause1 Check for Acidic Reagents/ Solvents/Workup start->cause1 cause2 Review Reaction Temperature and Duration cause1->cause2 No solution1 Use neutral or basic conditions. Purify reagents if necessary. cause1->solution1 Yes cause3 Verify Storage Conditions cause2->cause3 No solution2 Reduce temperature or reaction time. Monitor reaction progress frequently. cause2->solution2 Yes solution3 Store at 0-8°C in a dry, inert atmosphere. cause3->solution3 Yes end Issue Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting unexpected Boc deprotection.

References

Technical Support Center: Fmoc-cis-3-Aminocyclohexanecarboxylic Acid Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the deprotection of Fmoc-cis-3-Aminocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes the Fmoc deprotection of cis-3-Aminocyclohexanecarboxylic acid challenging?

The deprotection of Fmoc-cis-3-Aminocyclohexanecarboxylic acid can be particularly challenging due to a combination of factors inherent to its structure. The cyclic and conformationally constrained nature of the cyclohexane ring can lead to significant steric hindrance, impeding the access of the piperidine base to the Fmoc group.[1] Additionally, peptides incorporating this amino acid may adopt stable secondary structures on the solid support, further reducing reagent accessibility and leading to incomplete deprotection.[1][2]

Q2: What are the signs of incomplete Fmoc deprotection?

Incomplete Fmoc deprotection typically manifests as the appearance of deletion sequences in the final peptide product, where the subsequent amino acid fails to couple to the un-deprotected N-terminus.[3] This results in a lower yield and purity of the target peptide.[4] Analytical techniques such as HPLC and mass spectrometry of the crude peptide will reveal the presence of these truncated impurities.

Q3: Can residual piperidine from the deprotection step cause side reactions?

Yes, residual piperidine can cause premature deprotection of the incoming Fmoc-protected amino acid in the subsequent coupling step.[5] This can lead to the formation of undesired side products and truncated peptide sequences.[5] Therefore, thorough washing of the resin after deprotection is critical to remove any remaining piperidine.[5]

Q4: Are there alternative bases to piperidine for the deprotection of sterically hindered amino acids?

While piperidine is the most common reagent for Fmoc deprotection, other bases can be considered for challenging sequences.[4] For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be effective for sterically hindered residues, often used in combination with piperidine to scavenge the dibenzofulvene (DBF) byproduct.[6] However, the use of stronger bases may increase the risk of side reactions.[7] Piperazine has also been investigated as a less reactive alternative to piperidine, which may minimize certain side reactions.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the Fmoc deprotection of this compound.

Symptom Potential Cause Recommended Solution(s)
Low yield of the target peptide and presence of deletion sequences. Incomplete Fmoc deprotection due to steric hindrance or peptide aggregation.1. Extended Deprotection Time: Increase the duration of the piperidine treatment. A common approach is a two-step deprotection: a short initial treatment (e.g., 1-5 minutes) followed by a longer treatment (e.g., 15-30 minutes).[6][9] 2. Elevated Temperature: Perform the deprotection at a slightly elevated temperature (e.g., 30-40 °C) to increase reaction kinetics. However, this should be done cautiously as it can also promote side reactions. 3. Use of a Stronger Base: Consider using a deprotection cocktail containing DBU (e.g., 2% DBU/2% piperidine in DMF).[6]
Presence of byproducts with a mass corresponding to double incorporation of the subsequent amino acid. Premature deprotection of the incoming Fmoc-amino acid by residual piperidine.Thorough Resin Washing: After the deprotection step, ensure rigorous washing of the resin with DMF (at least 5-6 times) to completely remove all traces of piperidine before the next coupling step.[5]
Difficulty in swelling the resin. Poor solvation of the peptide-resin conjugate.1. Choice of Solvent: Use N-methylpyrrolidone (NMP) instead of or in combination with DMF, as it can be a better swelling solvent for some sequences.[10] 2. Chaotropic Agents: In cases of severe aggregation, the addition of chaotropic agents like guanidinium chloride to the deprotection solution can help disrupt secondary structures.

Experimental Protocols

Standard Fmoc Deprotection Protocol
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial Deprotection: Treat the resin with a 20% piperidine solution in DMF for 5 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh 20% piperidine solution in DMF and agitate for 15-20 minutes.[9]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine.[5]

Modified Fmoc Deprotection Protocol for Hindered Amino Acids
  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.

  • Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 2% piperidine in DMF.

  • Deprotection: Treat the resin with the deprotection cocktail. Monitor the reaction progress using a colorimetric test (e.g., Kaiser test) to determine the optimal deprotection time.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF or NMP (at least 5-6 times).

Visual Aids

Deprotection_Workflow start Start: Fmoc-Protected Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF (5-6 times) deprotection->wash1 monitoring Monitor Deprotection (e.g., Kaiser Test) wash1->monitoring incomplete Incomplete Deprotection monitoring->incomplete Positive complete Complete Deprotection monitoring->complete Negative troubleshoot Troubleshooting: - Extend Time - Increase Temp - Use DBU incomplete->troubleshoot next_step Proceed to Next Coupling Step complete->next_step troubleshoot->deprotection Troubleshooting_Logic start Symptom: Low Yield / Deletion Sequences cause1 Potential Cause: Incomplete Deprotection start->cause1 cause2 Potential Cause: Peptide Aggregation start->cause2 solution1a Solution: Extend Deprotection Time cause1->solution1a solution1b Solution: Use Stronger Base (DBU) cause1->solution1b solution2a Solution: Use NMP as Solvent cause2->solution2a solution2b Solution: Add Chaotropic Agent cause2->solution2b

References

optimizing reaction conditions for cis-3-Aminocyclohexanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cis-3-Aminocyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Reaction Yield

Q1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields often stem from several factors related to the catalytic hydrogenation of the aromatic precursor (e.g., 3-aminobenzoic acid or 3-nitrobenzoic acid). Key areas to investigate include:

  • Catalyst Activity: The catalyst is the most critical component.

    • Quality: Ensure you are using a fresh, high-quality catalyst. Older catalysts can lose activity.[1]

    • Poisoning: The catalyst may be poisoned by impurities in the starting material, solvent, or hydrogen gas. Sulfur- and thiol-containing compounds are common poisons.[2] Consider purifying your starting material or using a guard column. If poisoning is suspected, filter the reaction mixture and add fresh catalyst.[2]

    • Loading: Inadequate catalyst loading can lead to incomplete conversion. A typical starting point is 5-10% w/w relative to the substrate.[1]

  • Reaction Conditions:

    • Hydrogen Pressure: Many hydrogenations require significant pressure to proceed efficiently. If you are using a hydrogen balloon, the pressure may be insufficient.[2] Transitioning to a high-pressure reactor, such as a Parr shaker, is often necessary.[1][2]

    • Temperature: The reaction temperature influences reaction rate and selectivity. For hydrogenation of aminobenzoic acids, temperatures are often elevated, for instance, in the range of 60-120°C.[3][4][5]

  • Solvent Choice: The substrate must be soluble in the reaction solvent. Polar solvents like methanol, ethanol, and water are commonly used.[1][2] If solubility is an issue, solvent mixtures or alternative solvents like ethyl acetate or THF can be tested.[1]

Issue 2: Poor Stereoselectivity (High Trans-Isomer Content)

Q2: I am observing a significant amount of the trans-isomer in my product. How can I improve the cis-selectivity?

A2: Achieving high cis-selectivity is a common challenge. The choice of catalyst and the reaction conditions are the primary factors that control the stereochemical outcome.

  • Catalyst Selection: Different catalysts exhibit different selectivities. Ruthenium (Ru) and Rhodium (Rh) catalysts are frequently used for the hydrogenation of substituted benzoic acids.[3] While literature for the 3-amino isomer is sparse, related hydrogenations of 4-aminobenzoic acid show that the catalyst support (e.g., Carbon vs. Alumina) and the metal itself are critical.[3] You may need to screen several catalysts to find the optimal one for cis-selectivity.

  • Reaction Conditions:

    • Temperature: Temperature can have a significant impact on the cis:trans ratio. It is reported in related syntheses that both lower (<85°C) and higher (>138°C) temperatures can lead to lower selectivity.[3]

    • Solvent and pH: The reaction medium can influence the conformation of the substrate on the catalyst surface. For aminobenzoic acids, hydrogenation is often performed under basic conditions (e.g., in a NaOH solution), which can affect selectivity.[3]

Table 1: Illustrative Effect of Catalyst and Temperature on Stereoselectivity (Note: Data is illustrative and should be confirmed experimentally.)

Catalyst (5% on Carbon)Temperature (°C)Pressure (bar)Cis:Trans RatioYield (%)
Rhodium (Rh/C)801585:1575
Rhodium (Rh/C)1001590:1088
Ruthenium (Ru/C)801570:3082
Ruthenium (Ru/C)1001575:2591
Palladium (Pd/C)1001550:5095

Issue 3: Incomplete Reaction

Q3: My reaction does not go to completion, and I observe significant amounts of starting material even after extended reaction times. What should I do?

A3: Incomplete conversion is typically related to catalyst deactivation or suboptimal reaction conditions.

  • System Purging: Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) before introducing the catalyst and hydrogen. Oxygen can deactivate the catalyst.

  • Agitation: Vigorous stirring is crucial in heterogeneous catalysis to ensure good contact between the substrate, hydrogen gas, and the catalyst surface.[1]

  • Re-evaluate Conditions: If the reaction stalls, consider increasing the hydrogen pressure, temperature, or catalyst loading.[1][2] Using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), might also be beneficial.[1][2]

Issue 4: Difficulty in Product Isolation and Purification

Q4: How can I effectively separate the cis-isomer from the trans-isomer and other impurities?

A4: Separation of cis/trans isomers can be challenging but is often achievable through chemical derivatization or physical separation techniques.

  • Selective Crystallization: The cis and trans isomers may have different solubilities in certain solvent systems. A careful screening of solvents may allow for the selective crystallization of the desired cis-isomer.

  • Derivatization: A common strategy is to protect the amino group (e.g., with a Boc group) and then perform a selective reaction, such as esterification.[3][6] The cis and trans isomers may react at different rates, or the resulting derivatives may have different physical properties (e.g., boiling point, solubility) that facilitate separation by chromatography or crystallization.[3][6] The protecting group can then be removed in a subsequent step.

Experimental Protocols & Workflows

General Synthesis Workflow

The overall process involves the hydrogenation of a suitable precursor followed by purification to isolate the desired cis-isomer.

start_end start_end process_step process_step purification_step purification_step analysis_step analysis_step A Starting Material (e.g., 3-Aminobenzoic Acid) B Prepare Reaction Mixture (Substrate, Solvent, Base) A->B C Charge Autoclave & Purge with N2 B->C D Add Catalyst (e.g., Rh/C) C->D E Catalytic Hydrogenation (Set T, P, stirring) D->E F Reaction Cooldown & Vent H2 E->F G Filter Catalyst F->G H Acidify Filtrate to Precipitate Product G->H I Isolate Crude Product (Filtration) H->I J Analyze Crude Mixture (NMR for cis:trans ratio) I->J K Purification (e.g., Recrystallization) J->K If purity is low L Final Product (this compound) J->L If purity is high K->L

Caption: General workflow for the synthesis and isolation of this compound.

Protocol 1: Catalytic Hydrogenation of 3-Aminobenzoic Acid

This is a representative protocol. Conditions should be optimized for your specific setup.

  • Vessel Preparation: To a high-pressure autoclave, add 3-aminobenzoic acid (1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., 10% aqueous NaOH) to dissolve the starting material. A typical solvent volume is 10-20 mL per gram of substrate.

  • Inerting: Seal the autoclave and purge the system with nitrogen gas (3 cycles) to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the catalyst (e.g., 5% Rh/C, 10% w/w).

  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 15 bar).[3]

  • Reaction: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 100°C).[3] Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Cool the vessel to room temperature and carefully vent the excess hydrogen.

    • Purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

    • Carefully acidify the filtrate with an acid (e.g., 3N HCl) to a pH of ~4-5 to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Troubleshooting Logic

This decision tree can help diagnose common issues during the hydrogenation step.

problem problem check check action action outcome outcome p1 Problem: Low Conversion / No Reaction c1 Is the catalyst fresh? p1->c1 c2 Is H2 pressure sufficient? c1->c2 Yes a1 Action: Use new batch of catalyst c1->a1 No c3 Is stirring adequate? c2->c3 Yes a2 Action: Use high-pressure reactor c2->a2 No c4 Any potential catalyst poisons? c3->c4 Yes a3 Action: Increase stir rate c3->a3 No a4 Action: Purify starting material c4->a4 Yes o1 Problem Resolved c4->o1 No, try ↑ Temp/Pressure a1->o1 a2->o1 a3->o1 a4->o1

References

preventing racemization during cis-3-Aminocyclohexanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-3-Aminocyclohexanecarboxylic acid. The focus is on preventing racemization and achieving high stereochemical purity.

Troubleshooting Guides

Issue: Low cis:trans Diastereomeric Ratio

Potential Cause Troubleshooting Step Expected Outcome
Non-stereoselective reduction method: Catalytic hydrogenation of an aromatic precursor like 3-aminobenzoic acid can often lead to a mixture of cis and trans isomers.Employ a diastereoselective hydrogenation method. The use of a chiral auxiliary, such as (S)-phenylglycine amide, can direct the hydrogenation to favor the formation of one diastereomer.An increase in the diastereomeric ratio, favoring the desired cis isomer.
Epimerization during workup or purification: Basic or acidic conditions can cause the stereocenters to epimerize, leading to a mixture of isomers.Maintain neutral pH during all extraction and purification steps. Use buffered solutions and avoid strong acids or bases.Preservation of the desired cis stereochemistry throughout the isolation process.
Incorrect choice of starting material for stereocontrol: The geometry of the precursor can significantly influence the stereochemical outcome of the reaction.For reductions, start with a precursor that sterically favors the approach of the reducing agent from the face that will yield the cis product. For example, a bulky protecting group on the amine can influence the direction of hydride attack.Improved diastereoselectivity in the final product.

Issue: High Degree of Racemization (Low Enantiomeric Excess)

Potential Cause Troubleshooting Step Expected Outcome
Use of a racemic starting material without a resolution step: Synthesizing from achiral precursors without an asymmetric step will result in a racemic mixture.Introduce a chiral resolution step. This can be done by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[1][2]Separation of the enantiomers, yielding the desired enantiopure this compound.
Racemization during activation or coupling reactions: If the synthesized amino acid is used in subsequent steps like peptide coupling, the activation of the carboxylic acid can lead to racemization.Use coupling reagents and conditions known to suppress racemization. Additives like HOBt or employing hindered bases can minimize this side reaction.Retention of enantiomeric purity during further synthetic transformations.
Ineffective enzymatic resolution: The chosen enzyme or reaction conditions may not be optimal for the kinetic resolution of the specific substrate.Screen a variety of lipases or proteases under different solvent and temperature conditions. Monitor the reaction progress to determine the optimal endpoint for achieving high enantiomeric excess of the unreacted substrate or the product.Identification of an efficient enzymatic method for obtaining the enantiopure target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main challenges lie in controlling both the relative (cis/trans) and absolute (R/S) stereochemistry at the two chiral centers (C1 and C3). Achieving a high diastereomeric excess for the cis isomer and a high enantiomeric excess for the desired enantiomer requires careful selection of the synthetic strategy and reaction conditions.

Q2: What are the principal strategies to obtain enantiomerically pure this compound?

A2: There are two main approaches:

  • Asymmetric Synthesis: This involves using a chiral starting material, a chiral auxiliary, or a chiral catalyst to introduce the desired stereochemistry during the synthesis.[3] An example is the diastereoselective hydrogenation of an enamine derived from a β-ketoester and a chiral amine.[4][5]

  • Chiral Resolution: This approach starts with a racemic or diastereomeric mixture of the product, which is then separated into its constituent enantiomers. Common methods include:

    • Diastereomeric Salt Formation: Reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts, which can be separated by crystallization due to their different solubilities.[1][2][6][7][8]

    • Enzymatic Resolution: Using an enzyme (e.g., a lipase) that selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer or the product.[9][10][11]

Q3: Can I synthesize the cis-isomer selectively from 3-aminobenzoic acid?

A3: Direct catalytic hydrogenation of 3-aminobenzoic acid typically yields a mixture of cis and trans isomers.[12] Achieving high cis selectivity often requires more sophisticated methods, such as directed hydrogenation where a coordinating group on the substrate interacts with the catalyst to direct the hydrogen addition from a specific face.

Q4: Which chiral resolving agents are recommended for 3-aminocyclohexanecarboxylic acid?

A4: The choice of resolving agent is often empirical and may require screening. For a racemic carboxylic acid, chiral amines like (R)- or (S)-1-phenylethylamine are commonly used.[1][2] For a racemic amine, chiral acids such as tartaric acid or mandelic acid are typical choices.[2] The success of the resolution depends on the ability of the resulting diastereomeric salts to form well-defined crystals with significantly different solubilities.

Q5: What is enzymatic desymmetrization and can it be applied here?

A5: Enzymatic desymmetrization is a technique where an enzyme selectively transforms one of two identical functional groups in a prochiral or meso compound, leading to a chiral product.[9][10][11][13] For the synthesis of this compound, one could envision starting with a meso-dicarboxylic acid derivative of cyclohexane and using an enzyme to selectively hydrolyze one of the ester groups, followed by conversion of the remaining ester to an amino group. This approach can theoretically provide high enantiomeric purity in a single step.

Experimental Protocols

Method 1: Diastereoselective Hydrogenation using a Chiral Auxiliary (Conceptual)

This protocol is based on the principle of using a chiral auxiliary to direct the stereochemical outcome of a hydrogenation reaction.

  • Synthesis of the Enamine Precursor:

    • React a suitable β-ketoester of cyclohexane with an enantiopure chiral amine, such as (S)-(-)-α-phenylethylamine, in a suitable solvent like toluene with azeotropic removal of water. This forms a chiral enamine.

  • Diastereoselective Hydrogenation:

    • Subject the purified enamine to catalytic hydrogenation. A heterogeneous catalyst like PtO₂ or Pd/C can be used.[4][5] The chiral auxiliary on the enamine will sterically hinder one face of the double bond, directing the hydrogen addition to the opposite face, thus favoring the formation of one diastereomer.

    • Reaction Conditions: Hydrogen pressure (e.g., 50 psi), temperature (e.g., room temperature), and solvent (e.g., ethanol or ethyl acetate) should be optimized.

  • Removal of the Chiral Auxiliary:

    • After hydrogenation, the chiral auxiliary is cleaved. For an auxiliary like phenylethylamine, this can often be achieved by hydrogenolysis over a palladium catalyst at a higher temperature and pressure.

  • Hydrolysis of the Ester:

    • The resulting ester is then hydrolyzed under mild basic or acidic conditions to yield the desired this compound.

Method 2: Chiral Resolution via Diastereomeric Salt Formation (General Procedure)

This protocol outlines the general steps for resolving a racemic mixture of N-protected this compound.

  • Protection of the Amino Group:

    • Protect the amino group of the racemic this compound with a suitable protecting group (e.g., Boc or Cbz) to prevent unwanted side reactions.

  • Formation of Diastereomeric Salts:

    • Dissolve the N-protected racemic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Add an equimolar amount of a chiral resolving agent, for example, (R)-(+)-1-phenylethylamine.

    • Stir the solution to allow for the formation of the diastereomeric salts.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

    • Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.

    • The purity of the crystallized salt can be improved by recrystallization.

  • Liberation of the Enantiopure Amino Acid:

    • Treat the purified diastereomeric salt with a dilute acid (e.g., HCl) to protonate the carboxylic acid and liberate the chiral amine.

    • Extract the chiral resolving agent into an organic solvent.

    • The enantiomerically enriched N-protected amino acid will remain in the aqueous layer.

  • Deprotection:

    • Remove the protecting group under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to obtain the enantiopure this compound.

Visualizations

Synthesis_Strategies cluster_asymmetric Asymmetric Synthesis cluster_resolution Chiral Resolution start_asym Achiral Starting Material chiral_step Diastereoselective Reaction (e.g., Hydrogenation with Chiral Auxiliary) start_asym->chiral_step diastereomer Enantioenriched cis-Product chiral_step->diastereomer final_product_asym Enantiopure This compound diastereomer->final_product_asym Deprotection start_res Racemic cis-Product resolution_step Resolution (e.g., Diastereomeric Salt Crystallization) start_res->resolution_step separated Separated Enantiomers resolution_step->separated final_product_res Enantiopure This compound separated->final_product_res

Caption: Key strategies for obtaining enantiopure this compound.

Racemization_Prevention cluster_synthesis Synthesis Phase cluster_workup Workup & Purification cluster_coupling Subsequent Reactions start Precursor reaction Stereoselective Reaction start->reaction product cis-Product reaction->product workup_step Extraction & Chromatography product->workup_step coupling_step Peptide Coupling product->coupling_step final_product Pure this compound product->final_product Isolation control_ph Maintain Neutral pH workup_step->control_ph Control suppress_rac Use Racemization Suppressants (e.g., HOBt) coupling_step->suppress_rac Control

Caption: Critical points for preventing racemization during synthesis and handling.

References

analytical methods to detect impurities in cis-3-Aminocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for detecting impurities in cis-3-Aminocyclohexanecarboxylic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Potential impurities can originate from the synthetic route or degradation. Common impurities may include:

  • trans-3-Aminocyclohexanecarboxylic acid: The corresponding trans-isomer is a common process-related impurity.

  • Starting material and reagents: Residual starting materials and reagents from the synthesis process.

  • Byproducts of the synthesis: These can include incompletely reacted intermediates or products from side reactions.

  • Degradation products: Formed during storage or under stress conditions (e.g., oxidation, hydrolysis). Forced degradation studies can help identify these.[1][2]

  • Enantiomeric impurities: If a specific enantiomer of this compound is required, the other enantiomer is a potential impurity.

Q2: Which analytical technique is best suited for separating the cis and trans isomers?

A2: High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is the most effective technique for separating stereoisomers like the cis and trans forms of 3-Aminocyclohexanecarboxylic acid.[3][4] Chiral HPLC columns are designed to differentiate between molecules with the same chemical formula but different spatial arrangements.

Q3: Why is derivatization necessary for the GC-MS analysis of amino acids like this one?

A3: Amino acids are polar and non-volatile, making them unsuitable for direct analysis by Gas Chromatography (GC). Derivatization is a chemical process that converts the polar functional groups (amine and carboxylic acid) into less polar and more volatile derivatives, allowing them to be vaporized and separated in the GC column.[5][6]

Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to quantify impurities?

A4: Yes, quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance and quantifying impurities without the need for a reference standard for each impurity.[7][8] It provides structural information that can help in the identification of unknown impurities.

Q5: What are the critical parameters to control in a chiral HPLC method?

A5: For successful chiral separations, it is crucial to control the mobile phase composition (including the type and concentration of organic modifier and any additives), column temperature, and flow rate. Small variations in these parameters can significantly impact the resolution of enantiomers and diastereomers.

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor resolution between cis and trans isomers Inappropriate chiral stationary phase.Screen different types of chiral columns (e.g., polysaccharide-based, macrocyclic antibiotic-based).
Suboptimal mobile phase composition.Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) concentration and adding acidic or basic modifiers.
High flow rate.Reduce the flow rate to allow for better interaction with the stationary phase.
Peak tailing Secondary interactions between the analyte and the stationary phase.Add a competitor (e.g., a small amount of acid or base) to the mobile phase to block active sites on the stationary phase.
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent retention times Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Changes in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.
Column degradation.Flush the column with a strong solvent or replace it if it's at the end of its lifetime.[5]
GC-MS Method Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No or low derivatization yield Presence of moisture in the sample or reagents.Ensure all glassware is dry and use anhydrous solvents and reagents. Dry the sample thoroughly before adding the derivatizing agent.[6]
Incorrect reaction temperature or time.Optimize the derivatization conditions according to the specific reagent used.
Multiple derivative peaks for a single analyte Incomplete derivatization or side reactions.Adjust the ratio of derivatizing agent to analyte and optimize the reaction conditions.
Poor peak shape Active sites in the GC liner or column.Use a deactivated liner and a high-quality capillary column.
Injection port temperature too low.Increase the injector temperature to ensure complete volatilization of the derivative.
NMR Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor signal-to-noise ratio for impurity peaks Low concentration of impurities.Increase the number of scans and use a higher field strength NMR instrument if available.
Inefficient shimming.Carefully shim the magnet to improve the magnetic field homogeneity.
Overlapping peaks of impurity and main compound Insufficient spectral resolution.Use a higher field strength NMR instrument. 2D NMR techniques like COSY and HSQC can help to resolve overlapping signals and identify the impurity structure.[7]
Inaccurate quantification Incorrectly set relaxation delay (d1).Ensure the relaxation delay is at least 5 times the longest T1 of the protons being quantified to allow for full relaxation between pulses.
Baseline distortion.Apply appropriate baseline correction algorithms during data processing.

Experimental Protocols

HPLC Method for Chiral Separation of 3-Aminocyclohexanecarboxylic Acid Isomers

This is a representative method and may require optimization for specific samples and instruments.

ParameterValue
Column Chiral Stationary Phase (e.g., Daicel CHIRALPAK® IA, or similar polysaccharide-based column)
Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm (if no chromophore, consider derivatization or alternative detectors like ELSD or CAD)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
GC-MS Method for Impurity Profiling (with Derivatization)
ParameterValue
Derivatization Reagent N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl
Derivatization Procedure 1. Dry a known amount of the sample (e.g., 1 mg) under a stream of nitrogen. 2. Add 100 µL of acetonitrile and 100 µL of MTBSTFA. 3. Heat at 100 °C for 2 hours in a sealed vial. 4. Cool to room temperature before injection.
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
Injector Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550
NMR Spectroscopy for Structural Elucidation and Quantification
ParameterValue
Instrument 400 MHz or higher NMR spectrometer
Solvent Deuterated water (D₂O) or Methanol-d₄ (CD₃OD)
Sample Preparation Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.
¹H NMR Experiment - Pulse Program: zg30 - Number of Scans: 16-64 (increase for low concentration impurities) - Relaxation Delay (d1): 5 s (for quantitative analysis) - Acquisition Time: ~3-4 s
¹³C NMR Experiment - Pulse Program: zgpg30 - Number of Scans: 1024 or more
2D NMR Experiments COSY, HSQC, HMBC for structural elucidation of unknown impurities.
Data Processing Apply Fourier transform, phase correction, and baseline correction. For quantitative analysis, integrate the signals of the main compound and the impurities.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis Sample cis-3-Aminocyclohexanecarboxylic Acid Sample HPLC Chiral HPLC Separation (cis/trans isomers) Sample->HPLC Dissolve in mobile phase Derivatization Derivatization (e.g., with MTBSTFA) Sample->Derivatization Dry and react NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Dissolve in deuterated solvent HPLC_Data Chromatogram (Peak Purity, Area %) HPLC->HPLC_Data UV Detection GCMS GC-MS Analysis (Volatile Impurities) Derivatization->GCMS GCMS_Data Mass Spectra (Impurity Identification) GCMS->GCMS_Data EI Ionization NMR_Data Spectra (Structure, Quantification) NMR->NMR_Data

Caption: Overall workflow for the analytical characterization of this compound.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues cluster_solutions Potential Solutions Start Analytical Problem Encountered Problem_Type Identify Problem Type Start->Problem_Type Poor_Res Poor Resolution Problem_Type->Poor_Res HPLC Peak_Tailing Peak Tailing Problem_Type->Peak_Tailing HPLC Retention_Shift Retention Time Shift Problem_Type->Retention_Shift HPLC No_Peak No/Low Peak Intensity Problem_Type->No_Peak GC-MS Bad_Shape Poor Peak Shape Problem_Type->Bad_Shape GC-MS Sol_HPLC_Mobile_Phase Optimize Mobile Phase Poor_Res->Sol_HPLC_Mobile_Phase Sol_HPLC_Column Change Column Poor_Res->Sol_HPLC_Column Peak_Tailing->Sol_HPLC_Mobile_Phase Retention_Shift->Sol_HPLC_Mobile_Phase Sol_Temp Control Temperature Retention_Shift->Sol_Temp Sol_GC_Deriv Check Derivatization No_Peak->Sol_GC_Deriv Sol_GC_Inlet Check GC Inlet Bad_Shape->Sol_GC_Inlet

Caption: A logical flow for troubleshooting common analytical issues.

References

Technical Support Center: Overcoming Solubility Challenges of cis-3-Aminocyclohexanecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with cis-3-Aminocyclohexanecarboxylic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common organic solvents?

This compound is a zwitterionic molecule, possessing both a carboxylic acid and an amino group. This structure leads to strong intermolecular hydrogen bonding, resulting in high crystal lattice energy and generally poor solubility in non-polar organic solvents. Its solubility is typically limited to polar protic solvents.

Q2: Why is my this compound not dissolving in methanol or ethanol?

While it exhibits some solubility in alcohols, it can be limited. Factors influencing this include the grade and water content of the solvent, the crystalline form of the acid, and the temperature. For many applications, the concentration required may exceed its intrinsic solubility even in these more compatible solvents.

Q3: Can I use solvents like DMSO or DMF to dissolve this compound?

Direct dissolution in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be challenging for the unprotected amino acid due to its zwitterionic nature. However, these solvents are often effective for protected derivatives (e.g., Boc- or Fmoc-protected), or when used as part of a co-solvent system or after converting the acid to a salt.

Q4: How does derivatization with Boc or Fmoc groups affect solubility?

Protecting the amino group with tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) groups eliminates the zwitterionic character of the molecule. This significantly improves solubility in a wider range of organic solvents, including methanol, DMF, and other solvents commonly used in peptide synthesis.[1][2][3][4]

Q5: Is salt formation a viable strategy to improve solubility in organic solvents?

Yes, converting the carboxylic acid to a salt can enhance its solubility. For instance, forming a salt with an organic or inorganic base can disrupt the crystal lattice and improve solubility in certain polar organic solvents. The choice of the counter-ion is crucial and will influence the solubility profile of the resulting salt.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Step Explanation
Compound crashes out of solution upon addition of a co-solvent. Solvent MiscibilityEnsure the selected co-solvents are miscible.Mixing immiscible solvents will lead to phase separation and precipitation of the compound.
Anti-solvent EffectGradually add the co-solvent while vigorously stirring.Rapid addition of a solvent in which the compound is less soluble (an anti-solvent) can cause localized supersaturation and precipitation.
Incomplete dissolution even with heating. Concentration Exceeds Solubility LimitReduce the concentration of the solute.The desired concentration may be higher than the thermodynamic solubility limit of the compound in that solvent at that temperature.
Insufficient Thermal EnergyIncrease the temperature, if the compound is thermally stable.Solubility of most solids increases with temperature. However, be cautious of potential degradation at elevated temperatures.
Formation of a gel or viscous solution. Strong Intermolecular InteractionsUse chaotropic agents like urea or guanidinium chloride in small amounts.These agents disrupt hydrogen bonding networks that can lead to gel formation, particularly at high concentrations.
Inconsistent solubility results between batches. PolymorphismCharacterize the crystalline form of the starting material (e.g., using XRD or DSC).Different crystalline polymorphs of the same compound can have significantly different solubilities.
ImpuritiesUse highly pure starting material and solvents.Impurities can affect the dissolution process and may act as nucleation sites for precipitation.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment (Salt Formation in situ)

This protocol describes the in-situ formation of a salt to improve the solubility of this compound in a polar protic solvent like methanol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • 1 M Sodium hydroxide in methanol

  • Stir plate and magnetic stir bar

  • pH indicator strips or a pH meter with a compatible electrode

Procedure:

  • Suspend the desired amount of this compound in methanol in a flask.

  • While stirring, slowly add the 1 M sodium hydroxide in methanol solution dropwise.

  • Monitor the apparent pH of the suspension.

  • Continue adding the base until the solid dissolves. The solution should become clear.

  • Be cautious not to add a large excess of the base, as it may affect downstream reactions.

Protocol 2: Derivatization with Boc Anhydride to Improve Solubility

This protocol details the protection of the amino group with a Boc group, which significantly enhances solubility in a wider range of organic solvents.

Materials:

  • This compound

  • Dioxane

  • 1 N Sodium hydroxide solution

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Suspend this compound in a mixture of dioxane and 1 N NaOH solution.

  • Stir the mixture until a clear solution is obtained.

  • Add di-tert-butyl dicarbonate to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • After the reaction is complete, collect any solid by filtration and dissolve it in water.

  • Acidify the aqueous solution to a pH of 4 using 3 N HCl.

  • Extract the aqueous phase with dichloromethane (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product as a white powder.[5] This product will be readily soluble in solvents like methanol.[1]

Quantitative Solubility Data

The following table summarizes the available and estimated solubility of this compound and its protected derivatives in various organic solvents.

Compound Solvent Solubility (g/L) Temperature (°C) Notes
This compoundWaterSlightly Soluble[5]25Zwitterionic nature limits solubility in many solvents.
This compoundMethanolPoorly Soluble25Some solubility, but may be insufficient for many applications.
This compoundEthanolPoorly Soluble25Similar to methanol.
This compoundAcetoneInsoluble25Generally insoluble in non-polar and less polar aprotic solvents.
This compoundDichloromethaneInsoluble25
Boc-cis-3-aminocyclohexanecarboxylic acidMethanolSoluble[1]25Boc protection significantly increases solubility.
Boc-cis-3-aminocyclohexanecarboxylic acidWater2.1[5]25
Fmoc-cis-3-aminocyclohexanecarboxylic acidDMFFavorable Solubility[2]25Fmoc protection enhances solubility in polar aprotic solvents.
Fmoc-cis-3-aminocyclohexanecarboxylic acidNMPFavorable Solubility25Commonly used in peptide synthesis.

Visual Guides

Troubleshooting_Workflow start Insoluble Compound strategy Select Solubility Enhancement Strategy start->strategy derivatization Derivatization (Boc/Fmoc) strategy->derivatization Non-ionic applications salt Salt Formation (pH Adjustment) strategy->salt Ionic applications cosolvent Co-solvent System strategy->cosolvent General purpose dissolved Compound Dissolved derivatization->dissolved salt->dissolved cosolvent->dissolved troubleshoot Troubleshoot (See Guide) dissolved->troubleshoot If precipitation occurs later

Caption: A logical workflow for selecting a strategy to overcome solubility issues.

Derivatization_Pathway cluster_unprotected Poor Solubility in Organic Solvents cluster_protected Improved Solubility in Organic Solvents unprotected This compound (Zwitterionic) boc Boc-protected derivative (Soluble in Methanol) unprotected->boc (Boc)2O, Base fmoc Fmoc-protected derivative (Soluble in DMF, NMP) unprotected->fmoc Fmoc-OSu, Base

Caption: Signaling pathway illustrating how derivatization improves solubility.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of cis- and trans-3-Aminocyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the geometric isomers, cis- and trans-3-Aminocyclohexanecarboxylic acid. These compounds are conformationally restricted analogs of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). Their rigid structures make them valuable tools for probing the distinct pharmacological profiles of components within the GABAergic system, particularly GABA transporters and receptors. This document synthesizes available experimental data to highlight the stereospecificity of their interactions and provides detailed experimental protocols for further investigation.

Key Findings

Data Presentation

The following table summarizes the quantitative data available for the inhibition of [3H]-GABA uptake by cis-3-Aminocyclohexanecarboxylic acid in various regions of the rat brain.

Brain RegionIC50 Value (μM) for this compoundReference
Cerebral Cortex25 ± 3[1]
Hippocampus28 ± 4[1]
Striatum30 ± 5[1]
Midbrain35 ± 6[1]
Hypothalamus42 ± 7[1]
Cerebellum50 ± 8[1]
Medulla/Pons60 ± 10[1]

Note: The trans-isomer was found to be a much weaker inhibitor of GABA uptake, but specific IC50 values were not provided in the cited literature.

Signaling Pathways and Mechanisms of Action

The differential activity of the cis- and trans-isomers on the GABA transporter has significant implications for synaptic transmission. By inhibiting the reuptake of GABA from the synaptic cleft, this compound increases the concentration and prolongs the action of GABA at postsynaptic receptors, leading to enhanced inhibitory neurotransmission.

GABA_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle VGAT GABA_cleft GABA Vesicle->GABA_cleft Release GABA_A GABA_A Receptor (Ionotropic) GABA_cleft->GABA_A Binds GABA_B GABA_B Receptor (Metabotropic) GABA_cleft->GABA_B Binds GAT1 GABA Transporter (GAT1) GABA_cleft->GAT1 Reuptake Cl- Influx\n(Hyperpolarization) Cl- Influx (Hyperpolarization) GABA_A->Cl- Influx\n(Hyperpolarization) G-protein signaling G-protein signaling GABA_B->G-protein signaling cluster_presynaptic cluster_presynaptic cis_ACHC cis-3-ACHC cis_ACHC->GAT1 Potent Inhibition trans_ACHC trans-3-ACHC trans_ACHC->GAT1 Weak Inhibition GABA_Uptake_Workflow cluster_prep Tissue Preparation cluster_incubation Incubation cluster_termination Termination and Lysis cluster_analysis Analysis start Start: Euthanize Rat and Dissect Brain slice Prepare 0.4 mm Coronal Slices start->slice preincubate Pre-incubate Slices in Krebs-Ringer Medium slice->preincubate incubate Incubate Slices with [3H]-GABA (50 nM) and Test Compound (cis- or trans-isomer) preincubate->incubate time Incubation Time: 10 minutes at 25°C incubate->time terminate Terminate Uptake by Rapid Filtration and Washing time->terminate lyse Lyse Tissue Slices terminate->lyse scintillation Quantify Radioactivity via Liquid Scintillation Counting lyse->scintillation calculate Calculate IC50 Values scintillation->calculate Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation of Bound and Free Ligand cluster_quantification Quantification start Start: Homogenize Brain Tissue centrifuge1 Centrifuge at 1,000 x g start->centrifuge1 centrifuge2 Centrifuge Supernatant at 20,000 x g centrifuge1->centrifuge2 wash Wash Pellet Multiple Times centrifuge2->wash resuspend Resuspend in Assay Buffer wash->resuspend incubate Incubate Membranes with Radioligand (e.g., [3H]muscimol for GABA_A) and Test Compound resuspend->incubate conditions Incubate at 4°C for 60 minutes incubate->conditions filter Rapid Filtration through Glass Fiber Filters conditions->filter wash_filters Wash Filters with Ice-Cold Buffer filter->wash_filters scintillation Measure Radioactivity on Filters wash_filters->scintillation analyze Calculate Ki Values scintillation->analyze

References

A Comparative Analysis of cis-3-Aminocyclohexanecarboxylic Acid and Gabapentin as GABA Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two gamma-aminobutyric acid (GABA) analogues: cis-3-Aminocyclohexanecarboxylic acid and gabapentin. While both are structurally related to the primary inhibitory neurotransmitter in the central nervous system, their mechanisms of action, pharmacokinetic profiles, and clinical applications diverge significantly. This document synthesizes available experimental data to facilitate a comprehensive understanding of their respective pharmacological characteristics.

At a Glance: Key Differences

FeatureThis compoundGabapentin
Primary Mechanism of Action Inhibition of GABA uptakeBinding to the α2δ-1 subunit of voltage-gated calcium channels
Direct GABA Receptor Interaction No significant direct interactionNo direct interaction with GABAA or GABAB receptors[1]
Primary Therapeutic Use (Investigational/Preclinical) Potential as a GABAergic modulatorTreatment of neuropathic pain and partial seizures[2][3][4][5][6]
Bioavailability Data not readily available~60% at 900 mg/day, decreasing with higher doses[7][8]
Protein Binding Data not readily available<3%[7]
Metabolism Data not readily availableNot metabolized[7][8]
Elimination Half-life Data not readily available5-7 hours[7][8]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and gabapentin lies in their molecular targets. While both are considered GABA analogues due to their structural similarities to GABA, their effects on the GABAergic system are mediated through distinct pathways.

This compound: The GABA Uptake Inhibitor

This compound functions by inhibiting the reuptake of GABA from the synaptic cleft. By blocking GABA transporters (GATs), it increases the concentration and prolongs the action of synaptically released GABA, thereby enhancing inhibitory neurotransmission. This mechanism is more directly aligned with modulating GABAergic tone compared to gabapentin.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 GABA Transporter (GAT) GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds to GAT GAT GABA_synapse->GAT Reuptake Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal cis_3 This compound cis_3->GAT Inhibits

Signaling pathway of this compound.

Gabapentin: The α2δ-1 Subunit Ligand

Contrary to what its name and structure might suggest, gabapentin does not bind to GABA receptors nor does it affect GABA synthesis, release, or reuptake at clinically relevant concentrations.[1] Instead, its primary mechanism of action is the high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels.[1][9] This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, leading to a decrease in calcium influx and subsequent release of excitatory neurotransmitters like glutamate.[1][10]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) a2d1 α2δ-1 Subunit VGCC->a2d1 Associated with Ca_influx Ca2+ Influx a2d1->Ca_influx Modulates Glutamate_release Glutamate Release Ca_influx->Glutamate_release Glutamate_receptor Glutamate Receptor Glutamate_release->Glutamate_receptor Gabapentin Gabapentin Gabapentin->a2d1 Binds to Excitatory_signal Excitatory Signal Glutamate_receptor->Excitatory_signal

Signaling pathway of gabapentin.

Quantitative Data: A Head-to-Head Look

Table 1: Binding Affinity

CompoundTargetLigandKd (nM)Reference
Gabapentinα2δ-1 subunit[3H]-Gabapentin59[1]
Gabapentinα2δ-2 subunit[3H]-Gabapentin153[1]
This compoundGABA TransporterData not available--

Table 2: Pharmacokinetic Parameters

ParameterGabapentinThis compound
Bioavailability~60% (900 mg/day), decreases with dose[7][8]Data not available
Tmax2-3 hours[7][8]Data not available
Protein Binding<3%[7]Data not available
MetabolismNone[7][8]Data not available
Elimination Half-life5-7 hours[7][8]Data not available
ExcretionRenal[7][8]Data not available

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of GABA analogues. Below are generalized methodologies for key experiments relevant to the mechanisms of action of this compound and gabapentin.

1. GABA Uptake Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the uptake of GABA into synaptosomes, which are isolated nerve terminals.

  • Objective: To determine the potency of this compound as a GABA uptake inhibitor.

  • Methodology:

    • Synaptosome Preparation: Isolate synaptosomes from rodent brain tissue (e.g., cortex or hippocampus) by differential centrifugation.

    • Incubation: Pre-incubate synaptosomes with varying concentrations of this compound or a vehicle control.

    • [3H]GABA Uptake: Initiate GABA uptake by adding a known concentration of radiolabeled [3H]GABA.

    • Termination: Stop the uptake reaction at a specific time point by rapid filtration and washing with ice-cold buffer.

    • Quantification: Measure the amount of [3H]GABA taken up by the synaptosomes using liquid scintillation counting.

    • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of GABA uptake.

A Isolate Synaptosomes B Pre-incubate with This compound A->B C Add [3H]GABA B->C D Incubate C->D E Filter and Wash D->E F Scintillation Counting E->F G Calculate IC50 F->G

Workflow for GABA uptake inhibition assay.

2. α2δ-1 Subunit Binding Assay

This radioligand binding assay measures the affinity of a compound for the α2δ-1 subunit of voltage-gated calcium channels.

  • Objective: To determine the binding affinity (Kd or Ki) of gabapentin for the α2δ-1 subunit.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a source rich in α2δ-1 subunits (e.g., pig or rat brain cortex, or cells overexpressing the subunit).

    • Incubation: Incubate the membranes with a fixed concentration of a radioligand known to bind to the α2δ-1 subunit (e.g., [3H]-gabapentin or [3H]-pregabalin) in the presence of varying concentrations of unlabeled gabapentin.

    • Equilibrium: Allow the binding reaction to reach equilibrium.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Perform saturation or competition binding analysis to determine the Kd or Ki values.

A Prepare Membranes with α2δ-1 Subunit B Incubate with [3H]-Gabapentin and unlabeled Gabapentin A->B C Reach Equilibrium B->C D Filter to Separate Bound/Free Ligand C->D E Scintillation Counting D->E F Calculate Kd/Ki E->F

Workflow for α2δ-1 subunit binding assay.

Conclusion

This compound and gabapentin, while both classified as GABA analogues, represent distinct pharmacological tools with different primary mechanisms of action. This compound directly modulates the GABAergic system by inhibiting GABA reuptake, a mechanism with potential for conditions characterized by deficient GABAergic neurotransmission. In contrast, gabapentin's therapeutic effects in neuropathic pain and epilepsy are attributed to its interaction with the α2δ-1 subunit of voltage-gated calcium channels, leading to a reduction in the release of excitatory neurotransmitters.

The lack of direct comparative studies highlights a significant knowledge gap. Future research directly comparing the efficacy and safety of these two compounds in relevant preclinical models would be invaluable for elucidating their relative therapeutic potential and guiding the development of novel GABAergic modulators. Researchers are encouraged to utilize the outlined experimental protocols to generate the data needed for a more complete and direct comparison.

References

A Comparative Guide to the Synthesis and NMR Validation of cis-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for cis-3-aminocyclohexanecarboxylic acid and its isomers, with a focus on validation using Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to offer a comparative analysis of product performance and detailed experimental data to support research and development in medicinal chemistry and drug design, where conformationally constrained amino acids are of significant interest.

Introduction

This compound is a cyclic β-amino acid, a class of compounds that has garnered considerable attention in pharmaceutical research. Its rigid cyclohexane backbone imparts conformational constraints, making it a valuable building block for peptidomimetics and other bioactive molecules. The stereochemical orientation of the amino and carboxylic acid groups is crucial for biological activity. Therefore, robust synthetic methods and accurate structural verification are paramount. This guide compares the synthesis of this compound with its trans isomer, as well as the corresponding 2- and 4-substituted analogues, providing key performance indicators and detailed NMR spectroscopic data for their unambiguous identification.

Synthetic Approaches: A Comparative Overview

The synthesis of aminocyclohexanecarboxylic acid isomers often involves the reduction of an aromatic precursor or the manipulation of stereochemistry from a cyclic starting material. Here, we compare common synthetic strategies for the 3-amino, 4-amino, and 2-amino isomers.

A plausible and efficient method for the synthesis of this compound involves the stereoselective reduction of a suitable precursor, often derived from 1,3-cyclohexanedicarboxylic acid. For comparison, the synthesis of the trans-4-aminocyclohexanecarboxylic acid frequently employs the catalytic hydrogenation of p-aminobenzoic acid, which can yield a mixture of cis and trans isomers requiring separation or isomerization. The synthesis of 2-aminocyclohexanecarboxylic acid isomers can be achieved through methods such as the alkali metal in ammonia reduction of pyrrolobenzodiazepine-5,11-diones.

CompoundStarting MaterialKey TransformationTypical YieldPurity
This compound cis-1,3-Cyclohexanedicarboxylic anhydrideCurtius rearrangementGoodHigh
trans-3-Aminocyclohexanecarboxylic acid 3-Oxocyclohexanecarboxylic acidReductive amination & separationModerateHigh after separation
cis-4-Aminocyclohexanecarboxylic acid p-Aminobenzoic acidCatalytic hydrogenation (e.g., Ru/C)Variable (often mixture)High after separation
trans-4-Aminocyclohexanecarboxylic acid p-Aminobenzoic acidCatalytic hydrogenation & isomerizationGood (after isomerization)>99%
cis-2-Aminocyclohexanecarboxylic acid Symmetrical diestersEnantioselective hydrolysisGoodHigh
trans-2-Aminocyclohexanecarboxylic acid Pyrrolobenzodiazepine-5,11-dionesAlkali metal in ammonia reductionGoodHigh

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of this compound starting from cis-1,3-cyclohexanedicarboxylic acid, proceeding through a protected amino acid intermediate.

Step 1: Synthesis of cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid

  • To a suspension of this compound (10 g, 69.8 mmol) in 1,4-dioxane (100 mL), add a 1N sodium hydroxide solution (41.9 mL, 105 mmol).

  • Stir the mixture until a clear solution is obtained (approximately 10 minutes).

  • Add di-tert-butyl dicarbonate (21.08 mL, 91 mmol) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Collect the resulting solid by vacuum filtration and dissolve it in water (150 mL).

  • Acidify the aqueous solution to a pH of 4 using 3N hydrochloric acid.

  • Extract the aqueous phase with dichloromethane (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid as a white powder.

Step 2: Deprotection to yield this compound

  • Dissolve the Boc-protected amino acid from Step 1 in a solution of 4N HCl in dioxane.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the hydrochloride salt of this compound.

  • Neutralize with a suitable base (e.g., ion-exchange resin or careful addition of a base like triethylamine) and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the pure zwitterionic product.

NMR Spectroscopic Validation: A Comparative Analysis

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of aminocyclohexanecarboxylic acid isomers. The chemical shifts (δ) and coupling constants (J) of the ring protons are highly sensitive to their stereochemical environment (axial vs. equatorial).

Key Differentiating Features in ¹H NMR:
  • Chemical Shift of Protons on Substituted Carbons: The chemical shift of the proton attached to the carbon bearing the amino group (CH-NH₂) and the carboxylic acid group (CH-COOH) is a key indicator of stereochemistry. Generally, equatorial protons resonate at a lower field (higher ppm) than their axial counterparts.

  • Coupling Constants: The magnitude of the coupling constants between adjacent protons provides definitive stereochemical information. Large axial-axial (Jaa) couplings (typically 10-13 Hz) are characteristic of a trans relationship between substituents in a chair conformation, while smaller axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings (typically 2-5 Hz) are observed for cis relationships.

Comparative NMR Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its isomers. Note that chemical shifts can vary slightly depending on the solvent and pH.

Table 2: ¹H NMR Chemical Shift Data (ppm) for Aminocyclohexanecarboxylic Acid Isomers in D₂O

ProtonThis compoundtrans-4-Aminocyclohexanecarboxylic Acid
CH-COOH ~2.3-2.5 (m)~2.1-2.3 (m)
CH-NH₂ ~3.0-3.2 (m)~2.6-2.8 (m)
Cyclohexane Ring Protons ~1.2-2.1 (m)~1.2-2.2 (m)

Note: Detailed multiplicity and coupling constant analysis is crucial for definitive assignment.

Table 3: ¹³C NMR Chemical Shift Data (ppm) for Aminocyclohexanecarboxylic Acid Isomers in D₂O

CarbonThis compound[1]trans-4-Aminocyclohexanecarboxylic Acid
C=O ~180-182~180-182
CH-COOH ~40-42~42-44
CH-NH₂ ~48-50~49-51
Cyclohexane Ring Carbons ~20-35~28-35

Note: The provided data for this compound is from a Bruker WH-90 instrument.[1] Data for other isomers is compiled from various sources and may have been recorded on different instruments.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent NMR validation of this compound.

G Synthesis and Validation Workflow cluster_synthesis Synthesis cluster_validation NMR Validation start Starting Material (cis-1,3-Cyclohexanedicarboxylic Acid Derivative) protect Protection of Functional Groups (e.g., Boc Protection) start->protect reaction Key Stereoselective Reaction (e.g., Curtius Rearrangement) protect->reaction deprotect Deprotection reaction->deprotect purify Purification (Crystallization/Chromatography) deprotect->purify product Final Product (this compound) purify->product nmr_prep Sample Preparation (Dissolution in Deuterated Solvent) product->nmr_prep Proceed to Validation h_nmr 1H NMR Spectroscopy nmr_prep->h_nmr c_nmr 13C NMR Spectroscopy nmr_prep->c_nmr analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) h_nmr->analysis c_nmr->analysis structure Structure Confirmation (cis-Stereochemistry Verified) analysis->structure G Stereochemistry-Activity Relationship Analogy cluster_isomers Isomers cluster_receptor Biological Target cluster_response Biological Response cis cis-Isomer (Correct Conformation) receptor Receptor Binding Pocket cis->receptor Specific Binding trans trans-Isomer (Incorrect Conformation) trans->receptor No/Weak Binding active Biological Activity receptor->active Signal Transduction inactive No Biological Activity receptor->inactive

References

A Comparative Study of cis-3-Aminocyclohexanecarboxylic Acid and Other Cyclic Amino Acids in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of cis-3-aminocyclohexanecarboxylic acid and other cyclic amino acids, with a focus on their role as conformationally restricted analogs of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By constraining the flexible structure of GABA within a cyclic framework, these molecules offer valuable tools for probing the structural requirements of GABA receptors and transporters, and serve as scaffolds for the development of novel therapeutics for neurological disorders.

Introduction to Cyclic Amino Acids as GABA Analogs

The therapeutic potential of modulating the GABAergic system is well-established, with drugs targeting GABA receptors being used as anxiolytics, sedatives, and anticonvulsants. However, the development of agents that can selectively target specific components of the GABAergic system, such as different receptor subtypes or the GABA transporters (GATs), remains a significant challenge. Cyclic amino acids, by virtue of their rigid structures, present specific conformations of the GABA pharmacophore to their biological targets. This conformational restriction can lead to enhanced potency and selectivity compared to the endogenous ligand, GABA.

This compound is a notable example of a cyclic β-amino acid that has been investigated for its interaction with the GABAergic system.[1] Its cyclohexane ring restricts the relative positions of the amino and carboxylic acid groups, mimicking a specific conformation of GABA. This guide will delve into the synthesis, conformational properties, and biological activity of this compound, and compare it with other important cyclic amino acids.

Conformational Analysis: The Key to Selectivity

The biological activity of cyclic amino acids is intrinsically linked to their conformational preferences. For this compound, the cyclohexane ring can adopt two primary chair conformations: one with the amino and carboxylic acid groups in diequatorial positions, and another with them in diaxial positions.

The equilibrium between these conformers is influenced by steric interactions and the potential for intramolecular hydrogen bonding between the amino and carboxyl groups, particularly in nonpolar environments. The diequatorial conformation is generally favored to minimize steric hindrance. However, the diaxial conformer can be stabilized by an intramolecular hydrogen bond. The specific conformation adopted by the molecule is critical for its interaction with the binding pockets of GABA receptors and transporters.

Comparative Biological Activity

The primary mechanism by which many cyclic amino acids exert their effects is through interaction with GABA transporters, thereby inhibiting the reuptake of GABA from the synaptic cleft and prolonging its inhibitory action.

A key study on the stereoisomers of this compound revealed a significant difference in their biological activity. The (1S,3R) isomer was found to be a potent inhibitor of GABA uptake, with a potency similar to that of GABA itself.[2] In contrast, the (1R,3S) isomer was at least 20 times less potent, highlighting the strict stereochemical requirements of the GABA transporter.[2]

For a quantitative comparison, the inhibitory activity of various cyclic amino acids on GABA uptake is summarized in the table below. It is important to note that these values are often determined in different experimental systems, which can influence the absolute numbers. However, the relative potencies provide valuable insights into structure-activity relationships.

CompoundRing SizeIsomerTargetIC₅₀ (µM)Reference(s)
This compound 6-membered(1S,3R)Neuronal GABA UptakePotency similar to GABA[2]
This compound 6-membered(1R,3S)Neuronal GABA Uptake> 20x less potent than (1S,3R)[2]
Nipecotic Acid6-membered(R)-GAT-1~10[3]
Guvacine6-membered-GAT-1~25[3]
cis-2-Aminocyclopentanecarboxylic Acid5-membered-GABA UptakePotent inhibitor
Gabapentin6-membered-α₂δ subunit of VGCCsIndirect GABAergic effects[1]

Note: IC₅₀ values can vary depending on the experimental conditions. VGCCs: Voltage-Gated Calcium Channels.

The data clearly indicates that both ring size and stereochemistry play a crucial role in determining the biological activity of cyclic GABA analogs.

Signaling Pathways and Experimental Workflows

The primary signaling pathway influenced by GABA uptake inhibitors is the GABAergic synapse. By blocking the reuptake of GABA, these compounds increase the concentration of GABA in the synaptic cleft, leading to enhanced activation of postsynaptic GABA receptors (GABA-A and GABA-B). This results in increased neuronal inhibition.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Exocytosis GABA_transporter GABA Transporter (GAT) Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->GABA_vesicle Ca²⁺ influx AP Action Potential AP->Ca_channel depolarization GABA->GABA_transporter Reuptake GABA_A_R GABA-A Receptor (Cl⁻ Channel) GABA->GABA_A_R binds GABA_B_R GABA-B Receptor (GPCR) GABA->GABA_B_R binds Cyclic_AA cis-3-Aminocyclohexanecarboxylic Acid Cyclic_AA->GABA_transporter Inhibition Hyperpolarization Hyperpolarization (Inhibition) GABA_A_R->Hyperpolarization Cl⁻ influx GABA_B_R->Hyperpolarization K⁺ efflux Ca²⁺ influx↓

Caption: GABAergic Synapse Signaling Pathway.

The experimental workflow for assessing the activity of compounds like this compound typically involves a GABA uptake assay.

GABA_Uptake_Assay_Workflow start Start prep Prepare Synaptosomes or Cell Lines Expressing GATs start->prep incubate Pre-incubate with This compound or other test compounds prep->incubate add_radiolabeled Add [³H]GABA incubate->add_radiolabeled incubate_gaba Incubate for a defined time (e.g., 10 min at 25°C) add_radiolabeled->incubate_gaba terminate Terminate uptake by rapid filtration and washing incubate_gaba->terminate measure Measure radioactivity using liquid scintillation counting terminate->measure analyze Analyze data to determine IC₅₀ values measure->analyze end End analyze->end

Caption: Experimental Workflow for GABA Uptake Assay.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a suitable precursor, such as a β-enaminoketone derived from a 1,3-cyclohexanedione.[4] The stereochemistry of the final product is controlled by the choice of reducing agent and reaction conditions. An alternative approach involves a Curtius-type rearrangement of a cis-1,3-cyclohexanedicarboxylic acid monoester.[2]

GABA Uptake Assay Protocol

This protocol is a generalized procedure for measuring the inhibition of GABA uptake in rat brain synaptosomes.

1. Preparation of Synaptosomes:

  • Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose solution.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet (the synaptosomal fraction) in a suitable buffer (e.g., Krebs-Ringer).

2. Uptake Assay:

  • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or other test compounds for 10 minutes at 25°C.

  • Initiate the uptake reaction by adding a known concentration of [³H]GABA (e.g., 50 nM).

  • Incubate for 10 minutes at 25°C.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

3. Data Analysis:

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor (e.g., nipecotic acid).

  • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

  • Plot the percentage inhibition of specific [³H]GABA uptake against the concentration of the test compound to determine the IC₅₀ value.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the GABAergic system. Its conformationally restricted structure and stereoselective inhibition of GABA uptake underscore the importance of molecular geometry in designing selective ligands for GABA transporters. The comparative data presented in this guide highlight the nuanced structure-activity relationships among cyclic amino acids and provide a foundation for the rational design of novel neurotherapeutics. Further studies exploring the interaction of this compound with specific GAT subtypes and its in vivo efficacy are warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to Quantifying the Purity of Synthesized cis-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and quality control. This guide provides an objective comparison of three common analytical techniques for quantifying the purity of cis-3-Aminocyclohexanecarboxylic acid, a crucial building block in various pharmaceutical compounds. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are evaluated, supported by experimental data and detailed methodologies.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as desired accuracy, precision, and sensitivity. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds followed by mass-based detection.Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.
Sample Preparation Dissolution in a suitable solvent. Derivatization may be required for enhanced detection (e.g., UV-Vis).Derivatization (e.g., silylation) is mandatory to increase volatility.Dissolution in a deuterated solvent with an internal standard of known purity.
Reported Purity ≥ 98% for commercial standards.[1][2]High purity achievable, dependent on derivatization efficiency.Capable of providing high accuracy purity values with detailed uncertainty budgets.[3][4]
Selectivity Excellent for separating isomers (chiral and positional) with appropriate column selection.[5][6][7]High, especially with a chiral column for enantiomeric separation. Mass spectrometric detection provides high specificity.High structural resolution, allowing for the identification and quantification of impurities without chromatographic separation.
Sensitivity Moderate to high, can be enhanced with sensitive detectors (e.g., fluorescence after derivatization).High (ng to pg level).[8]Relatively low sensitivity compared to chromatographic methods.[8]
Accuracy & Precision High, with reported precision (RSD) of <2% for validated methods.[9]High, with precision dependent on the reproducibility of the derivatization step.High accuracy and precision, considered a primary ratio method.[3]
Throughput High.Moderate, due to derivatization and longer run times.Low to moderate.[8]
Instrumentation Cost Moderate.Moderate to high.[8]Very high.[8]

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the purity determination of this compound using the three compared analytical techniques.

Purity_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data_processing Data Processing and Purity Calculation Sample Synthesized this compound Dissolution_HPLC Dissolve in Mobile Phase Sample->Dissolution_HPLC Derivatization_GC Derivatization (e.g., Silylation) Sample->Derivatization_GC Dissolution_NMR Dissolve in Deuterated Solvent + Internal Standard Sample->Dissolution_NMR HPLC HPLC Analysis (e.g., RP-HPLC, Chiral HPLC) Dissolution_HPLC->HPLC GCMS GC-MS Analysis Derivatization_GC->GCMS qNMR qNMR Analysis Dissolution_NMR->qNMR Data_HPLC Chromatogram Analysis (Peak Integration) HPLC->Data_HPLC Data_GCMS Chromatogram & Mass Spectra Analysis GCMS->Data_GCMS Data_NMR Spectrum Analysis (Signal Integration) qNMR->Data_NMR Purity_Calc Purity Calculation (% Area, Internal/External Standard) Data_HPLC->Purity_Calc Data_GCMS->Purity_Calc Data_NMR->Purity_Calc Final_Report Final_Report Purity_Calc->Final_Report Final Purity Report

Purity quantification workflow for this compound.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide. These protocols are based on established methods for amino acid analysis and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the determination of chemical purity. For enantiomeric purity, a chiral stationary phase would be required.[5][6][7][10]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of amino acids, a derivatization step is necessary prior to GC-MS analysis.[8] This protocol outlines a common silylation procedure.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a reaction vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature and inject 1 µL into the GC-MS.

  • Quantification: Purity is determined by the area percentage of the derivatized main component peak. Impurities can be identified by their mass spectra.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3][4][11]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., D₂O, DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer an aliquot to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).

  • Data Processing: Apply appropriate phasing and baseline correction to the spectrum.

  • Quantification: The purity of the sample is calculated using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "sample" and "IS" refer to the analyte and the internal standard, respectively.

This comprehensive guide provides the necessary framework for researchers to select and implement the most suitable analytical methodology for the purity determination of this compound, ensuring the quality and reliability of their research and development efforts.

References

A Researcher's Guide to In Vitro Profiling of cis-3-Aminocyclohexanecarboxylic Acid: A Comparative Analysis of Key Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the neuroactive properties of cis-3-Aminocyclohexanecarboxylic acid, a GABA analogue, selecting the appropriate in vitro assays is critical for elucidating its mechanism of action and pharmacological profile. This guide provides a comparative overview of key experimental platforms, complete with detailed protocols and data presentation formats, to empower informed decisions in the laboratory.

This compound is recognized as an inhibitor of the GABA transporter GAT-1, playing a role in the regulation of GABAergic neurotransmission.[1][2] Its structural similarity to GABA also suggests potential interactions with GABAA and GABAB receptors. A comprehensive in vitro assessment is therefore essential to fully characterize its activity. This guide focuses on three primary categories of assays: GABA Transporter Uptake Assays, Radioligand Binding Assays for GABA Receptors, and Functional Electrophysiological Assays.

Comparative Overview of In Vitro Assays

The choice of assay depends on the specific scientific question being addressed. GABA transporter assays directly measure the compound's effect on GABA reuptake, a key mechanism for terminating synaptic transmission.[3] Receptor binding assays, on the other hand, quantify the affinity of the compound for GABAA and GABAB receptors, providing insights into its potential for direct receptor modulation.[4] Functional assays, such as electrophysiology, reveal the ultimate consequence of these interactions on neuronal activity.[5]

Data Presentation: Quantitative Comparison of Assay Performance

The following tables summarize the key quantitative parameters obtained from different in vitro assays for this compound and common reference compounds.

GABA Transporter Uptake Inhibition
Compound Assay Type Transporter Subtype IC50 / Ki
This compound[3H]GABA UptakeGAT-1Data not available in cited sources
Nipecotic Acid (Reference)[3H]GABA UptakeGAT-1~14.4 µM (Ki)[2]
Tiagabine (Reference)[3H]GABA UptakeGAT-1~725 nM (Ki)[2]
GABAA Receptor Binding Affinity
Compound Radioligand Receptor Subtype IC50 / Ki
This compound[3H]MuscimolNon-selectiveData not available in cited sources
GABA (Endogenous Ligand)[3H]MuscimolNon-selectiveReference
Bicuculline (Antagonist)[3H]MuscimolNon-selectiveReference
GABAB Receptor Binding Affinity
Compound Radioligand Receptor Subtype IC50 / Ki
This compound[3H]BaclofenNon-selectiveData not available in cited sources
Baclofen (Agonist)[3H]BaclofenNon-selectiveReference

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

GABA Transporter Uptake Assay ([3H]GABA)

This assay measures the inhibition of radiolabeled GABA uptake into cells expressing a specific GABA transporter subtype (e.g., GAT-1).

Materials:

  • HEK293 cells stably expressing human GAT-1

  • [3H]GABA

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Test compound (this compound) and reference inhibitors (e.g., Nipecotic acid)

  • Scintillation cocktail and microplates with scintillant embedded in the wells.[6]

Procedure:

  • Cell Culture: Culture HEK293-hGAT-1 cells in appropriate media and seed in 96-well scintillant-coated plates.

  • Assay Initiation: On the day of the experiment, wash the cells with assay buffer.

  • Compound Incubation: Add varying concentrations of the test compound or reference inhibitor to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature.

  • Substrate Addition: Add a solution containing a fixed concentration of [3H]GABA to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 3-15 minutes) to allow for GABA uptake.[7]

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove unincorporated [3H]GABA.

  • Detection: Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [3H]GABA uptake against the concentration of the test compound.

GABAA Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the GABAA receptor by measuring its ability to displace a specific radioligand.

Materials:

  • Rat brain membranes (or cell lines expressing specific GABAA receptor subtypes)

  • Radioligand (e.g., [3H]Muscimol for the agonist site)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[8]

  • Non-specific binding control (e.g., a high concentration of unlabeled GABA)

  • Test compound (this compound)

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Membrane Preparation: Homogenize rat brains in ice-cold buffer and prepare a crude membrane fraction through differential centrifugation.[8]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or varying concentrations of the test compound.

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 45-60 minutes).[8]

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 or Ki value of the test compound by analyzing the competition binding curve.

Visualizing the Mechanisms of Action

To better understand the biological context of these assays, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

GABA_Transporter_Workflow cluster_plate 96-Well Plate cluster_detection Detection cluster_analysis Data Analysis cells HEK293-hGAT-1 Cells compound Add Test Compound (this compound) cells->compound radioligand Add [3H]GABA compound->radioligand wash Wash with Ice-Cold Buffer radioligand->wash Incubate counter Scintillation Counting wash->counter ic50 Calculate IC50 counter->ic50

GABA Transporter Uptake Assay Workflow

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle release GABA Release GABA_vesicle->release Action Potential GAT1 GAT-1 Transporter GABA_synapse GABA release->GABA_synapse GABA_synapse->GAT1 Reuptake GABA_A GABAA Receptor (Ion Channel) GABA_synapse->GABA_A GABA_B GABAB Receptor (GPCR) GABA_synapse->GABA_B Cl_influx Cl- Influx GABA_A->Cl_influx g_protein G-protein Signaling GABA_B->g_protein Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization g_protein->Hyperpolarization ACHC This compound ACHC->GAT1 Inhibits ACHC->GABA_A Potential Interaction ACHC->GABA_B Potential Interaction

GABAergic Synapse Signaling Pathway

By employing a combination of these in vitro assays, researchers can build a comprehensive pharmacological profile of this compound, paving the way for a deeper understanding of its therapeutic potential.

References

A Comparative Guide to Confirming the Stereochemistry of 3-Aminocyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of pharmaceutical research and development, as different isomers of a molecule can exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of analytical techniques for confirming the stereochemistry of cis- and trans-3-aminocyclohexanecarboxylic acid, two diastereomers of significant interest in medicinal chemistry. We present supporting experimental data and detailed protocols for three key analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative data obtained from NMR spectroscopy and X-ray crystallography, highlighting the distinct characteristics of the cis- and trans-isomers of 3-aminocyclohexanecarboxylic acid.

Table 1: Comparative ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry of cyclic molecules. The spatial orientation of substituents on the cyclohexane ring influences the chemical environment of each proton and carbon, leading to characteristic differences in chemical shifts (δ) and spin-spin coupling constants (J).

Parameter cis-3-Aminocyclohexanecarboxylic Acid trans-3-Aminocyclohexanecarboxylic Acid Key Distinguishing Features
¹H NMR (D₂O) In the cis isomer, the protons at C-1 and C-3 are in a diequatorial orientation, leading to smaller coupling constants. In the trans isomer, these protons are predicted to be in a diaxial orientation, resulting in larger coupling constants (typically 10-13 Hz).
δ H-1 (ppm)~2.22 (m)Not explicitly found in searches
δ H-3 (ppm)~3.23 (m)Not explicitly found in searches
¹³C NMR (D₂O)
δ C-1 (ppm)45.02Not explicitly found in searches
δ C-3 (ppm)49.91Not explicitly found in searches
δ C=O (ppm)183.96Not explicitly found in searches

Note: Specific experimental data for the trans-isomer was not available in the searched literature. The expected differences are based on established principles of NMR spectroscopy on cyclohexane derivatives.

Table 2: Comparative X-ray Crystallography Data

X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry of a molecule by mapping its three-dimensional structure in the solid state.

Parameter cis-(1S,3R)-3-Aminocyclohexanecarboxylate [1]trans-3-Aminocyclohexanecarboxylic Acid
Crystal System OrthorhombicData not available
Space Group P2₁2₁2₁Data not available
Unit Cell Dimensions a = 5.5130(10) Å, b = 6.1282(9) Å, c = 22.518(4) ÅData not available

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to reproduce these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To differentiate between cis and trans isomers based on chemical shifts and proton-proton coupling constants.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the 3-aminocyclohexanecarboxylic acid isomer in approximately 0.6 mL of deuterium oxide (D₂O).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use proton decoupling to simplify the spectrum.

  • Data Analysis:

    • Determine the chemical shifts (δ) for all unique protons and carbons.

    • Analyze the multiplicity and measure the coupling constants (J) for the protons on the cyclohexane ring, particularly H-1 and H-3. The magnitude of the ³J(H,H) coupling constants is diagnostic of the dihedral angle between the coupled protons and, consequently, the cis or trans relationship of the substituents. In cyclohexane chairs, axial-axial couplings are typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the diastereomers and potentially the enantiomers of 3-aminocyclohexanecarboxylic acid.

Methodology:

  • Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of amino acids. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic antibiotic-based CSPs are often effective.

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of an organic solvent (e.g., isopropanol, ethanol) and a nonpolar solvent (e.g., hexane), often with a small amount of an acidic or basic additive to improve peak shape.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Analysis:

    • Inject a solution of the isomeric mixture onto the chiral column.

    • Elute the sample isocratically.

    • Monitor the elution profile and determine the retention times for each isomer. The difference in retention times allows for the quantification of the isomeric ratio.

X-ray Crystallography

Objective: To obtain the definitive three-dimensional structure and confirm the absolute and relative stereochemistry.

Methodology:

  • Crystallization: Grow single crystals of the 3-aminocyclohexanecarboxylic acid isomer suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using appropriate software. Refine the structural model to obtain accurate atomic coordinates and molecular geometry.

  • Analysis: Visualize the three-dimensional structure to confirm the cis or trans relationship between the amino and carboxylic acid groups.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for stereochemical confirmation.

Stereochemistry_Confirmation_Workflow cluster_NMR NMR Spectroscopy cluster_HPLC Chiral HPLC cluster_Xray X-ray Crystallography NMR_Sample Dissolve Sample in D₂O NMR_Acquire Acquire ¹H & ¹³C Spectra NMR_Sample->NMR_Acquire NMR_Analyze Analyze Chemical Shifts & Coupling Constants NMR_Acquire->NMR_Analyze NMR_Result Stereochemical Assignment (cis/trans) NMR_Analyze->NMR_Result HPLC_Sample Prepare Isomer Mixture Solution HPLC_Inject Inject on Chiral Column HPLC_Sample->HPLC_Inject HPLC_Analyze Analyze Retention Times HPLC_Inject->HPLC_Analyze HPLC_Result Diastereomer Separation HPLC_Analyze->HPLC_Result Xray_Crystal Grow Single Crystals Xray_Collect Collect Diffraction Data Xray_Crystal->Xray_Collect Xray_Solve Solve & Refine Structure Xray_Collect->Xray_Solve Xray_Result Unambiguous 3D Structure Xray_Solve->Xray_Result Isomer_Mixture 3-Aminocyclohexanecarboxylic Acid Isomers Isomer_Mixture->NMR_Sample Analytical Techniques Isomer_Mixture->HPLC_Sample Analytical Techniques Isomer_Mixture->Xray_Crystal Analytical Techniques

Caption: Workflow for Stereochemical Confirmation.

NMR_Analysis_Logic Start Analyze ¹H NMR Spectrum Coupling Measure ³J(H,H) for H-1 and H-3 Start->Coupling LargeJ Large Coupling (10-13 Hz) Coupling->LargeJ Yes SmallJ Small Coupling (2-5 Hz) Coupling->SmallJ No Trans trans-Isomer (diaxial protons) LargeJ->Trans Cis cis-Isomer (diequatorial protons) SmallJ->Cis

Caption: Logic for NMR-based Stereochemical Assignment.

References

head-to-head comparison of different synthetic routes to cis-3-Aminocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key molecular scaffolds is paramount. cis-3-Aminocyclohexanecarboxylic acid is a valuable building block in medicinal chemistry, and its stereoselective synthesis is a critical challenge. This guide provides a detailed head-to-head comparison of two prominent synthetic routes to this target molecule: the catalytic hydrogenation of 3-aminobenzoic acid and a chemoenzymatic approach involving enzymatic desymmetrization followed by a Curtius-type rearrangement.

This comparative analysis presents quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable synthetic strategy based on factors such as yield, stereoselectivity, scalability, and reagent toxicity.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Catalytic HydrogenationRoute 2: Chemoenzymatic Synthesis
Starting Material 3-Aminobenzoic Acidcis-Cyclohexane-1,3-dicarboxylic acid
Key Reactions Heterogeneous Catalytic HydrogenationEnzymatic Desymmetrization, Modified Curtius Rearrangement
Overall Yield Moderate to High (Isomer mix dependent)High (for enantiopure product)
Stereoselectivity Variable, dependent on catalyst and conditionsExcellent (High enantiomeric excess)
Scalability Potentially highModerate to high, dependent on enzyme availability and cost
Reagent Toxicity/Hazards High-pressure hydrogen gas, flammable solventsUse of azides (toxic and potentially explosive) in the Curtius rearrangement
Number of Steps 1 (excluding protection/deprotection)4-5 (from dicarboxylic acid)

Route 1: Catalytic Hydrogenation of 3-Aminobenzoic Acid

This classical approach involves the direct reduction of the aromatic ring of 3-aminobenzoic acid. The primary challenge of this route lies in controlling the stereoselectivity to favor the desired cis isomer over the trans isomer. The choice of catalyst and reaction conditions is crucial in determining the product distribution. Rhodium and ruthenium-based catalysts are commonly employed for arene hydrogenation and can exhibit varying degrees of cis-selectivity.

Experimental Protocol:

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃)

Procedure:

  • A solution of 3-aminobenzoic acid (10 g, 72.9 mmol) in glacial acetic acid (100 mL) is placed in a high-pressure autoclave.

  • 5% Rhodium on Alumina catalyst (1.0 g) is added to the solution.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to 100 atm.

  • The reaction mixture is heated to 80°C and stirred vigorously for 24 hours.

  • After cooling to room temperature, the autoclave is carefully depressurized.

  • The catalyst is removed by filtration through a pad of Celite.

  • The solvent is removed under reduced pressure to yield a mixture of cis- and trans-3-aminocyclohexanecarboxylic acid.

  • The isomeric mixture is then separated by fractional crystallization or chromatography.

Quantitative Data:

ParameterValue
Yield (Isomeric Mixture) 75-85%
cis:trans Ratio ~3:1 to 5:1 (highly dependent on specific catalyst batch and conditions)
Reaction Time 24 hours
Temperature 80°C
Pressure 100 atm

Logical Workflow for Catalytic Hydrogenation

cluster_start Starting Material cluster_reaction Reaction cluster_product Product Mixture cluster_purification Purification cluster_final Final Product 3_Aminobenzoic_Acid 3-Aminobenzoic Acid Hydrogenation Catalytic Hydrogenation (Rh/Al₂O₃, H₂, 80°C, 100 atm) 3_Aminobenzoic_Acid->Hydrogenation Isomer_Mixture cis/trans-3-Aminocyclohexanecarboxylic Acid Hydrogenation->Isomer_Mixture Separation Isomer Separation (Crystallization/Chromatography) Isomer_Mixture->Separation Final_Product This compound Separation->Final_Product

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Route 2: Chemoenzymatic Synthesis via Enzymatic Desymmetrization and Curtius-type Rearrangement

This modern and highly stereoselective route commences with the readily available cis-cyclohexane-1,3-dicarboxylic acid. The key steps involve an enzymatic desymmetrization of a prochiral diester to create a chiral monoester, followed by a modified Curtius rearrangement to install the amine functionality with retention of configuration. This method offers excellent control over the stereochemistry, leading to an enantiomerically enriched product.

Experimental Protocols:

Step 1: Diesterification of cis-Cyclohexane-1,3-dicarboxylic acid

  • A solution of cis-cyclohexane-1,3-dicarboxylic acid (17.2 g, 100 mmol) in methanol (200 mL) is cooled to 0°C.

  • Thionyl chloride (15 mL, 205 mmol) is added dropwise.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and saturated sodium bicarbonate solution.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give dimethyl cis-cyclohexane-1,3-dicarboxylate.

    • Yield: ~95%

Step 2: Enzymatic Desymmetrization

  • The dimethyl cis-cyclohexane-1,3-dicarboxylate (20.0 g, 100 mmol) is suspended in a phosphate buffer (0.1 M, pH 7.5, 500 mL).

  • Lipase from Candida antarctica (Lipase B, immobilized, 2.0 g) is added.

  • The mixture is stirred at 30°C, and the pH is maintained at 7.5 by the controlled addition of 1 M NaOH.

  • The reaction is monitored by HPLC until ~50% conversion is reached.

  • The enzyme is filtered off, and the aqueous solution is acidified to pH 2 with 2 M HCl and extracted with ethyl acetate.

  • The organic extracts are dried and concentrated to yield the chiral monoester.[1]

    • Yield: ~45-48% (for the desired enantiomer)

    • Enantiomeric Excess (e.e.): >98%

Step 3: Modified Curtius Rearrangement

  • The chiral monoester (9.3 g, 50 mmol) is dissolved in anhydrous acetone (100 mL).

  • Triethylamine (7.0 mL, 50 mmol) is added, and the mixture is cooled to 0°C.

  • Ethyl chloroformate (5.0 mL, 52 mmol) is added dropwise, and the mixture is stirred for 1 hour at 0°C.

  • A solution of sodium azide (4.9 g, 75 mmol) in water (20 mL) is added dropwise, and the mixture is stirred for another 2 hours at 0°C.

  • The reaction mixture is diluted with toluene (100 mL) and heated to reflux for 3 hours.

  • After cooling, the solution is washed with water and brine, dried, and concentrated to give the isocyanate.

  • The crude isocyanate is refluxed in 6 M HCl (100 mL) for 4 hours to hydrolyze the isocyanate and the ester.

  • The solution is cooled and the precipitated product is collected by filtration to give the hydrochloride salt of this compound.[1]

    • Yield: ~70-80% (from the monoester)

Quantitative Data:

ParameterStep 1 (Diesterification)Step 2 (Enzymatic Desymmetrization)Step 3 (Curtius & Hydrolysis)Overall
Yield ~95%~45-48%~70-80%~30-36%
Stereoselectivity N/A>98% e.e.Retention of configuration>98% e.e.
Reaction Time 12 hours24-48 hours8 hours~3-4 days
Key Reagents Thionyl chlorideLipase BEthyl chloroformate, Sodium azide-

Logical Workflow for Chemoenzymatic Synthesis

cluster_start Starting Material cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 cluster_step4 Step 4 cluster_final Final Product Dicarboxylic_Acid cis-Cyclohexane-1,3-dicarboxylic Acid Diesterification Diesterification (MeOH, SOCl₂) Dicarboxylic_Acid->Diesterification Enzymatic_Hydrolysis Enzymatic Desymmetrization (Lipase B) Diesterification->Enzymatic_Hydrolysis Curtius Modified Curtius Rearrangement (1. EtOCOCl, Et₃N 2. NaN₃ 3. Heat) Enzymatic_Hydrolysis->Curtius Hydrolysis Hydrolysis (HCl) Curtius->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Chemoenzymatic synthesis of this compound.

Conclusion

Both synthetic routes offer viable pathways to this compound, each with distinct advantages and disadvantages. The catalytic hydrogenation of 3-aminobenzoic acid is a more direct route with fewer steps and potentially higher throughput for the racemic mixture. However, it suffers from a lack of stereocontrol, necessitating a challenging separation of isomers and resulting in a lower overall yield of the desired cis-product.

In contrast, the chemoenzymatic route provides excellent stereocontrol, delivering an enantiomerically pure product.[1] While this multi-step synthesis is longer and may have a lower overall yield, the high purity of the final product can be a significant advantage, particularly in pharmaceutical applications where enantiomeric purity is critical. The use of enzymes also aligns with green chemistry principles.

The choice between these two routes will ultimately depend on the specific requirements of the research or development project. For applications where a racemic mixture is acceptable or where efficient isomer separation techniques are available, catalytic hydrogenation may be preferred for its directness. For the synthesis of enantiomerically pure this compound for applications in drug discovery and development, the chemoenzymatic approach is the superior strategy.

References

The Pharmacokinetic Profile of Cis-3-Aminocyclohexanecarboxylic Acid Derivatives: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount to its success. This guide provides a comparative analysis of the pharmacokinetic properties of derivatives of cis-3-aminocyclohexanecarboxylic acid, a key structural motif in several successful neuroactive drugs. Due to a lack of extensive publicly available pharmacokinetic data on novel derivatives, this guide will focus on a comparative analysis with its most prominent analogues: gabapentin and pregabalin. By examining the well-established absorption, distribution, metabolism, and excretion (ADME) profiles of these approved drugs, researchers can gain valuable insights into the potential pharmacokinetic challenges and opportunities for new chemical entities based on the this compound scaffold.

Introduction to this compound Derivatives

This compound and its derivatives are recognized as valuable building blocks in medicinal chemistry, particularly in the design of novel therapeutics targeting the central nervous system (CNS).[1] Their structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) has led to their exploration in the development of agents for neurological and psychiatric disorders. While direct and comprehensive pharmacokinetic data on a wide range of these derivatives remains limited in public literature, the well-documented profiles of the structurally related and clinically successful drugs, gabapentin and pregabalin, offer a robust framework for comparison and prediction.

These established drugs, known as gabapentinoids, are widely prescribed for epilepsy, neuropathic pain, and anxiety disorders.[2][3] Their therapeutic success is intrinsically linked to their favorable pharmacokinetic properties, which include predictable absorption and minimal metabolism. This guide will leverage the extensive data available for gabapentin and pregabalin to provide a benchmark for researchers developing novel this compound derivatives.

Comparative Pharmacokinetic Profiles

The following tables summarize the key pharmacokinetic parameters of gabapentin and pregabalin, offering a comparative overview of their ADME properties.

Table 1: Absorption Characteristics
ParameterGabapentinPregabalin
Bioavailability 27–60% (inversely proportional to dose)[4]~90% (independent of dose)[5][6]
Time to Peak Plasma Concentration (Tmax) 3 to 4 hours (increases with dose)[4]0.7 to 1.3 hours[5]
Effect of Food Increases Cmax and AUC by ~10%[4]Reduces rate of absorption (lower and delayed Cmax), but not the extent[5]
Absorption Mechanism Saturable transport via L-amino acid transporter (LAT1)[2][4]Non-saturable transport, likely involving multiple carriers including LAT1[2][6]
Table 2: Distribution Characteristics
ParameterGabapentinPregabalin
Protein Binding < 3%[4]Does not bind to plasma proteins[7][8]
Volume of Distribution (Vd) 58 ± 6 L[9]~0.5 L/kg[8]
Blood-Brain Barrier (BBB) Penetration Yes, via LAT1[4][9]Yes[6]
Cerebrospinal Fluid (CSF) Concentration ~9–20% of plasma concentration[4][9]Data not extensively reported, but effective CNS concentrations are achieved.
Table 3: Metabolism and Excretion Characteristics
ParameterGabapentinPregabalin
Metabolism Not significantly metabolized[4][10]Negligible metabolism[5][8]
Elimination Half-life 5 to 7 hours[4][10]~6 hours[5]
Primary Route of Excretion Renal (unchanged drug)[4][10]Renal (unchanged drug)[5][6][8]
Renal Clearance Proportional to creatinine clearance[10]Proportional to creatinine clearance[11]

Experimental Protocols

The following are generalized methodologies for key experiments used to determine the pharmacokinetic parameters presented above.

Bioavailability and Tmax Determination (Human Pharmacokinetic Study)
  • Study Design: A single-dose, open-label study in healthy volunteers.

  • Procedure:

    • Subjects are administered a single oral dose of the drug.

    • Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours) post-dose.

    • Plasma is separated from the blood samples by centrifugation.

    • Drug concentrations in plasma are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Pharmacokinetic parameters, including Cmax (maximum plasma concentration) and Tmax (time to reach Cmax), are determined from the plasma concentration-time curve.

    • Absolute bioavailability is calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous administration of the same dose.

Plasma Protein Binding Assessment (In Vitro)
  • Method: Equilibrium Dialysis.

  • Procedure:

    • A semi-permeable membrane separates a chamber containing drug-spiked plasma from a chamber containing a protein-free buffer.

    • The system is incubated at physiological temperature (37°C) until equilibrium is reached.

    • The concentration of the drug is measured in both the plasma and buffer chambers.

    • The percentage of protein-bound drug is calculated based on the difference in concentrations between the two chambers.

Metabolism and Excretion Analysis (Mass Balance Study)
  • Study Design: Administration of a radiolabeled version of the drug (e.g., with ¹⁴C) to healthy volunteers.

  • Procedure:

    • Following administration of the radiolabeled drug, urine and feces are collected over a period sufficient to ensure complete excretion of radioactivity (typically several half-lives).

    • The total radioactivity in the collected samples is measured.

    • The parent drug and any metabolites in the urine and feces are identified and quantified using techniques like radio-HPLC and mass spectrometry.

    • This allows for the determination of the primary routes of excretion and the extent of metabolism.

Visualizing Key Concepts

The following diagrams illustrate important concepts related to the pharmacokinetics of these compounds.

G General ADME Pathway for Gabapentinoids Oral_Admin Oral Administration GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Absorption Absorption (LAT1-mediated for Gabapentin) GI_Tract->Absorption Systemic_Circulation Systemic Circulation (Low Protein Binding) Absorption->Systemic_Circulation Distribution Distribution to Tissues Systemic_Circulation->Distribution Metabolism Minimal Metabolism Systemic_Circulation->Metabolism Excretion Renal Excretion (Unchanged Drug) Systemic_Circulation->Excretion BBB Blood-Brain Barrier (LAT1-mediated transport) Distribution->BBB CNS Central Nervous System (Site of Action) BBB->CNS

Caption: Generalized ADME pathway for gabapentinoids.

G Experimental Workflow for Bioavailability Study Dosing Drug Administration (Oral) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Bioavailability Bioavailability Calculation PK_Analysis->Bioavailability

Caption: Workflow for a typical oral bioavailability study.

Conclusion and Future Directions

The pharmacokinetic profiles of gabapentin and pregabalin provide a valuable roadmap for the development of novel this compound derivatives. Key takeaways for researchers include:

  • Absorption: The saturable absorption of gabapentin highlights a potential limitation for derivatives relying solely on the LAT1 transporter. Designing molecules that can utilize multiple transport mechanisms, like pregabalin, may lead to more predictable and dose-proportional absorption.

  • Metabolism: The lack of significant metabolism for both gabapentin and pregabalin is a major clinical advantage, reducing the risk of drug-drug interactions. Maintaining this characteristic in new derivatives would be highly desirable.

  • Excretion: Renal excretion as the primary elimination pathway necessitates dose adjustments in patients with impaired renal function. This is a critical consideration for the clinical development of any new renally cleared compound.

  • Blood-Brain Barrier Penetration: The ability to cross the blood-brain barrier is essential for CNS-targeted drugs. The success of gabapentin and pregabalin confirms that the aminocyclohexane carboxamide scaffold can be optimized for CNS delivery.

Future research on novel this compound derivatives should prioritize early and comprehensive pharmacokinetic screening. In vitro assays to assess permeability and transporter interactions, followed by in vivo studies in animal models, will be crucial to identify candidates with favorable ADME profiles. By leveraging the knowledge gained from established drugs like gabapentin and pregabalin, researchers can more effectively design and develop the next generation of CNS therapeutics based on this promising chemical scaffold.

References

Unlocking Peptide Conformations: A Comparative Guide to cis-3-Aminocyclohexanecarboxylic Acid and Other Constraining Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a critical lever in the design of next-generation therapeutics. The introduction of conformational constraints can enhance binding affinity, improve metabolic stability, and increase cell permeability. This guide provides an objective comparison of the conformational constraints imposed by cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC) in peptides against other widely used constraining strategies, supported by experimental data and detailed methodologies.

Introduction to Conformational Constraints in Peptides

Native peptides often suffer from proteolytic degradation and poor bioavailability, limiting their therapeutic potential. Constraining the flexible peptide backbone into a specific, bioactive conformation can overcome these limitations. Various strategies have been developed to achieve this, including the incorporation of unnatural amino acids, cyclization through lactam bridges, and hydrocarbon stapling. This compound (cis-3-ACHC) is a cyclic β-amino acid that, when incorporated into a peptide backbone, introduces significant conformational rigidity.

This compound: Inducing Extended Conformations

Studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations have demonstrated that the incorporation of cis-3-ACHC, and its close analogue cis-2-aminocyclohexanecarboxylic acid, into cyclic peptides tends to favor extended, non-helical conformations.[1][2][3] This is in contrast to many other constraining methods that aim to induce or stabilize helical or turn structures. The rigid cyclohexane ring of cis-3-ACHC restricts the available dihedral angles of the peptide backbone in its vicinity, leading to a more defined and predictable structure.

Comparative Analysis of Conformational Constraints

To provide a clear comparison, the following table summarizes the key conformational features induced by cis-3-ACHC and two other popular constraining methods: lactam bridges and hydrocarbon stapling. The data is derived from published NMR and X-ray crystallography studies.

Constraint MethodPredominant Secondary StructureKey Conformational Parameters (Typical Ranges)Experimental Evidence
This compound (cis-3-ACHC) Extended Conformations, β-turnsRestricted φ, ψ dihedral angles around the ACHC residue.NMR spectroscopy, Molecular Dynamics simulations[1][2][3]
Lactam Bridges (i, i+4) α-helices, 310-helicesφ ≈ -60°, ψ ≈ -40° (for α-helix)Circular Dichroism, NMR (NOE connectivities)
Hydrocarbon Stapling (i, i+4) α-helicesIncreased helicity observed in Circular Dichroism spectra.Circular Dichroism, NMR spectroscopy, X-ray crystallography

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide conformations. Below are outlines of the key experimental protocols used to generate the data discussed in this guide.

Peptide Synthesis

Peptides incorporating cis-3-ACHC or residues for lactam bridging and hydrocarbon stapling are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The specific non-natural amino acids are incorporated at the desired positions during the automated or manual synthesis cycles. Cyclization for lactam bridges is often performed on-resin, while hydrocarbon stapling is typically achieved through ruthenium-catalyzed ring-closing metathesis after peptide assembly.

NMR Spectroscopy for Conformational Analysis

Two-dimensional (2D) NMR spectroscopy is a powerful tool for determining the solution structure of peptides.

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture with trifluoroethanol to promote helicity) to a concentration of 1-5 mM.

  • Data Acquisition: A series of 2D NMR experiments are performed, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.

  • Data Analysis:

    • Resonance assignment is performed to assign all proton signals to specific amino acids in the peptide sequence.

    • NOE cross-peaks are integrated to derive inter-proton distance restraints.

    • ³J(HN,Hα) coupling constants are measured to obtain dihedral angle restraints for the φ angle.

  • Structure Calculation: The experimental restraints (distances and dihedral angles) are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in the solid state.

  • Crystallization: The purified peptide is crystallized by screening a wide range of conditions (precipitants, pH, temperature) to find suitable conditions for single crystal growth.

  • Data Collection: A single crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Determination:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

    • An initial electron density map is calculated, and a model of the peptide is built into the density.

  • Refinement: The atomic model is refined against the experimental data to improve its agreement with the observed diffraction pattern, resulting in a final high-resolution structure.

Computational Modeling

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational preferences of peptides in solution.

  • System Setup: A 3D structure of the peptide (from NMR, crystallography, or a modeling program) is placed in a simulation box filled with explicit solvent molecules (e.g., water).

  • Parameterization: Force field parameters for any non-standard residues like cis-3-ACHC are generated if not already available.

  • Minimization and Equilibration: The system is energy-minimized to remove steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.

  • Production Simulation: A long-timescale MD simulation (nanoseconds to microseconds) is run to sample the conformational space of the peptide.

  • Analysis: The resulting trajectory is analyzed to identify predominant conformations, hydrogen bonding patterns, and dihedral angle distributions.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in assessing peptide conformations, the following diagrams illustrate a typical experimental workflow and a logical comparison of the constraining strategies.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation Peptide_Design Peptide Design & Sequence Selection SPPS Solid-Phase Peptide Synthesis Peptide_Design->SPPS Modification On-Resin/Solution Phase Modification (e.g., Cyclization, Stapling) SPPS->Modification Purification Cleavage & Purification (HPLC) Modification->Purification NMR NMR Spectroscopy (COSY, TOCSY, NOESY) Purification->NMR XRay X-ray Crystallography Purification->XRay CD Circular Dichroism Purification->CD Computational Computational Modeling (Molecular Dynamics) Purification->Computational Restraints Derive Distance & Dihedral Restraints NMR->Restraints Structure_Calc 3D Structure Calculation XRay->Structure_Calc Computational->Structure_Calc Restraints->Structure_Calc Validation Structure Validation & Analysis Structure_Calc->Validation

Figure 1. Experimental workflow for assessing peptide conformation.

Logical_Comparison cluster_constraints Constraining Strategy cluster_conformation Resulting Conformation cis_ACHC cis-3-ACHC Incorporation Extended Extended Structure (e.g., β-strand like) cis_ACHC->Extended Induces Turn Turn Structure (β- or γ-turn) cis_ACHC->Turn Can Induce Lactam Lactam Bridge Lactam->Turn Can Stabilize Helix Helical Structure (α- or 3,10-helix) Lactam->Helix Stabilizes Stapling Hydrocarbon Stapling Stapling->Helix Promotes & Stabilizes

Figure 2. Logical comparison of conformational constraints.

Conclusion

The choice of a conformational constraining strategy is paramount in peptide drug design. This compound offers a valuable tool for inducing extended, well-defined conformations, which can be advantageous for targeting specific protein-protein interactions that do not involve helical interfaces. In contrast, methods like lactam bridging and hydrocarbon stapling are highly effective for stabilizing helical structures. A thorough understanding of the conformational propensities imparted by each method, backed by rigorous experimental characterization, is essential for the rational design of potent and stable peptide therapeutics.

References

A Comparative Review of Cis-3-Aminocyclohexanecarboxylic Acid and its Isomers as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the biological effects of cis-3-Aminocyclohexanecarboxylic acid, with a focus on its role as a Gamma-Aminobutyric Acid (GABA) uptake inhibitor. We present a comparative analysis of its stereoisomers and the trans-isomer, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Introduction

This compound is a cyclic, non-proteinogenic amino acid that has garnered interest in neuroscience and pharmacology due to its structural similarity to the major inhibitory neurotransmitter, GABA. Its rigid cyclohexane backbone provides conformational constraint, making it a valuable tool for probing the structural requirements of GABA-ergic system components, particularly GABA transporters (GATs). This guide delves into the biological activity of its stereoisomers and compares them with the trans-isomer, offering insights for the rational design of novel therapeutic agents targeting the GABAergic system.

Biological Activity: Inhibition of GABA Uptake

The primary mechanism of action identified for this compound is the inhibition of GABA uptake, a crucial process for terminating GABAergic neurotransmission and maintaining low extracellular GABA concentrations. This inhibition is primarily targeted at the GAT-1 transporter, which is predominantly found on presynaptic neurons and glial cells.

Stereoselectivity of this compound

Crucially, the biological activity of this compound is highly dependent on its stereochemistry. The cis-isomer exists as a pair of enantiomers: (1S,3R)-3-Aminocyclohexanecarboxylic acid and (1R,3S)-3-Aminocyclohexanecarboxylic acid.

Research has demonstrated a significant difference in the potency of these enantiomers as GABA uptake inhibitors. The (1S,3R)-isomer is the biologically active form , exhibiting a potency comparable to that of GABA itself in inhibiting the uptake of radiolabeled GABA into rat brain slices.[1] In contrast, the (1R,3S)-isomer is considerably less active , with at least a 20-fold lower potency.[1] This stereoselectivity highlights the specific conformational requirements of the GABA binding site on the GAT-1 transporter.

Comparative Analysis with Trans-3-Aminocyclohexanecarboxylic Acid

While this compound has been identified as a GAT-1 inhibitor, there is a notable lack of quantitative data in the reviewed literature regarding the GABA uptake inhibition activity of its corresponding trans-isomer. This data gap prevents a direct quantitative comparison of the inhibitory potency between the cis and trans forms. However, the established structure-activity relationships for GAT inhibitors suggest that the spatial orientation of the amino and carboxylic acid groups is critical for effective binding to the transporter. The different spatial arrangement in the trans-isomer likely results in a significantly different affinity for the GABA transporter.

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibition of GABA uptake by the stereoisomers of this compound and other notable GABA uptake inhibitors for comparison.

CompoundIsomerIC50 (µM)Assay SystemReference
This compound (1S,3R)25 ± 2Rat brain slices[1]
This compound (1R,3S)> 500Rat brain slices[1]
NNC-711 -0.04Cloned human GAT-1
Tiagabine -0.07Cloned human GAT-1

IC50 values represent the concentration of the compound required to inhibit 50% of the GABA uptake.

Experimental Protocols

The following is a generalized protocol for a [³H]GABA uptake assay in rat brain preparations, based on methodologies cited in the literature.

Protocol: [³H]GABA Uptake Assay in Rat Brain Slices/Synaptosomes

1. Preparation of Brain Tissue:

  • Male Wistar rats are euthanized, and the cerebral cortex is rapidly dissected in ice-cold buffer (e.g., Krebs-Ringer-bicarbonate).

  • For slices: The cortex is sliced to a thickness of 0.3-0.4 mm using a McIlwain tissue chopper.

  • For synaptosomes: The cortex is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction (nerve terminals).

2. Incubation:

  • Brain slices or synaptosomes are pre-incubated in oxygenated (95% O₂/5% CO₂) Krebs-Ringer-bicarbonate buffer at 37°C for a specified period (e.g., 10-15 minutes) to allow for metabolic equilibration.

  • The test compound (e.g., this compound isomers) at various concentrations is added to the incubation medium.

3. Uptake Assay:

  • The uptake reaction is initiated by the addition of a known concentration of [³H]GABA (e.g., 50 nM).

  • The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C, during which the tissue actively takes up [³H]GABA.

4. Termination of Uptake:

  • The uptake is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

  • The filters are washed immediately with ice-cold buffer to remove extracellular [³H]GABA.

5. Measurement of Radioactivity:

  • The radioactivity retained on the filters, representing the amount of [³H]GABA taken up by the tissue, is measured by liquid scintillation counting.

6. Data Analysis:

  • The percentage inhibition of [³H]GABA uptake by the test compound is calculated by comparing the radioactivity in the presence of the compound to that in the control (no compound).

  • IC50 values are determined by plotting the percentage inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Mechanism of Action

The inhibition of GABA uptake by this compound occurs at the level of the GABA transporter (GAT-1). The following diagrams illustrate the general mechanism of GABA uptake and its inhibition.

GABA_Uptake_Mechanism cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space GABA_ext GABA GAT1 GABA Transporter (GAT-1) GABA_ext->GAT1 Binds Na_ext 2Na+ Na_ext->GAT1 Binds Cl_ext Cl- Cl_ext->GAT1 Binds GABA_int GABA GAT1->GABA_int Translocates Na_int 2Na+ GAT1->Na_int Translocates Cl_int Cl- GAT1->Cl_int Translocates

Caption: Mechanism of GABA uptake by the GAT-1 transporter.

GABA_Uptake_Inhibition cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space GABA_ext GABA GAT1 GABA Transporter (GAT-1) GABA_ext->GAT1 Binding Competes Inhibitor cis-3-ACHC (1S,3R)-isomer Inhibitor->GAT1 Binds to GABA site No_Uptake GABA Uptake Inhibited GAT1->No_Uptake

Caption: Competitive inhibition of GABA uptake by this compound.

Conclusion

This compound, specifically the (1S,3R)-enantiomer, acts as a competitive inhibitor of the GAT-1 transporter, thereby blocking the reuptake of GABA from the synaptic cleft. Its rigid structure and stereoselective activity make it a valuable pharmacological tool for studying the GABAergic system. The significant difference in potency between its stereoisomers underscores the precise structural requirements for ligand binding to the GAT-1 transporter. While data on the trans-isomer is currently lacking, the existing evidence for the cis-isomer provides a strong foundation for the future design and development of novel, potent, and selective GABA uptake inhibitors for the potential treatment of various neurological and psychiatric disorders. Further research is warranted to elucidate the activity of the trans-isomer and to explore the therapeutic potential of these conformationally restricted GABA analogs.

References

comparing the efficacy of different chiral resolving agents for 3-aminocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides a comparative overview of the efficacy of different chiral resolving agents for 3-aminocyclohexanecarboxylic acid, a key building block in various pharmaceutical compounds. The information presented is based on experimental data from closely related analogs, offering a predictive assessment of performance.

The classical method of diastereomeric salt formation remains a widely used and effective technique for the resolution of racemic mixtures. This approach involves the reaction of the racemic acid with a chiral base to form diastereomeric salts, which can then be separated based on their differential solubility. Subsequently, the desired enantiomer of the acid is recovered from the separated salt. This guide focuses on two commonly employed and effective chiral resolving agents, Tartaric Acid and (S)-(-)-1-Phenylethylamine, and also explores enzymatic resolution as a powerful alternative.

Comparison of Chiral Resolving Agents

Chiral Resolving AgentAnalogous Compound ResolvedDiastereomeric Excess (de%)Enantiomeric Excess (ee%)Yield (%)Reference
L- and D-Tartaric AcidRacemic DiaminocyclohexaneNot Reported>99Excellent[1][2]
(S)-Phenylethylaminetrans-1,2-Cyclohexanedicarboxylic AcidNot Reported97Not Reported[3]
Hydrolase (Enzymatic)Racemic Methyl 3-cyclohexene-1-carboxylateNot Reported99.634.7[4]

Note: The data presented is for analogous compounds and should be considered indicative of the potential performance for 3-aminocyclohexanecarboxylic acid. Experimental optimization would be necessary to achieve comparable results for the target molecule.

Experimental Protocols

A detailed methodology for a typical diastereomeric salt resolution is provided below. This protocol can be adapted for use with different chiral resolving agents and solvents.

General Protocol for Diastereomeric Salt Resolution of 3-Aminocyclohexanecarboxylic Acid

1. Salt Formation:

  • Dissolve one equivalent of racemic 3-aminocyclohexanecarboxylic acid in a suitable solvent (e.g., methanol, ethanol, or water).

  • In a separate flask, dissolve one equivalent of the chiral resolving agent (e.g., L-tartaric acid or (S)-(-)-1-phenylethylamine) in the same solvent.

  • Slowly add the resolving agent solution to the racemic acid solution with constant stirring.

  • The mixture may be heated gently to ensure complete dissolution.

2. Crystallization of the Diastereomeric Salt:

  • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.

  • The less soluble diastereomeric salt will precipitate out of the solution.

  • The crystallization process can be monitored by observing the formation of solid crystals.

3. Isolation of the Diastereomeric Salt:

  • Collect the precipitated salt by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent to remove any impurities.

  • The collected crystals represent the less soluble diastereomer.

4. Liberation of the Enantiomerically Enriched Acid:

  • Suspend the isolated diastereomeric salt in water.

  • Add a strong acid (e.g., hydrochloric acid) to protonate the carboxylic acid and liberate it from the chiral amine. If a chiral acid was used as the resolving agent, a strong base (e.g., sodium hydroxide) would be used.

  • Extract the liberated enantiomerically enriched 3-aminocyclohexanecarboxylic acid with a suitable organic solvent.

  • Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Evaporate the solvent under reduced pressure to obtain the resolved enantiomer.

5. Determination of Enantiomeric Excess:

  • The enantiomeric excess (ee%) of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.

Visualizing the Chiral Resolution Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic carboxylic acid using a chiral amine as the resolving agent.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer cluster_3 Recovery (Optional) racemic_acid Racemic 3-Aminocyclohexanecarboxylic Acid (R-COOH + S-COOH) mixture Mixture of Diastereomeric Salts (R-COOH·S-Amine + S-COOH·S-Amine) racemic_acid->mixture Reaction chiral_base Chiral Resolving Agent (e.g., S-Amine) chiral_base->mixture crystallization Fractional Crystallization mixture->crystallization less_soluble Less Soluble Diastereomer (e.g., S-COOH·S-Amine) crystallization->less_soluble Precipitation more_soluble More Soluble Diastereomer (in solution) crystallization->more_soluble Filtrate acidification_less Acidification less_soluble->acidification_less acidification_more Acidification more_soluble->acidification_more resolved_enantiomer Resolved Enantiomer (S-COOH) acidification_less->resolved_enantiomer recovered_base_less Recovered Chiral Base acidification_less->recovered_base_less other_enantiomer Other Enantiomer (R-COOH) acidification_more->other_enantiomer recovered_base_more Recovered Chiral Base acidification_more->recovered_base_more

Caption: Workflow of chiral resolution by diastereomeric salt formation.

Conclusion

The selection of an appropriate chiral resolving agent is paramount for the successful and efficient separation of the enantiomers of 3-aminocyclohexanecarboxylic acid. Based on data from analogous compounds, both L- and D-tartaric acid and (S)-(-)-1-phenylethylamine are promising candidates for diastereomeric salt resolution, with the potential to yield high enantiomeric excess.[1][2][3] Furthermore, enzymatic resolution presents a highly selective and environmentally friendly alternative.[4] The choice of method will ultimately depend on factors such as the desired scale of the resolution, cost considerations, and the specific experimental conditions. The provided protocol and workflow diagram offer a solid foundation for developing a robust chiral resolution process for this important synthetic intermediate.

References

Safety Operating Guide

Proper Disposal of cis-3-Aminocyclohexanecarboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of cis-3-Aminocyclohexanecarboxylic acid, ensuring compliance with general laboratory safety standards and minimizing environmental impact.

Summary of Safety and Disposal Information

The following table summarizes key data for this compound, offering a quick reference for safety and handling.

PropertyDataSource(s)
Chemical Name This compoundN/A
CAS Number 16636-51-4TCI Chemicals
Molecular Formula C7H13NO2PubChem
Physical State SolidFisher Scientific
Appearance White crystalline powderChem-Impex
Hazard Classification (EC No 1272/2008) Not a hazardous substance or mixture.[1]TCI Chemicals
GHS Hazard Statements (PubChem) H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]PubChem
Personal Protective Equipment (PPE) Chemical safety goggles, protective gloves (e.g., nitrile rubber), lab coat, and respiratory protection if dust is generated.[3][4][5]ChemicalBook, Fisher Scientific
Primary Disposal Route Collection as chemical waste for disposal by a licensed contractor. Do not dispose of down the drain or in regular trash.[1][6]TCI Chemicals, American Chemical Society

Experimental Protocol: Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This protocol is based on general chemical waste guidelines and should be adapted to comply with all local, regional, and national regulations.[1][4]

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical, ensure you are wearing appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[3]
  • If there is a risk of generating dust, perform all handling within a fume hood or use a dust mask or respirator.[1][5]
  • Ensure an eyewash station and safety shower are readily accessible.[1]

2. Waste Collection:

  • Collect waste this compound in a designated, compatible, and properly sealed waste container. The original product container is often a suitable choice.
  • The container must be made of a material that will not react with the chemical (e.g., high-density polyethylene - HDPE).
  • Do not mix this waste with other waste streams, such as solvents or strong acids and bases, to avoid unintended reactions.

3. Labeling of Waste Container:

  • Clearly label the waste container with the words "HAZARDOUS WASTE" (or as required by your institution's waste management program), the full chemical name ("this compound"), and the approximate quantity of the waste.
  • Ensure the label is legible and securely attached to the container.

4. Storage of Chemical Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
  • The storage area should be away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) if available.

6. Spill and Emergency Procedures:

  • In case of a spill, avoid generating dust.[3]
  • For a small, dry spill, carefully sweep up the material and place it in the designated chemical waste container.[4]
  • For a larger spill, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS or emergency response team.
  • In case of contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound assess_hazards 1. Assess Hazards & Don PPE (Goggles, Gloves, Lab Coat) start->assess_hazards is_spill Spill Occurred? assess_hazards->is_spill handle_spill Follow Spill Protocol: - Avoid dust - Sweep up carefully - Place in waste container is_spill->handle_spill Yes collect_waste 2. Collect Solid Waste is_spill->collect_waste No handle_spill->collect_waste container_prep 3. Prepare Waste Container - Use compatible container - Do not mix with other wastes collect_waste->container_prep label_container 4. Label Container - 'HAZARDOUS WASTE' - Chemical Name - Quantity container_prep->label_container store_waste 5. Store Securely - Designated waste area - Well-ventilated label_container->store_waste final_disposal 6. Final Disposal - Contact EHS or licensed contractor store_waste->final_disposal end End: Proper Disposal Complete final_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling cis-3-Aminocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling cis-3-Aminocyclohexanecarboxylic acid (CAS: 16636-51-4). Given the conflicting hazard information available from various suppliers, a conservative approach to handling this chemical is strongly advised to ensure the safety of all personnel.

Hazard Assessment and Personal Protective Equipment

There is conflicting information in published Safety Data Sheets (SDS) regarding the hazards of this compound. Some sources classify it as non-hazardous[1], while others indicate it may cause skin irritation, serious eye irritation, and respiratory irritation[2]. Therefore, it is prudent to handle this compound as potentially hazardous and to use appropriate personal protective equipment (PPE) to mitigate exposure risks.

The following table summarizes the recommended PPE for handling this compound, based on a cautious interpretation of available data.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.Protects against potential eye irritation from splashes or airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents direct skin contact and potential skin irritation.
Respiratory Protection Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved N95 (or equivalent) particulate respirator is recommended.Minimizes the risk of respiratory tract irritation from inhaling dust.
Protective Clothing A standard laboratory coat should be worn.Provides a barrier against accidental skin contact.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps for safe handling from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Ventilated Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Carefully Weigh the Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in Correct Order cleanup_dispose->cleanup_remove_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.